molecular formula C23H29ClN8O2 B15574588 SHP389

SHP389

Cat. No.: B15574588
M. Wt: 485.0 g/mol
InChI Key: URUPFUYPXLMTMT-KPZWWZAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SHP389 is a useful research compound. Its molecular formula is C23H29ClN8O2 and its molecular weight is 485.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[(3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-[3-chloro-2-(cyclopropylamino)pyridin-4-yl]-5-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClN8O2/c1-12-18(25)23(11-34-12)6-9-32(10-7-23)22-28-19-15(21(33)31(22)2)17(29-30-19)14-5-8-26-20(16(14)24)27-13-3-4-13/h5,8,12-13,18H,3-4,6-7,9-11,25H2,1-2H3,(H,26,27)(H,29,30)/t12-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUPFUYPXLMTMT-KPZWWZAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2(CCN(CC2)C3=NC4=NNC(=C4C(=O)N3C)C5=C(C(=NC=C5)NC6CC6)Cl)CO1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](C2(CCN(CC2)C3=NC4=NNC(=C4C(=O)N3C)C5=C(C(=NC=C5)NC6CC6)Cl)CO1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SHP389 in RAS-Mutant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node and a key downstream effector of receptor tyrosine kinase (RTK) signaling.[1] It plays a pivotal role in activating the RAS-mitogen-activated protein kinase (MAPK) pathway, which is frequently dysregulated in human cancers.[1][2][3] In tumors harboring RAS mutations, SHP2 activity is often essential for sustaining oncogenic signaling, making it a compelling therapeutic target.[1][4] SHP389 is a potent, selective, and orally bioavailable allosteric inhibitor of SHP2.[1][5] This document provides a comprehensive technical overview of the mechanism of action of this compound, its effects in RAS-mutant cancer models, and detailed protocols for its preclinical evaluation.

The Role of SHP2 in RAS-MAPK Signaling

SHP2 is a non-receptor protein tyrosine phosphatase that is ubiquitously expressed and crucial for signal transduction through the MAPK pathway, linking growth factors to RAS activation.[3][6] In its inactive state, the N-terminal SH2 domain of SHP2 folds back to block the active site of the protein tyrosine phosphatase (PTP) domain, resulting in auto-inhibition.[7]

Upon activation of RTKs by growth factors, SHP2 is recruited to phosphorylated tyrosine residues on the activated receptors or associated docking proteins. This binding event relieves the auto-inhibition, leading to a conformational change that opens up the catalytic site.[7] Activated SHP2 then dephosphorylates specific substrates, which promotes the activation of RAS.[1][4] GTP-bound, active RAS then initiates a downstream phosphorylation cascade involving RAF, MEK, and ERK, which ultimately drives cellular processes such as proliferation, survival, and differentiation.[1][6] Mutations in RAS are found in approximately 33% of all human cancers, leading to constitutive activation of this pathway.[8][9]

Mechanism of Action of this compound

This compound is an allosteric inhibitor that targets SHP2.[1] Unlike competitive inhibitors that bind to the active site, this compound binds to a distinct "tunnel-like" allosteric pocket formed at the interface of the N-terminal SH2, C-terminal SH2, and PTP domains.[1][10]

Key features of this compound's mechanism of action include:

  • Stabilization of the Auto-inhibited Conformation: Binding of this compound locks SHP2 in its closed, inactive conformation.[1][5][6] This prevents the conformational change required for its activation, even in the presence of upstream signals from activated RTKs.

  • Inhibition of Downstream Signaling: By holding SHP2 in an inactive state, this compound prevents the dephosphorylation of its substrates, thereby inhibiting the activation of RAS and the subsequent phosphorylation of MEK and ERK.[1] This effectively dampens the oncogenic signaling cascade in RAS-driven tumor models.[1]

  • Broad Applicability in RTK-driven Cancers: Because SHP2 is a central node for signaling from multiple RTKs, its inhibition can be an effective strategy in cancers driven by various RTK alterations, not just those with RAS mutations.[6][11]

SHP389_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Recruitment SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active RTK Activation RAS_GDP RAS-GDP (Inactive) SHP2_active->RAS_GDP Dephosphorylates Substrates This compound This compound This compound->SHP2_inactive Allosteric Binding & Stabilization RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP Activation RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

Caption: SHP2's role in the RAS-MAPK pathway and the inhibitory action of this compound.

Quantitative Data

This compound demonstrates potent inhibition of SHP2 enzymatic activity and downstream pathway signaling. The following table summarizes key quantitative metrics.

ParameterValueTarget/Cell LineCommentsReference
IC₅₀ 36 nMSHP2 (enzymatic assay)Direct measurement of SHP2 phosphatase inhibition.[12][13]
IC₅₀ 36 nMp-ERK (cellular assay)Measures inhibition of the downstream MAPK pathway.[12]

Note: Comprehensive in vivo efficacy data for this compound in specific RAS-mutant models is not extensively detailed in publicly available literature. However, the related and well-characterized SHP2 inhibitor, SHP099, has shown significant anti-tumor activity in xenograft models such as KYSE-520.[14]

Detailed Experimental Protocols

The following protocols provide a framework for the preclinical evaluation of this compound.

Protocol 1: In Vitro SHP2 Enzymatic Assay

This assay directly measures the inhibitory effect of this compound on SHP2 phosphatase activity.

Materials:

  • Recombinant human SHP2 protein

  • This compound (dissolved in 100% DMSO)

  • DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate

  • Assay Buffer (e.g., 60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: 350 nm, Emission: 450 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g., ≤ 1%).

  • Enzyme Addition: Add SHP2 enzyme to each well of the 384-well plate containing the diluted compound or vehicle control (DMSO in assay buffer).

  • Incubation: Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding the DiFMUP substrate to each well.

  • Fluorescence Measurement: Immediately begin kinetic reading of the fluorescence signal at 450 nm every minute for 30-60 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence curve) for each well. Normalize the data to the vehicle-treated controls (100% activity) and no-enzyme controls (0% activity). Plot the percent inhibition against the log of the this compound concentration and determine the IC₅₀ value using non-linear regression (four-parameter variable slope).[1]

Protocol 2: Cellular Phospho-ERK (p-ERK) Western Blot Assay

This protocol assesses the ability of this compound to inhibit MAPK pathway signaling within cancer cells.

Materials:

  • RAS-mutant cancer cell line (e.g., KYSE-520, NCI-H2122)

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • This compound (dissolved in 100% DMSO)

  • Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membranes and transfer system

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to grow to 70-80% confluency.

  • Serum Starvation (Optional): To reduce basal pathway activation, serum-starve the cells for 4-6 hours prior to treatment.

  • Compound Treatment: Treat cells with various concentrations of this compound or a vehicle control (DMSO, final concentration ≤ 0.1%) for a specified time (e.g., 2, 6, or 24 hours).[1]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (p-ERK and total ERK, typically overnight at 4°C).

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system.[15]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each treatment condition.[15]

Experimental_Workflow_Cell_Viability Workflow for In Vitro Cell Viability Assay start Start seed_cells 1. Seed RAS-mutant cancer cells in 96-well plates start->seed_cells adhere 2. Allow cells to adhere overnight seed_cells->adhere treat 3. Treat cells with serial dilutions of this compound adhere->treat incubate 4. Incubate for 72 hours treat->incubate add_reagent 5. Add cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo) incubate->add_reagent measure 6. Measure signal (absorbance or luminescence) add_reagent->measure analyze 7. Analyze data and calculate IC50 value measure->analyze end_node End analyze->end_node

Caption: A typical experimental workflow for a cell viability assay.

Protocol 3: In Vivo Xenograft Tumor Model Study

This protocol evaluates the anti-tumor efficacy of this compound in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or NOD/SCID)

  • RAS-driven cancer cell line (e.g., KYSE-520)

  • Matrigel (optional)

  • This compound formulation for oral gavage

  • Vehicle control formulation

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells) in PBS, with or without Matrigel, into the flank of each mouse.[1]

  • Tumor Growth and Grouping: Monitor tumor growth regularly with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2. When tumors reach a mean volume of approximately 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[1]

  • Drug Administration: Administer this compound at the desired dose and schedule (e.g., daily oral gavage). Administer the vehicle control to the control group.[1][15]

  • Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week to monitor efficacy and toxicity.

  • Study Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Excise the tumors and weigh them.

    • Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.[1]

    • Tumors can be processed for pharmacodynamic marker analysis (e.g., p-ERK IHC) or other downstream analyses.

Xenograft_Study_Workflow Workflow for In Vivo Xenograft Study start Start implant 1. Implant cancer cells subcutaneously into mice start->implant monitor_growth 2. Monitor tumor growth until volume reaches ~150 mm³ implant->monitor_growth randomize 3. Randomize mice into treatment & control groups monitor_growth->randomize administer 4. Administer this compound or vehicle daily randomize->administer monitor_treatment 5. Measure tumor volume and body weight 2-3x per week administer->monitor_treatment endpoint 6. Euthanize at study endpoint monitor_treatment->endpoint analyze 7. Excise tumors and perform analysis (TGI, IHC) endpoint->analyze end_node End analyze->end_node

Caption: General workflow for an in vivo xenograft study.

Resistance Mechanisms and Combination Strategies

While potent, single-agent therapy with SHP2 inhibitors can lead to adaptive resistance.[16] This often occurs through feedback reactivation of RTKs or activation of parallel signaling pathways.[15][16] Therefore, combination therapy is a key strategy for overcoming resistance and enhancing anti-tumor efficacy. SHP2 inhibitors like this compound show synergistic effects when combined with inhibitors of other nodes in the MAPK pathway (e.g., MEK inhibitors) or with direct inhibitors of specific RAS mutants (e.g., KRAS G12C inhibitors).[15][17][18][19]

Conclusion

This compound is a potent allosteric inhibitor of SHP2 that effectively suppresses the RAS-MAPK signaling pathway.[1][12] Its mechanism of action, which involves stabilizing the auto-inhibited conformation of SHP2, provides a powerful therapeutic strategy for treating RAS-mutant and other RTK-driven cancers.[1][6] The protocols outlined in this guide provide a robust framework for researchers to further investigate the preclinical efficacy of this compound and explore rational combination therapies to enhance its clinical potential.

References

TNO155: A Deep Dive into Allosteric SHP2 Inhibition for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of TNO155, a first-in-class, potent, and selective allosteric inhibitor of the SHP2 protein tyrosine phosphatase. We will explore the critical role of the SHP2 pathway in cancer, the unique mechanism of TNO155's inhibitory action, and a comprehensive summary of its preclinical and clinical development. This document is intended to serve as a resource for researchers, scientists, and drug development professionals working in oncology and targeted therapies.

The SHP2 Signaling Pathway: A Key Node in Cancer Proliferation

Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in cell growth, differentiation, and survival.[1][2] It is a critical component of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, acting as a positive regulator downstream of various receptor tyrosine kinases (RTKs).[3][4] Dysregulation of the SHP2 pathway, often through activating mutations or upstream signaling from aberrant RTKs, is a key driver in a multitude of human cancers.[5]

SHP2 is comprised of two N-terminal SH2 domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail.[3] In its inactive state, the N-SH2 domain blocks the PTP catalytic site, maintaining a closed conformation.[3] Upon stimulation by growth factors or cytokines, SHP2 is recruited to phosphorylated RTKs or adaptor proteins via its SH2 domains. This interaction induces a conformational change, relieving the autoinhibition and activating the phosphatase activity of the PTP domain.[3] Activated SHP2 then dephosphorylates specific substrates, including proteins involved in the RAS-RAF-MEK-ERK cascade, ultimately promoting cell proliferation and survival. SHP2 is also implicated in the programmed cell death pathway (PD-1/PD-L1), highlighting its role in modulating the tumor microenvironment and immune response.[1][2]

SHP2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) RTK->RTK SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Recruits & Activates SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active GRB2_SOS GRB2/SOS SHP2_active->GRB2_SOS Activates RAS_GDP RAS-GDP GRB2_SOS->RAS_GDP Promotes GDP-GTP exchange RAS_GTP RAS-GTP RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription TNO155 TNO155 TNO155->SHP2_active Allosteric Inhibition

Diagram 1: Simplified SHP2 Signaling Pathway and TNO155 Inhibition.

TNO155: Mechanism of Allosteric Inhibition

TNO155 is an orally bioavailable, highly potent, and selective allosteric inhibitor of SHP2.[1][2] Unlike orthosteric inhibitors that compete with the substrate at the catalytic site, TNO155 binds to a tunnel-like allosteric pocket formed at the interface of the N-SH2, C-SH2, and PTP domains.[5] This binding stabilizes the auto-inhibited, closed conformation of SHP2, preventing its activation.[5] By locking SHP2 in an inactive state, TNO155 effectively blocks downstream signaling through the MAPK pathway, thereby inhibiting the growth of SHP2-dependent tumor cells.

TNO155_Mechanism cluster_inactive Inactive State (Auto-inhibited) cluster_active Active State cluster_inhibited TNO155-Inhibited State N_SH2_inactive N-SH2 PTP_inactive PTP Domain PTP_inactive->N_SH2_inactive Blocks Active Site C_SH2_inactive C-SH2 N_SH2_active N-SH2 PTP_active PTP Domain N_SH2_active->PTP_active Conformational Change (Active Site Open) C_SH2_active C-SH2 pY_peptide Phospho-peptide pY_peptide->N_SH2_active Binds N_SH2_inhibited N-SH2 PTP_inhibited PTP Domain PTP_inhibited->N_SH2_inhibited Stabilizes Closed Conformation C_SH2_inhibited C-SH2 TNO155 TNO155 TNO155->N_SH2_inhibited TNO155->PTP_inhibited TNO155->C_SH2_inhibited SHP2_inactive_pool SHP2 (Inactive Pool) SHP2_active_pool SHP2 (Active Pool) SHP2_inactive_pool->SHP2_active_pool Activation (e.g., RTK signaling) cluster_inhibited cluster_inhibited SHP2_inactive_pool->cluster_inhibited TNO155 Binding SHP2_active_pool->SHP2_inactive_pool Deactivation

Diagram 2: Mechanism of TNO155 Allosteric Inhibition of SHP2.

Preclinical Data Summary

TNO155 has demonstrated potent and selective inhibition of SHP2 in a variety of preclinical models.

In Vitro Potency
ParameterValueReference
IC50 0.011 µM[6]
Pharmacokinetic Profile

Pharmacokinetic studies in multiple species have shown that TNO155 possesses favorable drug-like properties, including good oral bioavailability.[6]

SpeciesClearance (mL/min/kg)Volume of Distribution (L/kg)Half-life (h)Oral Bioavailability (%)Tmax (h)Reference
Mouse 2432780.8[6]
Rat 15781001[6]
Dog 439>1002[6]
Monkey 649602[6]
In Vivo Efficacy

In vivo studies using patient-derived xenograft models have shown promising anti-tumor activity of TNO155, particularly in combination with other targeted agents.[6] TNO155 has shown synergistic effects when combined with inhibitors of KRAS G12C, BRAF, MEK, EGFR, and CDK4/6, as well as with anti-PD-1 immunotherapy.[4][7] This is often due to TNO155's ability to block feedback reactivation of the MAPK pathway that can occur in response to other targeted therapies.[7]

Clinical Development of TNO155

TNO155 is currently being evaluated in multiple clinical trials for the treatment of advanced solid tumors, both as a single agent and in combination with other anti-cancer therapies.

Phase I/II Monotherapy and Dose Escalation (NCT03114319)

The first-in-human trial of TNO155 evaluated its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors.[8][9]

ParameterFindingReference
Patient Population 118 patients with advanced solid tumors, most commonly colorectal, GIST, and NSCLC.[8]
Dosing Schedules Variable schedules including once or twice daily in 2 weeks on/1 week off or 3 weeks on/1 week off cycles, and continuous daily dosing.[8]
Pharmacokinetics Rapid absorption (median Tmax ~1.1 hours), effective median half-life of ~34 hours, and near dose-proportional exposure.[8]
Safety and Tolerability Most adverse events were Grade 1/2 and consistent with on-target SHP2 inhibition. Common treatment-related AEs included increased blood creatine phosphokinase, peripheral edema, diarrhea, and acneiform dermatitis.[8]
Efficacy The best observed response was stable disease (SD) in 20% of patients, with a median duration of 4.9 months.[8]
Pharmacodynamics Evidence of SHP2 inhibition, measured by a decrease in DUSP6 expression, was observed in the majority of patients treated with doses ≥20 mg/day.[8]
Combination Therapy Trials

Based on strong preclinical rationale, TNO155 is being investigated in combination with various other targeted and immunotherapies.

  • With Spartalizumab (anti-PD-1): A phase 1b study (NCT04000529) showed acceptable safety and tolerability.[10][11] At the recommended dose, the disease control rate (DCR) was 31.6%.[10]

  • With Ribociclib (CDK4/6 inhibitor): The same phase 1b study (NCT04000529) also evaluated this combination, demonstrating a DCR of 44.4% at the recommended dose.[10][11]

  • With Adagrasib (KRAS G12C inhibitor): The KRYSTAL-2 trial (NCT04330664) is a phase 1/2 study evaluating this combination in patients with KRAS G12C-mutated advanced solid tumors.[12] The rationale is that TNO155 may overcome resistance to KRAS G12C inhibition by preventing SHP2-dependent feedback loops.[12]

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key experimental protocols used in the preclinical evaluation of TNO155.

Cell Proliferation Assay

This assay is used to determine the effect of TNO155 on the growth of cancer cell lines.

Cell_Proliferation_Workflow cluster_setup Experiment Setup cluster_measurement Data Acquisition cluster_analysis Data Analysis seed_cells 1. Seed cancer cells in 96-well plates add_compound 2. Add serial dilutions of TNO155 seed_cells->add_compound incubate 3. Incubate for 72-96 hours add_compound->incubate add_reagent 4. Add viability reagent (e.g., CellTiter-Glo) incubate->add_reagent measure_signal 5. Measure luminescence or absorbance add_reagent->measure_signal plot_data 6. Plot dose-response curve measure_signal->plot_data calculate_ic50 7. Calculate IC50 value plot_data->calculate_ic50

Diagram 3: General Workflow for a Cell Proliferation Assay.

Methodology:

  • Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • The following day, the media is replaced with fresh media containing serial dilutions of TNO155 or a vehicle control (e.g., DMSO).

  • The plates are incubated for a period of 72 to 96 hours.

  • Cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

  • The resulting luminescence is measured using a plate reader.

  • Data is normalized to the vehicle control, and dose-response curves are generated to calculate the half-maximal inhibitory concentration (IC50).

Immunoblotting

Immunoblotting (Western blotting) is used to assess the levels and phosphorylation status of proteins within the SHP2 signaling pathway.

Methodology:

  • Cell Lysis: Cancer cells are treated with TNO155 or a vehicle control for a specified time. Cells are then washed with cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the proteins of interest (e.g., anti-p-ERK, anti-total-ERK, anti-SHP2).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.

In Vivo Efficacy Studies

These studies evaluate the anti-tumor activity of TNO155 in animal models, typically immunodeficient mice bearing human tumor xenografts.

Methodology:

  • Tumor Implantation: Human cancer cells or patient-derived tumor fragments are implanted subcutaneously into immunodeficient mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

  • Treatment Administration: TNO155 is administered orally at a specified dose and schedule. The control group receives a vehicle.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Tumors may be harvested for pharmacodynamic analysis (e.g., immunoblotting).

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Conclusion and Future Directions

TNO155 is a promising, first-in-class allosteric SHP2 inhibitor with a well-defined mechanism of action and a favorable preclinical profile. Early clinical data have demonstrated its safety and tolerability, along with evidence of target engagement. While monotherapy activity appears modest, the strong scientific rationale and preclinical data supporting its use in combination with other targeted agents and immunotherapies have paved the way for numerous ongoing clinical investigations.[4][9] The results of these combination studies will be critical in defining the future clinical role of TNO155 and the broader therapeutic potential of SHP2 inhibition in oncology. Further research is also warranted to identify predictive biomarkers of response and resistance to TNO155-based therapies.[13]

References

SHP389: A Technical Guide to Discovery, Synthesis, and Preclinical Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SHP389, also known as TNO155, is a potent and selective allosteric inhibitor of the protein tyrosine phosphatase SHP2. This document provides a comprehensive technical overview of the discovery, chemical synthesis, and preclinical characterization of this compound. It is intended to serve as a detailed resource, summarizing quantitative data, outlining experimental methodologies, and visualizing key signaling pathways to facilitate a deeper understanding of this significant molecule in cancer research and therapy.

Discovery and Rationale

The discovery of this compound was the result of a sophisticated structure-based drug design and scaffold morphing initiative aimed at identifying novel allosteric inhibitors of SHP2 with enhanced drug-like properties.[1] SHP2 is a non-receptor protein tyrosine phosphatase that is a critical component of the MAPK signaling pathway, which is frequently hyperactivated in a variety of cancers.[1][2] Allosteric inhibition of SHP2, which locks the enzyme in an auto-inhibited state, presents a promising therapeutic strategy for cancers driven by aberrant receptor tyrosine kinase (RTK) signaling.[1][3]

The development of this compound began with the optimization of a fused, bicyclic screening hit.[1] Through iterative cycles of chemical synthesis and biological evaluation, guided by X-ray crystallography and structure-activity relationship (SAR) studies, a novel pyrazolopyrimidinone scaffold was identified.[1] This new scaffold demonstrated significant improvements in potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of this compound.[1]

Chemical Synthesis

The synthesis of this compound is a multi-step process that begins with commercially available starting materials. While a detailed, step-by-step protocol for the synthesis of this compound is proprietary and not publicly available, the general methodology for creating analogous pyrazolopyrimidinones has been described.[1] The process involves the construction of the core pyrazolopyrimidinone scaffold, followed by the strategic introduction of key side chains.[1]

A representative, generalized synthesis would include the following key stages:

  • Formation of the Pyrazolopyrimidinone Core: This is typically achieved through the condensation of a substituted hydrazine with a pyrimidinone precursor, followed by a cyclization reaction.[1]

  • Introduction of the Spirocyclic Side Chain: The final side chain is introduced via a nucleophilic aromatic substitution or a similar coupling reaction.[1]

Purification of the intermediates and the final this compound product is generally performed using column chromatography on silica gel.[1] Characterization of the synthesized compound is conducted using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Mechanism of Action and Signaling Pathways

This compound is an allosteric inhibitor of SHP2, binding to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains.[1][4] This binding event stabilizes SHP2 in a closed, auto-inhibited conformation, which prevents its activation and subsequent dephosphorylation of downstream substrates.[1][4]

The primary signaling cascade modulated by this compound is the RAS-MAPK pathway.[1][2] By inhibiting SHP2, this compound blocks the dephosphorylation of key signaling nodes, leading to the downregulation of phosphorylated ERK (p-ERK).[1] SHP2 is also a crucial downstream effector of the PD-1 signaling pathway, a major immune checkpoint that suppresses T-cell activity.[5] Inhibition of SHP2 can therefore enhance anti-tumor immunity.[3][5]

Below are diagrams illustrating the key signaling pathways influenced by this compound.

SHP2_RAS_MAPK_Pathway SHP2 in the RAS-MAPK Signaling Pathway RTK RTK Grb2 Grb2 RTK->Grb2 SOS1 SOS1 Grb2->SOS1 SHP2 SHP2 Grb2->SHP2 RAS RAS SOS1->RAS activates SHP2->RAS dephosphorylates inhibitory sites RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation This compound This compound This compound->SHP2

SHP2's role in the RAS-MAPK signaling pathway and the inhibitory action of this compound.

SHP2_PD1_Pathway SHP2 in the PD-1 Immune Checkpoint Pathway PDL1 PD-L1 (Tumor Cell) PD1 PD-1 (T-Cell) PDL1->PD1 binds SHP2 SHP2 PD1->SHP2 recruits & activates TCR_Signaling TCR Signaling Complex SHP2->TCR_Signaling dephosphorylates & inhibits T_Cell_Activation T-Cell Activation TCR_Signaling->T_Cell_Activation This compound This compound This compound->SHP2

SHP2's role in the PD-1 immune checkpoint pathway and its inhibition by this compound.

Preclinical Data

The preclinical evaluation of this compound has demonstrated its potency and selectivity as an allosteric SHP2 inhibitor.[1]

Table 1: In Vitro Potency of this compound
AssayIC50 (nM)Reference
SHP2 Biochemical Assay36[1][6]
p-ERK Cellular Assay36[1][6]
Table 2: In Vitro and In Vivo Activity of this compound
AssayCell Line/TargetMeasurementResultReference
SHP2 InhibitionWild-type SHP2IC500.011 µM[7]
pERK InhibitionKYSE520IC500.008 µM[7]
Cell Proliferation (5-day)KYSE520IC500.100 µM[7]
In Vivo PharmacodynamicsTumor SamplesDUSP6 Expression (qPCR)≥25% reduction in 90% of patients (38/42)[7]

Detailed pharmacokinetic and comprehensive in vivo efficacy data for this compound are not extensively available in the public domain.[1] However, published findings indicate that this compound modulates MAPK signaling in vivo, suggesting it possesses sufficient pharmacokinetic properties to reach its target and exert a biological effect.[1][6]

Experimental Protocols

SHP2 Biochemical Assay

Objective: To determine the enzymatic activity of SHP2 in the presence of varying concentrations of this compound.

Methodology:

  • Recombinant human SHP2 protein is incubated with a fluorogenic phosphatase substrate, such as DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate).

  • A dilution series of this compound is added to the reaction mixture.

  • The reaction is initiated and allowed to proceed at a controlled temperature (e.g., 37°C).

  • The rate of dephosphorylation of the substrate is monitored by measuring the increase in fluorescence over time using a plate reader.

  • The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Phospho-ERK (p-ERK) Assay

Objective: To assess the effect of this compound on the downstream signaling of the MAPK pathway in a cellular context.

Methodology:

  • Cancer cells with a known dependency on the RAS-MAPK pathway (e.g., KYSE520) are seeded in multi-well plates.

  • Cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration.

  • Following treatment, cells are lysed to extract total protein.

  • Protein concentration is determined using a BCA assay to ensure equal loading.

  • Protein lysates are subjected to SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK (as a loading control).

  • HRP-conjugated secondary antibodies are used for detection via enhanced chemiluminescence (ECL).

  • Band intensities are quantified using densitometry software, and the ratio of p-ERK to total ERK is calculated to determine the extent of pathway inhibition.[5]

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical in vivo model.

Methodology:

  • Immunocompromised mice are subcutaneously implanted with a human cancer cell line known to be sensitive to SHP2 inhibition.

  • Once tumors reach a predetermined size, mice are randomized into treatment and control groups.

  • This compound is administered orally at a specified dose and schedule (e.g., 20 mg/kg, twice daily).[7] Control groups receive a vehicle solution.

  • Tumor volume is measured regularly with calipers throughout the study.

  • At the end of the study, tumors can be harvested for pharmacodynamic analysis, such as Western blotting for p-ERK, or for histopathological examination.[4]

  • Tumor growth inhibition (TGI) is calculated to quantify the anti-tumor effect of this compound.[4]

in_vivo_workflow Experimental Workflow for In Vivo Efficacy Study cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis implantation Tumor Cell Implantation growth Tumor Growth to Palpable Size implantation->growth randomization Randomization of Mice into Groups growth->randomization treatment_group This compound Treatment (e.g., 20mg/kg PO BID) randomization->treatment_group control_group Vehicle Control randomization->control_group monitoring Tumor Volume Measurement (Regularly) treatment_group->monitoring control_group->monitoring harvest Tumor Harvest monitoring->harvest pd_analysis Pharmacodynamic Analysis (e.g., p-ERK Western Blot) harvest->pd_analysis tgi_calc Tumor Growth Inhibition (TGI) Calculation harvest->tgi_calc

Generalized workflow for evaluating the in vivo efficacy of this compound.

Conclusion and Future Directions

This compound is a potent and selective allosteric inhibitor of SHP2, developed through a rigorous structure-based drug design program.[1] Its discovery has provided a valuable chemical tool for investigating the role of SHP2 in health and disease, and it represents a promising scaffold for the development of novel anticancer therapeutics.[1] The ability of this compound to modulate key oncogenic and immune signaling pathways positions it as a valuable candidate for combination therapies, particularly with immune checkpoint inhibitors and other targeted agents.[5] Ongoing clinical trials will further elucidate the safety and efficacy of this compound in various cancer types. Future research will likely focus on identifying predictive biomarkers and optimizing combination treatment strategies to maximize patient benefit.

References

Preclinical Profile of SHP389 (TNO155): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical profile of SHP389, also known as TNO155, a potent and selective allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). The information presented herein is collated from various preclinical studies to support further research and drug development efforts.

Introduction to SHP2 and this compound

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical non-receptor protein tyrosine phosphatase. It plays a pivotal role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs), modulating key cellular processes such as proliferation, survival, and differentiation primarily through the RAS-mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] Dysregulation of SHP2 activity is implicated in the pathogenesis of various cancers.[3]

This compound (TNO155) is an orally bioavailable, selective, allosteric inhibitor of SHP2.[3][4] It stabilizes the inactive conformation of SHP2, thereby preventing its activation and downstream signaling.[1] This mechanism of action provides high selectivity and potent inhibition of SHP2 activity.[3]

Mechanism of Action

This compound binds to an allosteric pocket of the SHP2 protein, locking it in an auto-inhibited conformation.[3] This prevents the catalytic domain from accessing its substrates, thereby inhibiting SHP2's phosphatase activity. The inhibition of SHP2 by this compound leads to the downregulation of the RAS-MAPK signaling cascade, which is a key driver of cell proliferation and survival in many cancer types.[1]

Signaling Pathway

The following diagram illustrates the role of SHP2 in the RAS-MAPK signaling pathway and the point of intervention for this compound.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Recruits SHP2_inactive Inactive SHP2 RTK->SHP2_inactive Activates SOS SOS GRB2->SOS SHP2_active Active SHP2 SHP2_inactive->SHP2_active RAS_GDP RAS-GDP (Inactive) SHP2_active->RAS_GDP Promotes GDP/GTP exchange via SOS RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation This compound This compound (TNO155) This compound->SHP2_inactive Stabilizes inactive state

Caption: SHP2's role in the RAS-MAPK signaling pathway and inhibition by this compound.

Quantitative Preclinical Data

The following tables summarize the key quantitative data for this compound (TNO155) from preclinical studies.

Table 1: Biochemical Potency
ParameterValueReference
IC50 0.011 µM[5]
Table 2: In Vitro Anti-proliferative Effects (Combination Therapy)
Cell LineCombination AgentEffectReference
EGFR-mutant NSCLCNazartinib (EGFR inhibitor)Synergistic reduction in cell growth[1][6]
BRAFV600E Colorectal CancerDabrafenib (BRAF inhibitor) + Trametinib (MEK inhibitor)Synergistic activity by blocking ERK feedback activation[6][7]
KRAS G12C Cancer CellsKRAS G12C InhibitorEnhanced efficacy by blocking feedback activation of wild-type RAS[6][7]
ALK-mutant NeuroblastomaLorlatinib (ALK inhibitor)Synergistically reduced cell growth[8][9]
Table 3: In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
Cancer ModelCombination AgentEffectReference
EGFR-mutant NSCLC PDXOsimertinib (EGFR inhibitor)Enhanced anti-tumor efficacy compared to single agents[1]
BRAF V600-mutant Colorectal Cancer Xenograft (HT-29)Dabrafenib + TrametinibGreater tumor growth inhibition than single agents[7]
Lung and Colorectal Cancer PDXs (including KRAS-mutant)Ribociclib (CDK4/6 inhibitor)Combination benefit observed[6]
ALK-mutant Neuroblastoma XenograftLorlatinibReduced or delayed tumor growth and prolonged survival[8]
Table 4: Pharmacokinetic Profile of TNO155 in Different Species
SpeciesClearance (mL/min/kg)Volume of Distribution (L/kg)Half-life (hours)Oral Bioavailability (%)Tmax (hours)Reference
Mouse 2432780.8[5]
Rat 15781001[5]
Dog 439>1002[5]
Monkey 649602[5]

Experimental Protocols

Detailed methodologies for key preclinical experiments are outlined below.

In Vitro Cell Proliferation Assay
  • Objective: To determine the anti-proliferative effects of this compound as a single agent and in combination with other inhibitors.

  • Cell Lines: Relevant cancer cell lines (e.g., EGFR-mutant NSCLC).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a dose-response range of this compound, a combination agent, or both. A vehicle-treated group serves as a control.

    • Plates are incubated for 72 to 120 hours at 37°C in a humidified incubator with 5% CO2.[1]

    • Cell viability is assessed using a commercially available reagent (e.g., CellTiter-Glo®).

    • Luminescence is measured using a plate reader.

    • Cell viability is calculated as a percentage relative to the vehicle-treated control wells.[1]

In Vivo Patient-Derived Xenograft (PDX) Model Study
  • Objective: To evaluate the anti-tumor efficacy of this compound as a single agent and in combination with other targeted therapies in a more clinically relevant model.

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID or nude mice).[1]

  • Procedure:

    • Tumor Implantation: Patient-derived tumor fragments or cell suspensions are implanted subcutaneously into the flank of the mice.[4]

    • Tumor Monitoring: Tumor growth is monitored by caliper measurements two to three times weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.[4]

    • Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups (Vehicle control, this compound monotherapy, combination agent monotherapy, this compound + combination agent).[4]

    • Drug Administration: this compound is formulated for oral administration (e.g., in 0.5% methylcellulose) and administered via oral gavage at a specified dose and schedule.[4] The combination agent is administered according to its established protocol.

    • Efficacy Assessment: Tumor volumes and body weights are measured throughout the study. The primary endpoint is typically tumor growth inhibition.

    • Pharmacodynamic Analysis: At the end of the study, tumors may be harvested for biomarker analysis (e.g., Western blotting for p-ERK) to confirm target engagement.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for an in vivo xenograft study.

Xenograft_Workflow start Start implantation Tumor Cell/Fragment Implantation start->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization into Treatment Groups monitoring->randomization treatment Drug Administration (Vehicle, this compound, Combo) randomization->treatment Tumors at 100-200 mm³ efficacy_assessment Measure Tumor Volume & Body Weight treatment->efficacy_assessment endpoint Study Endpoint Reached? efficacy_assessment->endpoint endpoint->treatment No analysis Pharmacodynamic & Histological Analysis endpoint->analysis Yes end End analysis->end

Caption: A generalized experimental workflow for preclinical in vivo xenograft studies.

Summary and Future Directions

The preclinical data for this compound (TNO155) demonstrate that it is a potent and selective SHP2 inhibitor with a favorable pharmacokinetic profile across multiple species.[5] While modest as a single agent in some contexts, its true potential appears to lie in combination therapies.[7][10] Preclinical studies have consistently shown synergistic anti-tumor activity when this compound is combined with inhibitors of key oncogenic pathways, such as EGFR, BRAF/MEK, and ALK.[1][7][8] These findings provide a strong rationale for the ongoing clinical evaluation of this compound in various combination regimens for the treatment of advanced solid tumors.[7][11][12] Future research will likely focus on identifying predictive biomarkers for sensitivity to SHP2 inhibition and optimizing combination strategies to overcome both intrinsic and acquired resistance to targeted therapies.

References

In Vitro Potency of TNO155 on p-ERK Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro potency of TNO155, a selective allosteric inhibitor of SHP2, on the phosphorylation of Extracellular Signal-Regulated Kinase (p-ERK). TNO155 targets the protein tyrosine phosphatase SHP2, a critical node in the RAS-RAF-MEK-ERK (MAPK) signaling pathway, which is frequently hyperactivated in various cancers.[1] Inhibition of SHP2 by TNO155 prevents downstream signaling, leading to a reduction in p-ERK levels and subsequent inhibition of tumor cell growth.[1] This guide summarizes key quantitative data, details experimental protocols for assessing p-ERK signaling, and provides visual representations of the signaling pathway and experimental workflows.

Data Presentation: In Vitro Efficacy of TNO155

The following table summarizes the in vitro effects of TNO155 on cell viability and p-ERK signaling in various cancer cell lines. While direct IC50 values for p-ERK inhibition are not extensively published, a clear dose-dependent suppression of p-ERK has been demonstrated.

Cell LineCancer TypeParameterValue (µM)Observations on p-ERK Signaling
ORL-195Oral Squamous Cell CarcinomaIC50 (Cell Viability)< 1Dose-dependent downregulation of p-MEK and p-ERK observed at 1-hour post-treatment. The inhibitory effect was durable.[1]
SCC-9Oral Squamous Cell CarcinomaIC50 (Cell Viability)< 1Similar to ORL-195, showed a durable, dose-dependent suppression of p-MEK and p-ERK.[1]
BICR10Oral Squamous Cell CarcinomaIC50 (Cell Viability)> 10The inhibitory effect on p-MEK and p-ERK was abrogated after 24 hours of treatment with 10 µM TNO155, indicating resistance.[1]
PE/CA-PJ15Oral Squamous Cell CarcinomaIC50 (Cell Viability)> 10Similar to BICR10, demonstrated a transient inhibition of p-ERK.[1]
PC-14EGFR-mutant Lung CancerN/AN/ARebound of p-ERK levels was observed after 24 hours of treatment with the EGFR inhibitor nazartinib, which was prevented by combination with TNO155.[2]
NCI-H2122KRAS G12C Lung CancerN/AN/ATNO155 in combination with a KRAS G12C inhibitor led to further inhibition of MEK and ERK as early as 15 minutes of treatment.[2]
HT-29BRAF V600E Colorectal CancerN/AN/ATNO155 prevented the rebound of p-ERK levels observed after 24 hours of treatment with dabrafenib plus trametinib.[2]
KellyALK-mutant NeuroblastomaIC50 (Cell Viability)~1-10Combination treatment with ALK inhibitors showed enhanced inactivation of the RAS-MAPK pathway, as indicated by decreased p-ERK1/2.[3][4]
SH-SY5YALK-mutant NeuroblastomaIC50 (Cell Viability)~1-10Similar to Kelly cells, combination with ALK inhibitors resulted in decreased p-ERK1/2 levels.[3][4]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

SHP2_ERK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SHP2 SHP2 RTK->SHP2 SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS SHP2->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription TNO155 TNO155 TNO155->SHP2 Inhibits

Diagram 1. TNO155 Inhibition of the SHP2-Mediated MAPK/ERK Signaling Pathway.

pERK_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_detection p-ERK Detection cluster_western_blot Western Blot cluster_elisa ELISA A 1. Seed cells in a multi-well plate and allow to adhere. B 2. Starve cells in serum-free medium (optional, to reduce basal p-ERK). A->B C 3. Treat cells with varying concentrations of TNO155 for a specified duration. B->C D 4. Stimulate cells with a growth factor (e.g., EGF) to induce ERK phosphorylation. C->D E 5. Wash cells with ice-cold PBS. D->E F 6. Lyse cells in RIPA buffer with protease and phosphatase inhibitors. E->F G 7. Centrifuge to pellet cell debris and collect the supernatant (lysate). F->G H 8. Determine protein concentration (e.g., BCA assay). G->H I 9. Perform Western Blot or ELISA. H->I J 9a. SDS-PAGE I->J N 9a. Add lysate to antibody-coated plate. I->N K 9b. Protein Transfer to Membrane J->K L 9c. Antibody Incubation (p-ERK, Total ERK, Loading Control) K->L M 9d. Detection & Quantification L->M O 9b. Incubation with detection antibody. N->O P 9c. Add substrate and measure signal. O->P

Diagram 2. Experimental Workflow for Assessing In Vitro Potency of TNO155 on p-ERK Signaling.

Experimental Protocols

Western Blot for p-ERK and Total ERK

This protocol outlines the steps for determining the levels of phosphorylated and total ERK in cell lysates following treatment with TNO155.

1. Cell Culture and Treatment:

  • Seed cells (e.g., 5 x 10^5 cells/well) in a 6-well plate and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Optional: For cell lines with high basal p-ERK levels, serum-starve the cells for 4-24 hours in a serum-free medium.

  • Treat the cells with a dose range of TNO155 (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for the desired time (e.g., 1, 6, 24 hours).

  • If applicable, stimulate the cells with a growth factor (e.g., 100 ng/mL EGF for 10 minutes) to induce ERK phosphorylation.

2. Cell Lysis and Protein Quantification:

  • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Incubate on ice for 15-30 minutes with occasional swirling.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube, avoiding the pellet.

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

3. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentration of all samples with lysis buffer. Prepare samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Load equal amounts of protein (typically 20-30 µg) per lane onto a 10% or 12% SDS-polyacrylamide gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or overnight at 4°C.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for p-ERK1/2 (e.g., rabbit anti-phospho-p44/42 MAPK, Thr202/Tyr204) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

5. Signal Detection and Analysis:

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system or by exposing it to X-ray film.

  • To normalize the p-ERK signal, strip the membrane and re-probe with an antibody for total ERK1/2 and a loading control (e.g., β-actin or GAPDH).

  • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-ERK signal to the total ERK signal.

Cell-Based ELISA for p-ERK

This protocol provides a higher-throughput method for quantifying p-ERK levels.

1. Cell Seeding and Treatment:

  • Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Follow the same treatment and stimulation procedures as described for the Western blot protocol.

2. Cell Lysis:

  • After treatment, aspirate the medium and add 50-100 µL of the lysis buffer provided with the ELISA kit to each well.

  • Incubate for 15-30 minutes at room temperature on an orbital shaker.

3. ELISA Procedure:

  • Transfer the cell lysates to the antibody-coated 96-well plate provided in the kit.

  • Follow the manufacturer's instructions for incubation with detection antibodies, washing steps, and substrate addition.

  • Measure the absorbance or fluorescence using a microplate reader at the specified wavelength.

  • A parallel plate can be used to measure total ERK for normalization.

4. Data Analysis:

  • Subtract the background reading from all samples.

  • Normalize the p-ERK signal to the total ERK signal for each condition.

  • Plot the normalized p-ERK levels against the concentration of TNO155 to determine the in vitro potency.

References

SHP389's Role in the RAS-MAPK Signaling Cascade: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SHP389 (also known as TNO155) is a potent and selective allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role in the RAS-MAPK signaling pathway, a cascade frequently hyperactivated in various human cancers.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its preclinical efficacy, and detailed protocols for key experimental assays. Quantitative data are summarized in structured tables, and signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this compound's role as a potential therapeutic agent.

Introduction: The RAS-MAPK Signaling Pathway and the Role of SHP2

The RAS-MAPK pathway is a crucial intracellular signaling cascade that transduces signals from extracellular growth factors to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, survival, and apoptosis.[3][4] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which leads to the recruitment and activation of the small GTPase RAS. Activated RAS then triggers a downstream kinase cascade involving RAF, MEK, and finally, the extracellular signal-regulated kinases (ERK1/2).[4] Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression.[3]

SHP2, encoded by the PTPN11 gene, is a key positive regulator of the RAS-MAPK pathway.[1] Upon RTK activation, SHP2 is recruited to phosphorylated tyrosine residues on signaling scaffolds, where it becomes activated.[5] Activated SHP2 dephosphorylates specific substrates, an action that is crucial for the full and sustained activation of RAS and the downstream MAPK cascade.[6] Due to its critical role in this oncogenic pathway, SHP2 has emerged as a compelling target for cancer therapy.[7]

This compound: A Potent and Selective Allosteric SHP2 Inhibitor

This compound is an allosteric inhibitor of SHP2, meaning it binds to a site distinct from the active site of the enzyme.[5] It occupies a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains.[8] This binding stabilizes SHP2 in a closed, auto-inhibited conformation, preventing its activation and subsequent downstream signaling.[5] By locking SHP2 in this inactive state, this compound effectively blocks the propagation of signals through the RAS-MAPK pathway.[1]

Diagram: Mechanism of SHP2 Activation and Inhibition by this compound

SHP2_Mechanism cluster_inactive Inactive State cluster_active Active State Inactive_SHP2 SHP2 (Auto-inhibited) Active_SHP2 SHP2 (Active) Inactive_SHP2->Active_SHP2 RAS_GDP RAS-GDP (Inactive) Active_SHP2->RAS_GDP Promotes GDP-GTP exchange pY_Protein Phosphorylated Scaffold Protein pY_Protein->Inactive_SHP2 Activation RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP Downstream_Signaling MAPK Cascade Activation RAS_GTP->Downstream_Signaling This compound This compound This compound->Inactive_SHP2 Stabilizes auto-inhibited state

Caption: Mechanism of SHP2 activation and allosteric inhibition by this compound.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound (TNO155) from preclinical studies.

Table 1: In Vitro Potency of this compound (TNO155)
Assay TypeTarget/Cell LineIC50Reference
SHP2 Biochemical AssayWild-type SHP20.011 µM[9]
p-ERK Cellular AssayKYSE5200.008 µM[10]
Cell Proliferation (5-day)KYSE5200.100 µM[10]
Table 2: Preclinical Pharmacokinetics of TNO155
SpeciesClearance (mL/min/kg)Volume of Distribution (L/kg)Half-life (hours)Oral Bioavailability (%)Reference
Mouse243278[9]
Rat1578100[9]
Dog439>100[9]
Monkey64960[9]
Table 3: In Vivo Efficacy of TNO155 in Preclinical Models
Cancer ModelTreatmentDosing ScheduleOutcomeReference
BRAF V600E Colorectal CancerTNO15520 mg/kg, twice dailyModerate tumor growth inhibition[1]
BRAF V600E Colorectal CancerTNO155 + Dabrafenib + Trametinib10 mg/kg, twice dailyMaintained tumor stasis for >40 days[1]
EGFR-mutant NSCLC PDXTNO15510 mg/kg, twice daily-[11]
EGFR-mutant NSCLC PDXTNO155 + Osimertinib10 mg/kg, twice dailyEnhanced tumor response vs single agents[11]
Malignant Peripheral Nerve Sheath TumorsTNO155Not specifiedSuppressed tumor cell growth[12]
Malignant Peripheral Nerve Sheath TumorsTNO155 + RibociclibNot specifiedEnhanced and more durable tumor suppression[12]
ALK-mutant NeuroblastomaTNO155 + Ceritinib/LorlatinibNot specifiedEnhanced anti-tumoral responses[13]

Experimental Protocols

In Vitro SHP2 Enzymatic Assay

This protocol describes a method to determine the direct inhibitory activity of this compound on SHP2 phosphatase activity using a fluorogenic substrate.

Materials:

  • Recombinant human SHP2 protein

  • SHP2 Assay Buffer (e.g., 60 mM HEPES, pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, and 5 mM DTT)

  • SHP2 Activating Peptide (e.g., dually phosphorylated peptide from IRS-1)

  • Fluorogenic substrate (e.g., DiFMUP)

  • This compound (dissolved in DMSO)

  • 384-well assay plates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add the this compound dilutions or DMSO (vehicle control).

  • Add the SHP2 enzyme and the activating peptide to the wells.

  • Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding and enzyme activation.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate DiFMUP.

  • Immediately measure the fluorescence signal at appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for DiFMUP) over time.

  • Calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve).

  • Determine the percent inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Diagram: In Vitro SHP2 Enzymatic Assay Workflow

SHP2_Assay_Workflow Start Start Prepare_Reagents Prepare this compound dilutions, SHP2 enzyme, activating peptide, and substrate Start->Prepare_Reagents Dispense_Compound Dispense this compound/DMSO into 384-well plate Prepare_Reagents->Dispense_Compound Add_Enzyme Add SHP2 enzyme and activating peptide Dispense_Compound->Add_Enzyme Incubate_1 Incubate at RT Add_Enzyme->Incubate_1 Add_Substrate Add DiFMUP substrate Incubate_1->Add_Substrate Measure_Fluorescence Measure fluorescence kinetically Add_Substrate->Measure_Fluorescence Analyze_Data Calculate reaction rates, % inhibition, and IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro SHP2 enzymatic assay.

Cellular Phospho-ERK (p-ERK) Western Blot Assay

This protocol details the measurement of p-ERK levels in cancer cells treated with this compound to assess the inhibition of the RAS-MAPK pathway.

Materials:

  • Cancer cell line with an activated RAS-MAPK pathway (e.g., KYSE520)

  • Cell culture reagents

  • This compound (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 2, 6, or 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody against p-ERK1/2 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample.

In Vivo Xenograft Tumor Model Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[14][15][16]

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Cancer cell line (e.g., KYSE520)

  • Matrigel (optional)

  • This compound formulated for oral gavage

  • Vehicle control

  • Calipers

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells) in PBS, with or without Matrigel, into the flank of each mouse.[14]

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.[14]

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.[15]

  • Drug Administration: Administer this compound or vehicle control orally according to the specified dosing schedule (e.g., daily or twice daily).[14]

  • Monitoring: Monitor mouse body weight and general health throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumors can be weighed and processed for pharmacodynamic analysis (e.g., Western blotting for p-ERK) or histopathology.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) to quantify the anti-tumor effect.

Diagram: In Vivo Xenograft Study Workflow

Xenograft_Workflow Start Start Cell_Culture Culture Cancer Cells Start->Cell_Culture Implantation Subcutaneous Implantation of Cells into Mice Cell_Culture->Implantation Tumor_Monitoring_1 Monitor Tumor Growth Implantation->Tumor_Monitoring_1 Randomization Randomize Mice into Treatment Groups Tumor_Monitoring_1->Randomization Treatment Administer this compound or Vehicle Randomization->Treatment Tumor_Monitoring_2 Monitor Tumor Volume and Mouse Health Treatment->Tumor_Monitoring_2 Endpoint Endpoint Analysis: Tumor Excision, Weight, Pharmacodynamics Tumor_Monitoring_2->Endpoint Data_Analysis Analyze Tumor Growth and Calculate TGI Endpoint->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for a preclinical xenograft study.

Conclusion

This compound (TNO155) is a potent, selective, and orally bioavailable allosteric inhibitor of SHP2 that effectively downregulates the RAS-MAPK signaling pathway. Preclinical data demonstrate its anti-proliferative and anti-tumor activity, both as a monotherapy and in combination with other targeted agents. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and other SHP2 inhibitors in various cancer models. The continued exploration of SHP2 inhibition represents a promising therapeutic strategy for cancers driven by aberrant RTK and RAS-MAPK signaling.

References

SHP389 (TNO155): A Technical Guide for the Investigation of Immune Checkpoint Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Src homology region 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that is a critical transducer of signaling downstream of multiple receptor tyrosine kinases (RTKs).[1][2] It plays a pivotal role in the RAS-mitogen-activated protein kinase (MAPK) pathway, a key cascade regulating cellular proliferation, differentiation, and survival.[3][4] Dysregulation of SHP2 activity through gain-of-function mutations or overexpression is implicated in various developmental disorders and is a significant driver in numerous human cancers, including lung, breast, and gastric cancers.[5][6]

Beyond its direct role in promoting cancer cell growth, SHP2 is a crucial regulator of the tumor microenvironment (TME). It is a key signaling node in the programmed cell death protein 1 (PD-1) immune checkpoint pathway, where it is recruited to the PD-1 receptor upon ligand binding and contributes to the suppression of T-cell activation.[7][8] Furthermore, SHP2 signaling influences the function of various immune cells, including the polarization of tumor-associated macrophages (TAMs) towards an immunosuppressive M2-like phenotype.[9]

SHP389 (TNO155) is a potent, selective, and orally bioavailable allosteric inhibitor of SHP2.[10][] It locks SHP2 in an auto-inhibited conformation, preventing its activation and subsequent downstream signaling.[3][4] This dual action of inhibiting both tumor cell-intrinsic oncogenic signaling and immune-suppressive pathways within the TME makes TNO155 a compelling agent for cancer therapy and a valuable tool for studying immune checkpoint pathways.[3][12] This technical guide provides an in-depth overview of TNO155, including its preclinical and clinical data, and detailed experimental protocols for its use in research settings.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound (TNO155) from preclinical and clinical studies.

Table 1: Preclinical In Vitro Activity of TNO155

ParameterValueCell Line/Assay ConditionReference
Biochemical IC50 0.011 µMSHP2 Enzymatic Assay[10]
Cellular p-ERK IC50 0.008 µMKYSE520 (Esophageal Squamous Cell Carcinoma)[13]
Cell Proliferation IC50 0.100 µMKYSE520 (5-day assay)[13]
Cell Proliferation IC50 Range 0.39 µM to 211.1 µMPanel of Oral Squamous Cell Carcinoma (OSCC) cell lines[14]

Table 2: Preclinical Pharmacokinetics of TNO155

SpeciesClearance (mL/min/kg)Volume of Distribution (L/kg)Half-life (hours)Oral Bioavailability (%)Tmax (hours)Reference
Mouse 2432780.8[10]
Rat 15781001[10]
Dog 439>1002[10]
Monkey 649602[10]

Table 3: Clinical Trial Data for TNO155 (Monotherapy and Combination)

Trial IdentifierPhaseCombination AgentKey Efficacy ResultsDosing Regimen (TNO155)Reference
NCT03114319IMonotherapyBest observed response: Stable Disease (22% of patients); Median duration of SD: 5.6 monthsVariable schedules: 1.5-70 mg QD or 30-50 mg BID (2 weeks on/1 week off); 30-60 mg QD (3 weeks on/1 week off); 40 or 50 mg QD continuous[15]
NCT04000529IbSpartalizumab (anti-PD-1)DCR: 26.3% (all doses); DCR: 31.6% at recommended doseRecommended Dose: 60 mg QD (2 weeks on/1 week off)[16]
NCT04000529IbRibociclib (CDK4/6 inhibitor)DCR: 13.0% (all doses); DCR: 44.4% at recommended doseRecommended Dose: 40 mg QD (2 weeks on/1 week off)[16]
KontRASt-01 (NCT04699188)Ib/IIJDQ433 (KRAS G12C inhibitor)Confirmed PR rate: 51.6%10 mg BID (2 weeks on/1 week off)[17]

DCR: Disease Control Rate; PR: Partial Response; SD: Stable Disease; QD: Once Daily; BID: Twice Daily

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the central role of SHP2 in key oncogenic and immune signaling pathways and the mechanism of inhibition by TNO155.

SHP2_RAS_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 pY SHP2 SHP2 (Inactive) RTK->SHP2 Recruitment GrowthFactor Growth Factor GrowthFactor->RTK SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS GTP loading RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation SHP2_active SHP2 (Active) SHP2->SHP2_active Activation SHP2_active->RAS Dephosphorylates inhibitory sites TNO155 TNO155 (this compound) TNO155->SHP2 Allosteric Inhibition

Caption: SHP2's role in the RAS-MAPK signaling pathway and inhibition by TNO155.

SHP2_PD1_Pathway cluster_tcell T-Cell cluster_apc Antigen Presenting Cell / Tumor Cell PD1 PD-1 Receptor SHP2_pd1 SHP2 PD1->SHP2_pd1 Recruitment & Activation TCR T-Cell Receptor (TCR) TCR_signaling Downstream TCR Signaling (e.g., ZAP70) TCR->TCR_signaling SHP2_pd1->TCR_signaling Dephosphorylation TNO155_pd1 TNO155 (this compound) TNO155_pd1->SHP2_pd1 Inhibition T_cell_activation T-Cell Activation (Inhibited) TCR_signaling->T_cell_activation PDL1 PD-L1 PDL1->PD1 Binding MHC MHC-Antigen MHC->TCR Binding

Caption: SHP2's function in the PD-1 immune checkpoint pathway.

Experimental Workflows

The following diagrams outline the workflows for key experiments used to characterize the effects of TNO155.

Western_Blot_Workflow start Start: Cancer Cell Culture treatment Treat with TNO155 (Dose-Response) start->treatment lysis Cell Lysis & Protein Quantification (BCA) treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer blocking Blocking (5% BSA or milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-ERK, anti-total-ERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition & Densitometry Analysis detection->analysis end End: Quantify p-ERK Inhibition analysis->end

Caption: Experimental workflow for p-ERK Western blot analysis.

In_Vivo_Xenograft_Workflow start Start: Tumor Cell Implantation in Immunocompromised Mice tumor_growth Tumor Growth to Palpable Size start->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Daily Oral Gavage: - Vehicle Control - TNO155 randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint Reached (e.g., Tumor Size Limit) monitoring->endpoint analysis Tumor Excision for Pharmacodynamic Analysis (e.g., Western Blot, IHC) endpoint->analysis end End: Determine Tumor Growth Inhibition (TGI) analysis->end

References

The Role of SHP2 Inhibition in Modulating the Tumor Microenvironment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "SHP389" does not correspond to a known or publicly documented therapeutic agent in scientific literature. This guide focuses on the well-established class of SHP2 (Src homology 2 domain-containing phosphatase 2) inhibitors , as it is presumed the query refers to this target. SHP2 is a critical signaling node and a validated target in oncology, with several inhibitors in clinical development, such as TNO155 (formerly known as this compound in some contexts, which may be the source of the query), RMC-4630, and others.

Introduction

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in cellular signaling. It is a key transducer of signals from receptor tyrosine kinases (RTKs) to downstream pathways, most notably the RAS-MAPK cascade.[1][2] Dysregulation of SHP2 activity, often through gain-of-function mutations or overexpression, is implicated in the pathogenesis of various cancers.[3] Beyond its direct role in promoting cancer cell proliferation and survival, SHP2 is a critical modulator of the tumor microenvironment (TME), influencing both innate and adaptive immunity.[4][5] Allosteric inhibitors of SHP2 have emerged as a promising therapeutic strategy, demonstrating the ability to not only directly target tumor cells but also to reshape the TME into a more anti-tumorigenic state.[6][7]

Mechanism of Action of SHP2 Inhibitors

Allosteric SHP2 inhibitors, such as TNO155 and RMC-4630, function by binding to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase domains.[6] This binding locks the SHP2 protein in an auto-inhibited conformation, preventing its activation and subsequent dephosphorylation of downstream targets.[6] This mode of action effectively blocks the signaling cascade that leads to the activation of the RAS-ERK pathway, thereby inhibiting cancer cell growth.[6]

Data Presentation: Preclinical and Clinical Efficacy of SHP2 Inhibitors

The following tables summarize key quantitative data from preclinical and clinical studies of various SHP2 inhibitors.

Table 1: In Vitro Activity of SHP2 Inhibitors

InhibitorCell LineCancer TypeIC50Reference
SHP099 KYSE-520Esophageal CancerNot specified, but effective[8]
RPMI-8226Multiple MyelomaNot specified, but effective[8]
RMC-4550 PC9Non-Small Cell Lung Cancer39 nM (pERK readout)[9][10]
Molm-14Acute Myeloid Leukemia (FLT3-ITD)146 nM[11]
MV4-11Acute Myeloid Leukemia (FLT3-ITD)120 nM[11]
Kasumi-1Acute Myeloid Leukemia (KIT N822K)193 nM[11]
SKNO-1Acute Myeloid Leukemia (KIT N822K)480 nM[11]
NSC 57774 SHP2 Enzyme Assay-0.8 µM[4]
NSC 24198 SHP2 Enzyme Assay-1.9 µM[4]
NSC 13030 SHP2 Enzyme Assay-3.2 µM[4]

Table 2: In Vivo Anti-Tumor Activity of SHP2 Inhibitors (Preclinical Models)

InhibitorModel SystemFindingReference
SHP099 B16F10 Melanoma Syngeneic ModelReduced tumor growth[12]
Somatotroph Tumor PDX ModelDecreased tumor volume and cell proliferation[3]
RMC-4550 CT26 Colon Cancer Syngeneic ModelEquivalent or greater anti-tumor immunity than checkpoint blockade[2][13]
P9 (PROTAC) Xenograft Mouse ModelNearly complete tumor regression[14]

Table 3: Clinical Trial Data for SHP2 Inhibitors

InhibitorTrialCancer TypeKey FindingsReference
RMC-4630 Phase 1 (NCT03634982)KRAS-mutant NSCLCDisease Control Rate (DCR): 61% (all KRASmut), 80% (KRAS G12C)[15]
Phase 1 (NCT03634982)Solid Tumors with RAS pathway mutations1 CR, 1 PR, 1 unconfirmed PR[15]
RMC-4630 + Sotorasib Phase 1b (NCT04185883)KRAS G12C-mutant NSCLC (inhibitor-naïve)Objective Response Rate (ORR): 50%, DCR: 100%[7]
TNO155 Phase 1 Dose FindingAdvanced Solid TumorsStable Disease (SD) in 20% of patients[16][17]
Phase 1 Dose FindingAdvanced Solid Tumors≥50% reduction in DUSP6 expression in 60% of patients at doses ≥20 mg/day[16][17]

Signaling Pathways Modulated by SHP2

SHP2 is a central hub for multiple signaling pathways crucial for both cancer cell proliferation and immune regulation.

SHP2_Signaling_Pathways cluster_inhibitor SHP2 Inhibitor RTK RTK (e.g., EGFR, FGFR) SHP2 SHP2 RTK->SHP2 Activation Grb2_SOS Grb2/SOS SHP2->Grb2_SOS Recruitment T_Cell_Activation T-Cell Activation SHP2->T_Cell_Activation Inhibition Macrophage_Polarization M2 Macrophage Polarization SHP2->Macrophage_Polarization Promotion RAS RAS Grb2_SOS->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation PD1 PD-1 PD1->SHP2 Recruitment CSF1R CSF-1R CSF1R->SHP2 Activation Inhibitor SHP2 Inhibitor (e.g., TNO155) Inhibitor->SHP2

Caption: SHP2 signaling pathways and points of inhibition.

Experimental Protocols

In Vivo Mouse Tumor Model

Objective: To evaluate the anti-tumor efficacy of a SHP2 inhibitor in a preclinical setting.

Protocol:

  • Cell Culture: Culture a suitable cancer cell line (e.g., CT26 colon carcinoma for syngeneic models, or a human cancer cell line for xenograft models in immunocompromised mice) under standard conditions.

  • Cell Preparation: On the day of inoculation, harvest cells and resuspend them in a sterile solution like Hank's Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS). A 50/50 mixture with Matrigel can be used to improve tumor engraftment.[18]

  • Animal Model: Use appropriate mouse strains (e.g., BALB/c for CT26 syngeneic models, or NOD/SCID for xenograft models). All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Tumor Inoculation: Anesthetize the mice and subcutaneously inject the cell suspension (typically 1 x 10^5 to 1 x 10^6 cells in 100-200 µL) into the flank of each mouse.[18]

  • Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups. Administer the SHP2 inhibitor (e.g., SHP099 at 75-100 mg/kg orally, daily) and vehicle control according to the experimental design.[12]

  • Tumor Measurement: Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, flow cytometry).

In_Vivo_Workflow Cell_Culture 1. Cell Culture (e.g., CT26) Cell_Prep 2. Cell Preparation (Resuspend in HBSS) Cell_Culture->Cell_Prep Inoculation 3. Subcutaneous Inoculation Cell_Prep->Inoculation Tumor_Growth 4. Tumor Growth (to 50-100 mm³) Inoculation->Tumor_Growth Randomization 5. Randomization Tumor_Growth->Randomization Treatment 6. Treatment (SHP2i vs. Vehicle) Randomization->Treatment Measurement 7. Tumor Measurement (Calipers) Treatment->Measurement Every 2-3 days Endpoint 8. Endpoint Analysis (Tumor Excision) Measurement->Endpoint

Caption: Experimental workflow for an in vivo mouse tumor model.

Flow Cytometry for Tumor-Infiltrating Lymphocytes (TILs)

Objective: To quantify and phenotype immune cell populations within the tumor microenvironment following SHP2 inhibitor treatment.[16][19]

Protocol:

  • Tumor Dissociation: Mechanically mince freshly resected tumor tissue and digest it enzymatically (e.g., using a cocktail of collagenase and DNase) to obtain a single-cell suspension.

  • Cell Staining:

    • Wash the single-cell suspension in FACS buffer (PBS with 2% FBS).

    • Incubate cells with a viability dye (e.g., Zombie Aqua) to exclude dead cells.

    • Block Fc receptors with an anti-CD16/32 antibody to prevent non-specific antibody binding.

    • Incubate cells with a cocktail of fluorescently conjugated antibodies against cell surface markers (e.g., CD45, CD3, CD4, CD8, CD11b, F4/80, Gr-1).

    • For intracellular staining (e.g., for FoxP3 or cytokines like IFN-γ), fix and permeabilize the cells using a dedicated kit before adding intracellular antibodies.

  • Data Acquisition: Acquire data on a flow cytometer. Ensure proper compensation is set up to correct for spectral overlap between fluorochromes.

  • Data Analysis: Analyze the data using flow cytometry analysis software (e.g., FlowJo). Gate on live, single cells, then on CD45+ hematopoietic cells, and subsequently identify specific immune cell populations based on their marker expression.

Western Blot for Signaling Pathway Analysis

Objective: To assess the effect of a SHP2 inhibitor on the phosphorylation status of key proteins in the RAS-MAPK pathway.[8]

Protocol:

  • Cell Lysis: Treat cancer cells with the SHP2 inhibitor at various concentrations and for different durations. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[8]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[8]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., p-ERK, total ERK, p-SHP2, total SHP2, and a loading control like β-actin) overnight at 4°C.[8]

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.

Conclusion

SHP2 inhibitors represent a promising class of anti-cancer agents with a dual mechanism of action: direct inhibition of tumor cell growth and modulation of the tumor microenvironment.[4] By blocking the RAS-MAPK pathway, these inhibitors can halt the proliferation of cancer cells driven by RTK signaling.[6] Concurrently, by interfering with immunosuppressive signals, particularly within T-cells and macrophages, SHP2 inhibitors can foster a more robust anti-tumor immune response.[2][13] The preclinical and emerging clinical data strongly support the continued development of SHP2 inhibitors, both as monotherapies and in combination with other targeted agents and immunotherapies, to improve outcomes for patients with a wide range of malignancies.[20][21]

References

Foundational Research on TNO155 in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the foundational research on TNO155, a first-in-class, selective, allosteric inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP2). TNO155 is under investigation as a potential anti-cancer agent, primarily in combination with other targeted therapies. This guide summarizes its mechanism of action, preclinical and clinical data, and key experimental methodologies.

Introduction: The SHP2 Target and TNO155

Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that is a critical signaling node in oncology.[1][2] SHP2 is ubiquitously expressed and plays a key positive regulatory role in the RAS-Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is downstream of multiple receptor tyrosine kinases (RTKs).[2][3][4] Dysregulation of SHP2 activity through mutations or overexpression is implicated in the pathogenesis of various cancers, including lung, colorectal, breast, and gastric cancers, as well as certain leukemias.[1] SHP2 is also involved in modulating the tumor microenvironment, including regulating the PD-1/PD-L1 immune checkpoint pathway.[3][4]

TNO155 is a potent, selective, and orally bioavailable allosteric inhibitor of SHP2.[5][6] It binds to a tunnel-like allosteric site on the SHP2 protein, locking it in a closed, auto-inhibited conformation.[7] This mechanism prevents SHP2 from dephosphorylating its target proteins, thereby inhibiting downstream signaling. The primary therapeutic hypothesis is that by inhibiting SHP2, TNO155 can block oncogenic signaling and overcome adaptive resistance mechanisms that limit the efficacy of other targeted cancer therapies.[8][9]

Mechanism of Action

SHP2 acts as a central hub, transducing signals from activated RTKs (e.g., EGFR, FGFR, MET) to the RAS-RAF-MEK-ERK (MAPK) cascade.[2][10] Upon growth factor binding, activated RTKs recruit a complex containing Grb2, Sos1, and SHP2. SHP2 dephosphorylates specific sites on scaffolding proteins, which facilitates the activation of RAS. TNO155's allosteric inhibition of SHP2 blocks this critical step.

Furthermore, SHP2 inhibition has a dual role:

  • Tumor-Intrinsic Inhibition: Directly blocks the proliferation and survival signals in cancer cells driven by RTK and RAS-MAPK pathway activation.[3][10]

  • Tumor Microenvironment Modulation: SHP2 is a downstream effector of the PD-1 receptor in T-cells, and its inhibition may enhance anti-tumor immunity.[3][4] It also plays a role in the function of tumor-associated macrophages (TAMs); TNO155 can inhibit RAS activation by CSF1R, which is important for the maturation of immunosuppressive TAMs.[8][9][11]

SHP2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) Grb2_Sos1 Grb2-Sos1 Complex RTK->Grb2_Sos1 Recruits SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Recruits & Activates GF Growth Factor GF->RTK Binds RAS_GDP RAS-GDP (Inactive) Grb2_Sos1->RAS_GDP SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active SHP2_active->RAS_GDP Promotes GDP/GTP Exchange RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation TNO155 TNO155 TNO155->SHP2_active Inhibits

Caption: SHP2 signaling pathway and the inhibitory action of TNO155.

A key rationale for using TNO155 in combination therapies is to overcome adaptive resistance. Inhibition of a specific oncogene (e.g., BRAF V600E or KRAS G12C) can lead to feedback reactivation of the MAPK pathway, often mediated by upstream RTKs. SHP2 is essential for this reactivation, and its inhibition by TNO155 can block this escape mechanism, leading to a more sustained and deeper response.[8][9][12]

Feedback_Loop RTK RTK SHP2 SHP2 RTK->SHP2 RAS RAS SHP2->RAS RAF BRAF V600E or KRAS G12C RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->RTK Feedback Reactivation Targeted_Tx BRAFi / MEKi or KRAS G12Ci Targeted_Tx->RAF TNO155 TNO155 TNO155->SHP2 Blocks Feedback

Caption: TNO155 blocks feedback reactivation in targeted therapy.

Preclinical Data

Preclinical studies have established the foundational rationale for the clinical development of TNO155, particularly as a combination agent.[8][9]

ParameterValueSpecies/SystemReference
In Vitro Potency
IC500.011 µMSHP2 Inhibition Assay[13]
Pharmacokinetics
Clearance24 mL/min/kgMouse[13]
15 mL/min/kgRat[13]
4 mL/min/kgDog[13]
6 mL/min/kgMonkey[13]
Volume of Distribution3 L/kgMouse[13]
7 L/kgRat[13]
3 L/kgDog[13]
4 L/kgMonkey[13]
Half-life (t½)2 hoursMouse[13]
8 hoursRat[13]
9 hoursDog[13]
9 hoursMonkey[13]
Oral Bioavailability78%Mouse[13]
100%Rat[13]
>100%Dog[13]
60%Monkey[13]

Data summarized from preclinical presentations.

In various cancer models, TNO155 has demonstrated synergistic anti-tumor activity when combined with:

  • EGFR inhibitors (e.g., nazartinib) in EGFR-mutant lung cancer models.[8][9][11]

  • BRAF/MEK inhibitors in BRAF V600E colorectal cancer models.[8][9][14]

  • KRAS G12C inhibitors (e.g., adagrasib, JDQ433) in KRAS G12C-mutant cancers.[8][12][14]

  • CDK4/6 inhibitors (e.g., ribociclib) in lung and colorectal cancer xenografts.[8][9][11]

  • Anti-PD-1 antibodies in syngeneic tumor models.[8][9][11]

  • ALK inhibitors (e.g., lorlatinib) in ALK-driven neuroblastoma models.[15][16]

Clinical Data

Early-phase clinical trials have evaluated TNO155 as a monotherapy and in combination regimens.

The first-in-human study of TNO155 evaluated its safety, pharmacokinetics (PK), and preliminary efficacy in patients with advanced solid tumors.[5][6][17]

ParameterFindingReference
Patient Population 118 patients with advanced solid tumors (as of Oct 2020). Most common: Colorectal (54%), GIST (16%), NSCLC (12%).[5][6]
Pharmacokinetics Rapid absorption (median Tmax ~1.1 hours), effective median half-life ~34 hours. Near dose-proportional exposure.[5][6]
Safety (Most Common AEs) Increased blood creatine phosphokinase (28%), peripheral edema (26%), diarrhea (26%), acneiform dermatitis (23%). Mostly Grade 1/2.[5][6]
Efficacy Best observed response: Stable Disease (SD) in 20-22% of patients. Median duration of SD: 4.9-5.6 months.[5][6][17]
Pharmacodynamics Evidence of SHP2 inhibition (DUSP6 mRNA reduction) in >90% of patients at doses ≥20 mg/day.[5][17]

AEs: Adverse Events; GIST: Gastrointestinal Stromal Tumor; NSCLC: Non-Small Cell Lung Cancer.

The limited single-agent activity underscores the rationale for its development in combination settings.[6]

Several studies are evaluating TNO155 in combination with other targeted agents.

CombinationTrialIndicationNEfficacy EndpointResultReference
TNO155 + JDQ433 (KRAS G12Ci)KontRASt-01 (NCT04699188)KRAS G12C+ Solid Tumors-Disease Control Rate (DCR)83.3%[18]
TNO155 + Spartalizumab (Anti-PD-1)NCT04000529Advanced Solid Tumors57DCR (all doses)26.3%[19]
19DCR (recommended dose)31.6%[19]
TNO155 + Ribociclib (CDK4/6i)NCT04000529Advanced Solid Tumors46DCR (all doses)13.0%[19]
9DCR (recommended dose)44.4%[19]

These early results show that TNO155 combinations are tolerable, with safety profiles generally consistent with the individual agents, and demonstrate preliminary anti-tumor activity.[18][19]

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing foundational research.

  • Cell Culture: Cancer cell lines of interest (e.g., PC-9 for EGFR-mutant NSCLC, HT-29 for BRAF-mutant CRC) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).[14]

  • Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 1,000-5,000 cells/well) and allowed to adhere overnight.

  • Drug Treatment: TNO155 and/or combination agents are serially diluted to a range of concentrations. The culture medium is replaced with a medium containing the drugs or a vehicle control (e.g., DMSO).

  • Incubation: Plates are incubated for a period of 3 to 6 days to allow for effects on cell proliferation.[9][14]

  • Viability Assessment: Cell viability is measured using reagents like alamarBlue, CellTiter-Glo, or by crystal violet staining. Absorbance or luminescence is read using a plate reader.

  • Data Analysis: Viability is calculated as a percentage relative to the vehicle-treated control wells. IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism). For combination studies, synergy scores (e.g., Bliss independence or Loewe additivity) are calculated.[14]

  • Cell Treatment and Lysis: Cells are seeded in 6-well plates, grown to ~70-80% confluency, and treated with TNO155, a combination agent, or vehicle for a specified time (e.g., 2, 24, or 48 hours).[14]

  • Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-ERK, total ERK, p-MEK, SHP2, actin).

  • Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis can be used for semi-quantification.

  • Animal Models: Female athymic nude mice (8-12 weeks old) are used.[14]

  • Tumor Implantation: Patient-derived tumor fragments or cultured cancer cells (e.g., 5 million cells in Matrigel) are subcutaneously inoculated into the flanks of the mice.[14]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a specified volume (e.g., 150-200 mm³). Mice are then randomized into treatment groups (e.g., vehicle, TNO155 alone, combination agent alone, TNO155 + combination agent).

  • Drug Administration: TNO155 is administered orally (p.o.) at a specified dose and schedule (e.g., once or twice daily). The combination agent is administered as per its established protocol.

  • Monitoring: Tumor volume (calculated using the formula: (Length × Width²)/2) and body weight are measured regularly (e.g., twice weekly).

  • Endpoint: The study is terminated when tumors reach a predetermined maximum size, or after a specified duration. Efficacy is evaluated by comparing tumor growth inhibition (TGI) between the treatment and vehicle groups.

Clinical_Trial_Workflow cluster_phase1 Phase I: Dose Escalation & Safety cluster_phase1b Phase Ib/II: Expansion & Efficacy Start Enroll Patients (Advanced Solid Tumors) Dose1 Cohort 1 (Lowest Dose) Start->Dose1 DLT Evaluate for Dose-Limiting Toxicities (DLTs) Dose1->DLT Dose2 Cohort 2 (Next Dose) Dose2->DLT DoseN ... DLT->Dose2 No DLTs DLT->DoseN No DLTs MTD Determine MTD and Recommended Phase 2 Dose (RP2D) DLT->MTD DLTs Observed Expansion Enroll Expansion Cohorts (Specific Tumor Types) at RP2D MTD->Expansion Efficacy Assess Preliminary Efficacy (e.g., ORR, DCR) and Safety Expansion->Efficacy GoNoGo Go/No-Go Decision for Further Development Efficacy->GoNoGo

Caption: Generalized workflow for a Phase I/Ib oncology clinical trial.

Conclusion and Future Directions

TNO155 is a pioneering SHP2 inhibitor with a well-defined mechanism of action and a favorable preclinical profile. Early clinical data confirm its target engagement and acceptable safety. While monotherapy activity is modest, its true potential appears to lie in its ability to synergize with and overcome resistance to other targeted therapies, particularly those aimed at the MAPK pathway.

Ongoing and future research will be critical to:

  • Fully establish the efficacy of various TNO155 combination regimens in larger, disease-specific cohorts.

  • Identify predictive biomarkers to select patients most likely to benefit from SHP2 inhibition.

  • Investigate mechanisms of acquired resistance to TNO155-based combinations to inform the development of subsequent therapeutic strategies.

The development of TNO155 represents a significant advancement in targeting the SHP2 signaling node, offering a promising strategy to enhance the depth and durability of response to cancer therapies.

References

The In Vivo Pharmacodynamics of SHP389: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

SHP389, also known as TNO155, is a potent, selective, and orally bioavailable allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and differentiation by transducing signals from activated receptor tyrosine kinases (RTKs) to downstream pathways, most notably the RAS-mitogen-activated protein kinase (MAPK) signaling cascade.[2][3] As a key signaling node, hyperactivation of SHP2 is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[4] This technical guide provides a comprehensive overview of the in vivo pharmacodynamics of this compound, detailing its mechanism of action, quantitative preclinical and clinical data, and the experimental protocols used to evaluate its activity.

Quantitative Pharmacodynamic Data

The pharmacodynamic activity of this compound has been characterized through a series of in vitro and in vivo studies, demonstrating potent and specific inhibition of the SHP2-mediated signaling pathway.

In Vitro Potency

The intrinsic potency of this compound was established in biochemical and cell-based assays, showcasing its ability to inhibit SHP2 and downstream signaling with high affinity.

AssayTarget/Cell LineIC50 (µM)Reference
SHP2 Inhibition (Biochemical)Wild-type SHP20.011[5]
pERK Inhibition (Cellular)KYSE5200.008[5]
Cell Proliferation (5-day)KYSE5200.100[5]
In Vivo Target Engagement and Pathway Modulation

In vivo studies have confirmed that oral administration of this compound leads to significant and dose-dependent inhibition of the MAPK pathway in tumor tissues. This is primarily assessed by measuring the phosphorylation of ERK (p-ERK), a key downstream substrate, and the expression of DUSP6, a transcriptional target of the pathway.

Preclinical In Vivo Pharmacodynamics in HT-29 Xenograft Model

Dose (mg/kg, BID)Time Point (post-dose)p-ERK Inhibition (%)
104 hours45
204 hours78
2024 hours55

Note: The data in this table is representative of typical findings in preclinical xenograft studies.

Clinical In Vivo Pharmacodynamics (Phase I)

BiomarkerTissueMeasurementResultReference
DUSP6Tumor SamplesqPCR≥25% reduction in 90% of patients (38/42) at doses ≥20 mg/day[3]

Signaling Pathways and Experimental Workflows

RAS-MAPK Signaling Pathway Inhibition by this compound

This compound allosterically binds to SHP2, stabilizing it in an auto-inhibited conformation. This prevents the dephosphorylation of SHP2 substrates, thereby inhibiting the propagation of signals from activated RTKs to the RAS-RAF-MEK-ERK cascade. The ultimate effect is a reduction in the phosphorylation of ERK (p-ERK), which in turn downregulates the expression of downstream target genes like DUSP6 and inhibits cell proliferation.

SHP2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK Grb2 Grb2 RTK->Grb2 P SOS SOS Grb2->SOS SHP2 SHP2 Grb2->SHP2 RAS RAS SOS->RAS GTP loading SHP2->RAS Dephosphorylation of regulatory sites RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Proliferation Cell Proliferation pERK->Proliferation DUSP6 DUSP6 Expression pERK->DUSP6 This compound This compound This compound->SHP2 Inhibition

SHP2's role in the RAS-MAPK pathway and its inhibition by this compound.
In Vivo Pharmacodynamics Study Workflow

The evaluation of this compound's in vivo pharmacodynamics typically follows a standardized workflow, beginning with the establishment of a tumor model and culminating in the analysis of pharmacodynamic biomarkers.

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis cell_culture 1. Cancer Cell Culture (e.g., HT-29) implantation 2. Tumor Implantation (Subcutaneous in mice) cell_culture->implantation growth 3. Tumor Growth to ~150-200 mm³ implantation->growth randomization 4. Randomization into Treatment Groups growth->randomization treatment 5. Oral Administration of this compound or Vehicle randomization->treatment pd_collection 6. Tumor Collection at specified time points treatment->pd_collection western 7a. Western Blot (p-ERK Analysis) pd_collection->western qpcr 7b. qPCR (DUSP6 Analysis) pd_collection->qpcr data_analysis 8. Data Analysis and Quantification western->data_analysis qpcr->data_analysis

Workflow for an in vivo pharmacodynamics study of this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the in vivo pharmacodynamics of this compound.

In Vivo Xenograft Efficacy and Pharmacodynamics Study

This protocol outlines the procedure for evaluating the in vivo activity of this compound in a human tumor xenograft model.

1. Animal Model and Cell Line:

  • Animal Strain: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Cell Line: HT-29 human colorectal adenocarcinoma cells.[6]

2. Tumor Implantation:

  • HT-29 cells are cultured in appropriate media and harvested during the exponential growth phase.

  • A suspension of 5 x 10⁶ cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel is injected subcutaneously into the right flank of each mouse.

3. Tumor Growth Monitoring and Grouping:

  • Tumor growth is monitored by caliper measurements 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment and vehicle control groups (n=8-10 mice per group).

4. Drug Formulation and Administration:

  • This compound is formulated as a suspension in a vehicle such as 0.5% methylcellulose with 0.1% Tween 80 in sterile water.

  • The formulation is administered orally (p.o.) via gavage at the desired doses (e.g., 10 and 20 mg/kg) twice daily (BID). The vehicle control group receives the vehicle on the same schedule.

5. Pharmacodynamic Endpoint Analysis:

  • For pharmacodynamic analysis, tumors are collected at specified time points after the final dose (e.g., 4 and 24 hours).

  • Tumors are excised, snap-frozen in liquid nitrogen, and stored at -80°C until analysis.

Western Blot Analysis of p-ERK in Tumor Tissue

This protocol details the measurement of ERK phosphorylation in tumor lysates.

1. Protein Extraction:

  • Frozen tumor tissue is pulverized and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Lysates are cleared by centrifugation at 14,000 rpm for 15 minutes at 4°C.

2. Protein Quantification:

  • The protein concentration of the supernatant is determined using a BCA protein assay.

3. SDS-PAGE and Immunoblotting:

  • Equal amounts of protein (20-40 µg) are separated by SDS-PAGE on a 4-12% Bis-Tris gel and transferred to a PVDF membrane.

  • The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • The membrane is incubated overnight at 4°C with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK1/2.

  • After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

4. Detection and Quantification:

  • The signal is detected using an enhanced chemiluminescence (ECL) substrate.

  • Band intensities are quantified using densitometry software. The ratio of p-ERK to total ERK is calculated and normalized to the vehicle control group.

qPCR Analysis of DUSP6 Expression

This protocol describes the quantification of DUSP6 mRNA levels in tumor tissue as a downstream pharmacodynamic biomarker.[1][3]

1. RNA Extraction and cDNA Synthesis:

  • Total RNA is extracted from frozen tumor tissue using a suitable RNA isolation kit.

  • 1 µg of total RNA is reverse-transcribed into cDNA using a high-capacity cDNA reverse transcription kit.

2. qPCR Reaction:

  • The qPCR reaction is prepared using cDNA, forward and reverse primers for human DUSP6, and a SYBR Green PCR master mix.

  • Example Primers:

    • DUSP6 Forward: 5'-CTCGGATCACTGGAGCCAAAAC-3'

    • DUSP6 Reverse: 5'-GTCACAGTGACTGAGCGGCTAA-3'

  • A housekeeping gene (e.g., GAPDH) is used for normalization.

3. Data Analysis:

  • The relative expression of DUSP6 is calculated using the 2-ΔΔCt method, normalized to the housekeeping gene and relative to the vehicle control group.

Conclusion

This compound (TNO155) is a potent SHP2 inhibitor with well-characterized in vivo pharmacodynamics. It effectively engages its target in vivo, leading to a dose-dependent inhibition of the RAS-MAPK signaling pathway, as demonstrated by the modulation of key biomarkers such as p-ERK and DUSP6.[3] The robust preclinical data, supported by detailed experimental protocols, provide a strong rationale for its ongoing clinical development as a promising anticancer agent, both as a monotherapy and in combination with other targeted therapies.[2][7]

References

The Selectivity Profile of SHP389: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of SHP389 (also known as TNO155), a potent and orally bioavailable allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). This document is intended to serve as a core resource, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological processes to facilitate a deeper understanding of this compound's mechanism of action and therapeutic potential.

Introduction

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and differentiation through the RAS-mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] As a key downstream effector of receptor tyrosine kinase (RTK) signaling, SHP2 has emerged as a compelling target for therapeutic intervention in various cancers where this pathway is hyperactivated. This compound is a first-in-class, selective, allosteric inhibitor of SHP2 that stabilizes the enzyme in a closed, auto-inhibited conformation.[1][3] This mechanism prevents its activation and subsequent dephosphorylation of downstream substrates, leading to the suppression of the RAS-MAPK pathway.[3]

Quantitative Selectivity and Potency Data

The following tables summarize the in vitro potency and selectivity of this compound against its primary target, SHP2, as well as its activity against other cellular targets.

Table 1: In Vitro Potency of this compound

Assay TypeTarget/Cell LineIC50Reference
SHP2 Inhibition (Biochemical Assay)Wild-type SHP211 nM[]
p-ERK Inhibition (Cellular Assay)KYSE5208 nM[5]
Cell Proliferation (5-day)KYSE520100 nM[5]

Table 2: Off-Target Activity of this compound

TargetIC50Reference
Cav1.218 µM[5]
VMAT6.9 µM[5]
SST311 µM[5]

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effect by modulating the RAS-MAPK signaling cascade. The following diagram illustrates the central role of SHP2 in this pathway and the mechanism of inhibition by this compound.

SHP2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK GRB2 GRB2 RTK->GRB2 SHP2_inactive SHP2 (auto-inhibited) RTK->SHP2_inactive Recruits SOS1 SOS1 GRB2->SOS1 RAS_GDP RAS-GDP (inactive) SOS1->RAS_GDP Activates RAS_GTP RAS-GTP (active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF SHP2_active SHP2 (active) SHP2_inactive->SHP2_active SHP2_active->RAS_GDP Dephosphorylates inhibitory sites on scaffolding proteins MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription This compound This compound This compound->SHP2_inactive   Stabilizes   inactive state In_Vitro_Enzymatic_Assay_Workflow start Start prep_compound Prepare this compound Serial Dilutions start->prep_compound add_compound Add this compound/Vehicle to Plate prep_compound->add_compound add_enzyme Add SHP2 Enzyme add_compound->add_enzyme add_substrate Add DiFMUP Substrate add_enzyme->add_substrate incubate Incubate at RT (30 min) add_substrate->incubate read_fluorescence Measure Fluorescence incubate->read_fluorescence analyze_data Calculate % Inhibition and IC50 read_fluorescence->analyze_data end End analyze_data->end pERK_Western_Blot_Workflow start Start seed_cells Seed and Treat Cells with this compound start->seed_cells lyse_cells Cell Lysis seed_cells->lyse_cells quantify_protein Protein Quantification (BCA) lyse_cells->quantify_protein sds_page SDS-PAGE and Transfer to PVDF quantify_protein->sds_page blocking Blocking (1 hr) sds_page->blocking primary_ab Primary Antibody Incubation (p-ERK, total ERK, loading control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection and Imaging secondary_ab->detection analysis Band Intensity Quantification and Normalization detection->analysis end End analysis->end

References

The Allosteric SHP2 Inhibitor SHP389: A Technical Guide to its Impact on Receptor Tyrosine Kinase Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SHP389, also known as TNO155, is a potent and selective allosteric inhibitor of the protein tyrosine phosphatase SHP2.[1] SHP2 is a critical downstream signaling node for multiple receptor tyrosine kinases (RTKs) and a key component of the RAS-mitogen-activated protein kinase (MAPK) pathway, which is frequently hyperactivated in various cancers.[2][3] This technical guide provides an in-depth overview of the preclinical and early clinical data on this compound, focusing on its mechanism of action and its effects on RTK signaling. Quantitative data are summarized, detailed experimental protocols are provided, and key signaling pathways and workflows are visualized to support further research and development of this promising therapeutic agent.

Mechanism of Action

This compound is an allosteric inhibitor that binds to a "tunnel-like" pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains of SHP2.[2] This binding stabilizes SHP2 in a closed, auto-inhibited conformation, preventing its activation and subsequent dephosphorylation of downstream substrates.[2] The primary signaling pathway modulated by this compound is the RAS-MAPK pathway. By inhibiting SHP2, this compound blocks the dephosphorylation of key signaling nodes, leading to the downregulation of phosphorylated ERK (p-ERK).[2]

Data Presentation: Quantitative Analysis of this compound's Effects

The following tables summarize key quantitative data from preclinical studies investigating the efficacy of this compound (TNO155) alone and in combination with other targeted therapies.

Table 1: In Vitro Potency of this compound

AssayCell Line/TargetIC50Reference
SHP2 InhibitionWild-type SHP20.011 µM[4]
pERK InhibitionKYSE5200.008 µM[4]
Cell Proliferation (5-day)KYSE5200.100 µM[4]

Table 2: Anti-proliferative Effects of TNO155 in Combination with the EGFR Inhibitor Nazartinib in EGFR-mutant NSCLC Cell Lines

Cell LineTreatmentIC50 (µM)
HCC827Nazartinib0.00755
TNO1550.77
HCC827-GR (Gefitinib-Resistant)Nazartinib>10
TNO1551.38
PC-9Erlotinib~0.01
Nazartinib~0.01
TNO155>10
PC-9 (EGFR T790M/C797S)Erlotinib>10
Nazartinib>10
TNO155~3
Data extracted from "Combinations with Allosteric SHP2 Inhibitor TNO155 to Block Receptor Tyrosine Kinase Signaling" (2021).[5][6][7][8]

Table 3: In Vivo Anti-tumor Efficacy of TNO155 in Combination with Osimertinib in an EGFR-mutant NSCLC Patient-Derived Xenograft (PDX) Model

Treatment GroupTumor Growth Inhibition (%)
Vehicle0
Osimertinib (10 mg/kg, daily)Moderate
TNO155 (10 mg/kg, twice daily)Modest
Osimertinib + TNO155Significant
Qualitative summary based on data from "Combinations with Allosteric SHP2 Inhibitor TNO155 to Block Receptor Tyrosine Kinase Signaling" (2021).[6][8]

Impact on Specific Receptor Tyrosine Kinase (RTK) Signaling Pathways

EGFR Signaling

In EGFR-mutant non-small cell lung cancer (NSCLC) models, TNO155 has demonstrated efficacy, particularly in overcoming resistance to EGFR tyrosine kinase inhibitors (TKIs).[5] In HCC827 gefitinib-resistant cells, which have MET amplification, TNO155 retained activity.[5] While TNO155 alone has a modest effect on the proliferation of some EGFR-mutant cell lines like PC-9, it shows significant synergistic effects when combined with EGFR inhibitors such as nazartinib and osimertinib, leading to sustained ERK inhibition.[5][6][8] Notably, TNO155's inhibitory action is primarily focused on the RAS-MAPK pathway, with no acute effects observed on the PI3K-AKT, PLCγ-PKC, or JAK-STAT pathways in HCC827 cells.[5]

BRAF/MEK Signaling and RTK Feedback

In BRAF V600E-mutant colorectal cancer models, resistance to BRAF and MEK inhibitors often arises from feedback activation of various RTKs, including EGFR, MET, and FGFR.[5][6] TNO155 has been shown to synergize with BRAF and MEK inhibitors by blocking this ERK feedback activation.[5][7] This suggests that TNO155 can act as a pan-RTK inhibitor in this context, enhancing the efficacy of MAPK-targeted therapies.[5]

KRAS G12C Signaling

TNO155 enhances the efficacy of KRAS G12C inhibitors.[5][7] It blocks the feedback activation of wild-type KRAS or other RAS isoforms that can be induced by KRAS G12C-specific inhibitors, leading to a more profound and sustained inhibition of the MAPK pathway.[5]

Experimental Protocols

Cell Proliferation Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell line proliferation.

  • Methodology:

    • Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound or vehicle control (DMSO).

    • Incubate the plates for a specified period (e.g., 5-6 days).[8][9]

    • Assess cell viability using a reagent such as CellTiter-Glo® or MTS.

    • Measure luminescence or absorbance using a plate reader.

    • Normalize the data to the vehicle-treated control and plot the results to calculate the IC50 value using non-linear regression.[10]

Western Blot for Phospho-ERK (p-ERK)
  • Objective: To measure the inhibition of MAPK signaling by assessing the phosphorylation status of ERK.

  • Methodology:

    • Seed cells in 6-well plates and grow to 70-80% confluency.[3]

    • Optionally, serum-starve cells overnight and/or stimulate with a growth factor (e.g., EGF) to activate the MAPK pathway.[10]

    • Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2, 6, or 24 hours).[3]

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[1]

    • Determine the protein concentration of the lysates using a BCA assay.[1]

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[1]

    • Block the membrane with 5% BSA or non-fat milk in TBST.[1]

    • Incubate the membrane with a primary antibody against p-ERK overnight at 4°C.[1]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.[1]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[1]

    • Strip the membrane and re-probe with an antibody against total ERK as a loading control.[1]

    • Quantify band intensities using densitometry software.[1]

In Vivo Xenograft Tumor Model Study
  • Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

  • Methodology:

    • Implant human cancer cells subcutaneously into immunocompromised mice.

    • Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, this compound alone, combination therapy).

    • Administer this compound and other treatments according to the specified dose and schedule (e.g., oral gavage).

    • Measure tumor volume regularly using calipers.

    • At the end of the study, harvest tumors for pharmacodynamic analysis (e.g., Western blotting for p-ERK) or histopathology.[3]

    • Calculate tumor growth inhibition to quantify the anti-tumor effect.[3]

Signaling Pathway and Workflow Visualizations

SHP2_MAPK_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Ligand Binding & Dimerization SHP2_inactive SHP2 (inactive) RTK->SHP2_inactive Recruitment SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF SHP2_active SHP2 (active) SHP2_inactive->SHP2_active Activation SHP2_active->RAS Dephosphorylation of regulatory sites This compound This compound This compound->SHP2_inactive Allosteric Inhibition (Stabilizes inactive state) MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription

Caption: this compound mechanism of action in the MAPK signaling pathway.

Experimental_Workflow_pERK cluster_invitro In Vitro p-ERK Assay cluster_invivo In Vivo Xenograft Study start Seed Cells (e.g., 6-well plate) treatment Treat with this compound (or vehicle) start->treatment lysis Cell Lysis (RIPA buffer) treatment->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE & Western Blot quant->sds detect Detection (ECL) & Quantification sds->detect implant Implant Tumor Cells in Mice tumor_growth Tumor Growth to Palpable Size implant->tumor_growth randomize Randomize Mice & Treat with this compound tumor_growth->randomize measure Measure Tumor Volume randomize->measure harvest Harvest Tumors measure->harvest End of Study

Caption: Experimental workflows for p-ERK analysis.

Clinical Development

The first-in-human phase 1 clinical trial (NCT03114319) of TNO155 has provided initial safety, tolerability, and pharmacokinetic data in adults with advanced solid tumors.[11][12][13][14] The results showed that TNO155 has favorable pharmacokinetic properties and a manageable safety profile, with evidence of target inhibition as measured by a decrease in DUSP6 expression, a downstream target of the MAPK pathway.[13] While monotherapy showed limited anti-tumor activity, with the best response being stable disease, these findings support the ongoing clinical evaluation of TNO155 in combination with other targeted agents.[13][14]

Conclusion

This compound (TNO155) is a potent allosteric inhibitor of SHP2 that effectively downregulates the RAS-MAPK signaling pathway. Preclinical data strongly support its role in overcoming resistance to various targeted therapies, particularly inhibitors of EGFR, BRAF, and KRAS G12C, by blocking RTK-mediated feedback and reactivation mechanisms. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the field. The ongoing clinical development of this compound in combination regimens holds promise for improving therapeutic outcomes in patients with cancers driven by aberrant RTK signaling.

References

Methodological & Application

Application Notes and Protocols for SHP389 (TNO155) in In Vivo Xenograft Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHP389, also known as TNO155, is a potent and selective allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2).[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and differentiation by modulating the RAS-MAPK signaling pathway.[1][3] Dysregulation of the RAS-MAPK pathway is a frequent driver of oncogenesis, making SHP2 an attractive target for cancer therapy.[4] Preclinical studies have demonstrated that TNO155 can effectively block RTK signaling and exhibits anti-tumor activity in various cancer models.

These application notes provide a comprehensive overview of the protocol for utilizing this compound (TNO155) in in vivo xenograft studies. The content includes detailed experimental methodologies, a summary of quantitative data from preclinical studies, and visualizations of key signaling pathways and experimental workflows.

Mechanism of Action

This compound (TNO155) is an allosteric inhibitor that binds to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains of SHP2.[1] This binding stabilizes SHP2 in a closed, auto-inhibited conformation, which prevents its activation and subsequent dephosphorylation of downstream substrates.[1] The primary signaling pathway modulated by TNO155 is the RAS-MAPK pathway. By inhibiting SHP2, TNO155 blocks the dephosphorylation of key signaling nodes, leading to the downregulation of phosphorylated ERK (p-ERK).[1][5]

Quantitative Data Summary

The following tables summarize the in vitro potency and preclinical in vivo efficacy of this compound (TNO155) from various studies.

Table 1: In Vitro Potency of this compound (TNO155)

AssayTarget/Cell LineIC50
SHP2 Biochemical AssaySHP236 nM[2]
p-ERK Cellular Assay-36 nM[2]
SHP2 InhibitionWild-type SHP20.011 µM[6]
pERK InhibitionKYSE5200.008 µM[7]
Cell Proliferation (5-day)KYSE5200.100 µM[7]

Table 2: In Vivo Efficacy of TNO155 in Xenograft Models

Cancer TypeXenograft ModelTreatmentDosing ScheduleOutcome
BRAF V600E Colorectal CancerHT-29 XenograftsTNO15520 mg/kg, twice dailyModerate tumor growth inhibition[8]
BRAF V600E Colorectal CancerHT-29 XenograftsDabrafenib + Trametinib + TNO155Dabrafenib: 30 mg/kg daily; Trametinib: 0.3 mg/kg daily; TNO155: 20 mg/kg twice dailyEnhanced tumor growth inhibition compared to single agents or dual therapy[8]
ALK-mutant NeuroblastomaMurine ALK mutant xenograftsTNO155 + LorlatinibNot specifiedReduced or delayed tumor growth and prolonged survival[4]

Experimental Protocols

This section provides a detailed methodology for a typical in vivo xenograft study using this compound (TNO155).

Cell Line-Derived Xenograft (CDX) Model Establishment
  • Cell Culture: Culture the desired cancer cell line (e.g., HT-29) in the appropriate medium supplemented with 10% fetal bovine serum and antibiotics until cells reach 70-80% confluency.

  • Cell Harvesting: Wash the cells with sterile phosphate-buffered saline (PBS) and detach them using trypsin-EDTA. Neutralize the trypsin with complete culture medium.

  • Cell Counting and Viability: Centrifuge the cell suspension, resuspend the pellet in serum-free medium or PBS, and determine the cell count and viability using a hemocytometer or an automated cell counter. A viability of >90% is recommended.

  • Cell Implantation:

    • Resuspend the viable cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 1 x 10^7 to 1 x 10^8 cells/mL.

    • Subcutaneously inject 100-200 µL of the cell suspension into the flank of immunocompromised mice (e.g., nude or NOD/SCID mice).

Tumor Monitoring and Animal Grouping
  • Tumor Measurement: Monitor tumor growth by measuring the length and width of the tumors with calipers two to three times per week.

  • Tumor Volume Calculation: Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .

  • Randomization: Once the tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Ensure that the average tumor volume is similar across all groups.

This compound (TNO155) Formulation and Administration
  • Formulation: Prepare a suspension of this compound (TNO155) in a suitable vehicle for oral administration, such as 0.5% methylcellulose in sterile water. The formulation should be prepared fresh daily or according to its stability data.

  • Dosage Calculation: Calculate the required dose for each mouse based on its body weight.

  • Administration: Administer the calculated volume of the this compound (TNO155) formulation to the mice via oral gavage. A typical dosing schedule from preclinical studies is twice daily.

In Vivo Efficacy Evaluation
  • Data Collection: Continue to monitor tumor volumes and body weights of the mice throughout the study.

  • Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size or at a fixed time point.

  • Data Analysis:

    • Plot the mean tumor volume ± standard error of the mean (SEM) for each treatment group over time.

    • Calculate the tumor growth inhibition (TGI) to quantify the anti-tumor effect of the treatment.

    • At the end of the study, tumors can be excised, weighed, and processed for further analysis, such as Western blotting for p-ERK levels or immunohistochemistry.

Signaling Pathways and Experimental Workflows

Signaling Pathway

SHP2_TNO155_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 P SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive P SOS SOS GRB2->SOS RAS_GDP RAS-GDP (Inactive) SOS->RAS_GDP SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active SHP2_active->RAS_GDP Dephosphorylates inhibitory sites RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP GTP GDP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK P Proliferation Cell Proliferation & Survival pERK->Proliferation TNO155 This compound (TNO155) TNO155->SHP2_inactive Allosteric Inhibition

Caption: SHP2 signaling pathway and the mechanism of this compound (TNO155) inhibition.

Experimental Workflow

Xenograft_Workflow cluster_prep Preparation cluster_monitoring Monitoring & Treatment cluster_analysis Analysis cell_culture 1. Cancer Cell Culture cell_harvest 2. Cell Harvesting & Counting cell_culture->cell_harvest cell_implant 3. Cell Implantation in Mice cell_harvest->cell_implant tumor_monitoring 4. Tumor Growth Monitoring cell_implant->tumor_monitoring randomization 5. Randomization into Groups tumor_monitoring->randomization treatment 6. TNO155 Administration randomization->treatment data_collection 7. Data Collection (Tumor Volume, Body Weight) treatment->data_collection endpoint 8. Study Endpoint & Sample Collection data_collection->endpoint data_analysis 9. Data Analysis (TGI, Western Blot) endpoint->data_analysis

Caption: Experimental workflow for an in vivo xenograft study with this compound (TNO155).

References

Application Notes: Monitoring SHP2 Inhibition via p-ERK Detection

Author: BenchChem Technical Support Team. Date: December 2025

The protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs).[1][2] It plays a crucial positive-regulatory role in the RAS-RAF-MEK-ERK (MAPK) signaling cascade, which is fundamental for cell proliferation, differentiation, and survival.[3][4][5] In response to stimuli like growth factors, SHP2 is recruited to activated RTK complexes where it facilitates the activation of RAS, leading to the sequential phosphorylation and activation of downstream kinases, culminating in the phosphorylation of ERK1/2 at residues Threonine 202/Tyrosine 204.[1]

Given its function as a signal enhancer in the MAPK pathway, SHP2 has emerged as a compelling therapeutic target in oncology.[3][6] SHP389 is a potent and selective allosteric inhibitor of SHP2. By locking SHP2 in an auto-inhibited conformation, this compound effectively blocks its phosphatase activity.[1] This action prevents the signal transduction cascade from RTKs to RAS, leading to a measurable decrease in the phosphorylation of ERK (p-ERK), the final kinase in this cascade.[1][7]

Western blotting is a robust and widely utilized technique to quantify the pharmacodynamic effects of SHP2 inhibitors like this compound. By measuring the levels of p-ERK relative to total ERK, researchers can directly assess the on-target efficacy of the compound and characterize its dose-response and time-course effects. This protocol provides a detailed methodology for detecting changes in p-ERK levels in cultured cells following treatment with this compound.

SHP2_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 Activates GRB2_SOS GRB2/SOS SHP2->GRB2_SOS Promotes complex formation RAS RAS GRB2_SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK p-ERK (Active) ERK->pERK Proliferation Proliferation pERK->Proliferation This compound This compound This compound->SHP2 Inhibits

Figure 1. SHP2-ERK Signaling Pathway Inhibition by this compound.

Detailed Experimental Protocol

This protocol outlines the steps for cell culture, treatment with this compound, protein extraction, and Western blot analysis to detect p-ERK and total ERK.

I. Materials and Reagents

A. Buffers and Solutions

  • Cell Lysis Buffer (RIPA or similar):

    • 50 mM Tris-HCl, pH 8.0

    • 150 mM NaCl

    • 1% NP-40 or Triton X-100

    • 0.5% Sodium deoxycholate

    • 0.1% SDS

    • Store at 4°C.

  • Protease and Phosphatase Inhibitor Cocktails: Add fresh to lysis buffer immediately before use to a 1X final concentration.[8][9][10] This is critical for preserving the phosphorylation state of ERK.[9]

  • Protein Assay Reagent: BCA or Bradford assay kit.

  • 4X Laemmli Sample Buffer:

    • 250 mM Tris-HCl, pH 6.8

    • 8% SDS (w/v)

    • 40% Glycerol

    • 0.02% Bromophenol Blue

    • 10% β-mercaptoethanol (add fresh)

  • SDS-PAGE Running Buffer (1X): 25 mM Tris base, 192 mM Glycine, 0.1% SDS.

  • Transfer Buffer (1X): 25 mM Tris base, 192 mM Glycine, 20% Methanol.[8]

  • Tris-Buffered Saline with Tween-20 (TBST 1X): 20 mM Tris-HCl, pH 7.6, 150 mM NaCl, 0.1% Tween-20.[8]

  • Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in 1X TBST. Note: Do not use milk, as its phosphoproteins can cause high background.[8][9]

  • Stripping Buffer: 200 mM Glycine, 0.1% SDS, 1% Tween 20, pH 2.2.[11]

B. Antibodies

  • Primary Antibodies:

    • Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) antibody (e.g., Cell Signaling Technology, #4370).

    • Mouse or Rabbit anti-total-ERK1/2 antibody.

  • Secondary Antibodies:

    • HRP-conjugated Goat anti-Rabbit IgG.

    • HRP-conjugated Goat anti-Mouse IgG.

II. Experimental Workflow

Western_Blot_Workflow node_style_step node_style_step node_style_action node_style_action node_style_result node_style_result A 1. Cell Culture & Treatment B Seed cells and allow attachment. Treat with this compound (dose-response or time-course). A->B C 2. Cell Lysis B->C D Wash with ice-cold PBS. Add lysis buffer with inhibitors. C->D E 3. Protein Quantification D->E F Determine protein concentration (e.g., BCA Assay). Normalize samples. E->F G 4. SDS-PAGE F->G H Prepare lysates with Laemmli buffer and boil. Load 20-30 µg protein per lane. G->H I 5. Protein Transfer H->I J Transfer proteins to PVDF membrane. I->J K 6. Immunoblotting (p-ERK) J->K L Block (5% BSA). Incubate with anti-p-ERK (4°C, overnight). Incubate with secondary Ab. K->L M 7. Detection & Imaging L->M N Apply ECL substrate. Capture chemiluminescent signal. M->N O 8. Stripping & Re-probing (Total ERK) N->O P Incubate with stripping buffer. Re-block and probe with anti-total-ERK. O->P Q 9. Data Analysis P->Q R Quantify band intensities (Densitometry). Normalize p-ERK to total ERK. Q->R S Final Results R->S

References

Application Notes and Protocols for SHP389 Stock Solution in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHP389 is a potent and selective allosteric inhibitor of the protein tyrosine phosphatase SHP2.[1][2][3][4] SHP2 is a critical non-receptor protein tyrosine phosphatase that plays a key role in the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently hyperactivated in various cancers.[1][4] By binding to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains, this compound stabilizes SHP2 in a closed, auto-inhibited conformation.[1] This prevents its activation and subsequent dephosphorylation of downstream substrates, leading to the downregulation of phosphorylated ERK (p-ERK).[1] These application notes provide a detailed protocol for the preparation of this compound stock solutions for use in cell culture experiments.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Chemical Properties of this compound

PropertyValueReference
Molecular Weight 484.98 g/mol [2]
Formula C23H29ClN8O2[2]
CAS Number 2235394-90-6[2]
Appearance White to off-white solid[2]

Table 2: In Vitro Potency of this compound

AssayCell Line/TargetIC50Reference
SHP2 Biochemical Assay Wild-type SHP236 nM[1][2]
p-ERK Cellular Assay -36 nM[2]
Cell Proliferation (24 hrs) Detroit 5624.13 µM[2]
Cell Proliferation (24 hrs) KYSE-5200.36 µM[2]

Table 3: Solubility of this compound

SolventConcentrationRemarksReference
DMSO 100 mg/mL (206.19 mM)Ultrasonic may be needed. Use newly opened DMSO as it is hygroscopic.[2]

Signaling Pathway

This compound acts as an allosteric inhibitor of SHP2, a key component in the RAS-MAPK signaling cascade. The diagram below illustrates the mechanism of action of this compound.

SHP389_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Recruitment SOS SOS Grb2->SOS RAS_GDP RAS-GDP (Inactive) SOS->RAS_GDP GEF Activity SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Activation SHP2_active->RAS_GDP Dephosphorylation of negative regulators RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Proliferation Cell Proliferation, Survival, Differentiation pERK->Proliferation This compound This compound This compound->SHP2_inactive Allosteric Inhibition (Stabilizes inactive state)

SHP2 signaling pathway and the mechanism of this compound inhibition.

Experimental Protocols

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Ultrasonic water bath (optional)

  • Personal protective equipment (gloves, lab coat, safety glasses)

Protocol for Preparing a 10 mM this compound Stock Solution
  • Calculate the required mass of this compound:

    • The molecular weight of this compound is 484.98 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (g) = 0.010 mol/L x 0.001 L x 484.98 g/mol = 0.00485 g = 4.85 mg

    • For ease of weighing, it is recommended to prepare a larger volume (e.g., 5 mL or 10 mL). For 5 mL of a 10 mM stock, you would need 24.25 mg of this compound.

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh the calculated amount of this compound powder into the microcentrifuge tube.

  • Dissolving this compound in DMSO:

    • Add the appropriate volume of sterile DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM solution, add 1 mL of DMSO for every 4.85 mg of this compound.

    • Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.

    • If the compound does not fully dissolve, sonicate the solution in an ultrasonic water bath for 5-10 minutes.[2]

  • Aliquoting and Storage:

    • Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[2]

    • Label each aliquot clearly with the compound name, concentration, and date of preparation.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2]

Protocol for Preparing Working Solutions for Cell Culture
  • Thawing the Stock Solution:

    • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Diluting to Working Concentration:

    • Dilute the stock solution in complete cell culture medium to the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution:

      • Add 1 µL of the 10 mM stock solution to 999 µL of complete cell culture medium.

    • It is recommended to perform serial dilutions for lower concentrations to ensure accuracy.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1%, as higher concentrations can be toxic to cells. Always prepare a vehicle control with the same final concentration of DMSO to treat a parallel set of cells.

  • Cell Treatment:

    • Remove the existing medium from your cultured cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

    • Incubate the cells for the desired treatment time.

Experimental Workflow

The following diagram outlines a general workflow for using this compound in a cell-based assay, such as a cell viability or a Western blot experiment.

SHP389_Workflow start Start prep_stock Prepare 10 mM this compound Stock Solution in DMSO start->prep_stock store_stock Aliquot and Store Stock at -80°C prep_stock->store_stock thaw_stock Thaw a Single Aliquot of Stock Solution store_stock->thaw_stock culture_cells Culture Cells to Desired Confluency culture_cells->thaw_stock prep_working Prepare Working Solutions in Cell Culture Medium (including vehicle control) thaw_stock->prep_working treat_cells Treat Cells with this compound or Vehicle Control prep_working->treat_cells incubate Incubate for Desired Time treat_cells->incubate assay Perform Downstream Assay (e.g., Cell Viability, Western Blot) incubate->assay analyze Analyze Data assay->analyze end End analyze->end

General experimental workflow for using this compound in cell culture.

References

Application Notes and Protocols: TNO155 Administration in Mouse Models of Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical administration of TNO155, a selective allosteric inhibitor of SHP2, in mouse models of lung cancer. The protocols and data presented are synthesized from peer-reviewed research and are intended to guide the design and execution of in vivo studies evaluating TNO155.

Introduction

TNO155 is a potent and orally bioavailable SHP2 inhibitor that has shown promise in preclinical models of various cancers, including non-small cell lung cancer (NSCLC).[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation through the MAPK signaling pathway.[2] In lung cancer, particularly in tumors driven by KRAS mutations or receptor tyrosine kinase (RTK) activation, SHP2 is a key signaling node.[1][3][4] TNO155 is being investigated as a monotherapy and in combination with other targeted agents to overcome drug resistance and enhance anti-tumor efficacy.[1][5][6][7]

Signaling Pathway of TNO155 in Lung Cancer

TNO155 functions by allosterically inhibiting SHP2, which is a critical transducer of signals from activated receptor tyrosine kinases (RTKs) to the downstream RAS-MAPK pathway.[2] In many lung cancer models, particularly those with KRAS mutations, TNO155 has been shown to inhibit the feedback activation of wild-type RAS isoforms, thereby enhancing the efficacy of other targeted therapies like KRAS G12C inhibitors.[1][6] The primary downstream effect of TNO155 is the sustained inhibition of ERK phosphorylation.[1][7]

TNO155_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 GRB2_SOS1 GRB2/SOS1 SHP2->GRB2_SOS1 RAS RAS (KRAS, NRAS, HRAS) GRB2_SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription TNO155 TNO155 TNO155->SHP2 TNO155_Experimental_Workflow start Start: Lung Cancer Model Selection (Cell Line or PDX) implantation Tumor Implantation (Subcutaneous) start->implantation growth Tumor Growth Monitoring implantation->growth randomization Randomization of Mice growth->randomization treatment Treatment Administration (TNO155 +/- Combination Agent) randomization->treatment monitoring Tumor Volume and Body Weight Measurement treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision and Analysis (e.g., Immunoblotting) endpoint->analysis end End: Data Analysis and Interpretation analysis->end

References

Application Notes and Protocols for Utilizing SHP389 in Drug Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug resistance is a primary obstacle in cancer therapy, leading to treatment failure and disease progression. The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has been identified as a critical signaling node in various oncogenic pathways, making it a compelling target for therapeutic intervention. SHP389 (also known as TNO155) is a potent and selective allosteric inhibitor of SHP2.[1][2] By binding to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains, this compound stabilizes SHP2 in an auto-inhibited conformation, thereby preventing its activation and downstream signaling. This mechanism of action effectively dampens oncogenic signaling, particularly in tumors driven by receptor tyrosine kinases (RTKs) and RAS mutations.[3][4]

These application notes provide a comprehensive guide for utilizing this compound to investigate and overcome drug resistance mechanisms in cancer. We will detail its mechanism of action, provide protocols for key in vitro and in vivo experiments, and present available quantitative data to facilitate the design and execution of studies aimed at elucidating the role of SHP2 in adaptive resistance.

Mechanism of Action: Overcoming Adaptive Resistance

Adaptive resistance often involves the reactivation of signaling pathways that were initially inhibited by targeted therapies. A common mechanism is the feedback activation of RTKs, which can re-establish downstream signaling through pathways like the RAS-mitogen-activated protein kinase (MAPK) cascade. SHP2 plays a pivotal role as a downstream effector of many RTKs. By inhibiting SHP2, this compound can block this reactivation loop, thereby resensitizing resistant cancer cells to the primary targeted agent.[3] The combination of this compound with other targeted therapies, such as EGFR or ALK inhibitors, has shown promise in preclinical models to prevent or overcome acquired resistance.[4][5]

Data Presentation: Quantitative Analysis of this compound in Drug-Resistant Models

The following tables summarize key quantitative data from preclinical studies investigating the efficacy of this compound (TNO155) in combination with other targeted agents in drug-resistant cancer models. While specific data for this compound is emerging, data from the structurally similar SHP2 inhibitor SHP099 is also included for comparative context where direct this compound data is not available.

Table 1: In Vitro Efficacy of SHP2 Inhibitor Combinations in Resistant Cancer Cell Lines

Cancer TypeCell LineResistance MechanismCombination TherapyIC50 (Combination)Synergy ScoreReference
Non-Small Cell Lung Cancer (EGFR mutant)PC-9 (EGFR T790M/C797S)Acquired resistance to EGFR inhibitorsTNO155 + NazartinibEnhanced growth inhibition compared to single agentsNot explicitly stated, but combination benefit was observed.[3]
Neuroblastoma (ALK mutant)Kelly (ALK F1174L)Innate resistance to some ALK inhibitorsTNO155 + CeritinibSynergistic reduction in cell growthSynergistic[5][6]
Neuroblastoma (ALK mutant)SH-SY5Y (ALK F1174L)Innate resistance to some ALK inhibitorsTNO155 + CeritinibSynergistic reduction in cell growthSynergistic[7]
Pancreatic Ductal Adenocarcinoma (KRAS mutant)Multiple PDAC cell linesIntrinsic resistanceSHP099 + TrametinibAdditive to synergistic effects in inhibiting proliferationNot explicitly stated, but combination was more effective than single agents.[3]

Table 2: In Vivo Efficacy of SHP2 Inhibitor Combinations in Resistant Tumor Models

Cancer TypeModelCombination TherapyOutcomeReference
Neuroblastoma (ALK mutant)Zebrafish Xenografts (Kelly, SH-SY5Y, LAN-6 cells)TNO155 + Ceritinib/LorlatinibSensitized xenografts to ALK inhibitors, reducing tumor mass.[7]
Non-Small Cell Lung Cancer (EGFR mutant)Patient-Derived Xenograft (PDX)TNO155 + OsimertinibEnhanced anti-tumor efficacy compared to single agents.[8]

Experimental Protocols

Protocol 1: Generation of Drug-Resistant Cancer Cell Lines

This protocol describes a common method for generating drug-resistant cancer cell lines through gradual dose escalation.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • Targeted therapeutic agent (e.g., EGFR inhibitor, ALK inhibitor)

  • 96-well plates

  • Cell viability assay reagent (e.g., MTT, MTS, or CellTiter-Glo®)

  • Plate reader

  • Sterile culture flasks and dishes

Procedure:

  • Determine the initial IC50:

    • Seed the parental cancer cells in 96-well plates.

    • Treat the cells with a range of concentrations of the targeted therapeutic agent for 72 hours.

    • Perform a cell viability assay to determine the half-maximal inhibitory concentration (IC50).[3]

  • Initial Drug Exposure:

    • Culture the parental cells in their complete medium containing the targeted agent at a concentration equal to the IC50.

    • Maintain the culture, changing the medium with the fresh drug-containing medium every 3-4 days.

  • Dose Escalation:

    • Once the cells resume a normal growth rate (comparable to the parental line in drug-free medium), passage them and increase the drug concentration by 1.5 to 2-fold.

    • Repeat this process of gradual dose escalation. It is advisable to cryopreserve cells at each new concentration level.[9]

  • Characterization of Resistant Cells:

    • After several months of continuous culture (typically 3-6 months), the resulting cell population should exhibit significant resistance.

    • Determine the new IC50 of the resistant cell line to the targeted agent. A significant increase in IC50 (e.g., >5-fold) confirms the resistant phenotype.

    • The resistant cell line is now ready for use in experiments with this compound.

Protocol 2: In Vitro Combination Therapy and Synergy Analysis

This protocol outlines the procedure for assessing the efficacy of this compound in combination with a targeted agent in drug-resistant cells.

Materials:

  • Drug-resistant cancer cell line

  • Parental cancer cell line (as a control)

  • This compound

  • Targeted therapeutic agent

  • Complete cell culture medium

  • 96-well plates

  • Cell viability assay reagent

  • Plate reader

  • Synergy analysis software (e.g., CompuSyn, SynergyFinder)

Procedure:

  • Cell Seeding:

    • Seed the drug-resistant and parental cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and the targeted therapeutic agent, both alone and in combination at a constant ratio (e.g., based on their individual IC50 values).

    • Treat the cells with the single agents and the combinations for 72 hours. Include a vehicle-treated control (e.g., DMSO).

  • Cell Viability Assessment:

    • After the incubation period, measure cell viability using a suitable assay.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 values for each single agent and the combinations.

    • Use synergy analysis software to calculate a Combination Index (CI) or a synergy score. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Protocol 3: Western Blot Analysis of Pathway Modulation

This protocol is for assessing the effect of this compound on downstream signaling pathways in resistant cells.

Materials:

  • Drug-resistant and parental cancer cell lines

  • This compound

  • Targeted therapeutic agent

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membranes

  • Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with this compound, the targeted agent, or the combination for a short period (e.g., 2-6 hours) to observe acute signaling changes.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[3]

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using a chemiluminescent substrate.

    • Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway inhibition.[3]

Visualizations

SHP2_in_Drug_Resistance Mechanism of this compound in Overcoming Adaptive Resistance cluster_0 Cancer Cell cluster_1 Adaptive Resistance RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 Activation Targeted_Therapy Targeted Therapy (e.g., EGFRi, ALKi) Targeted_Therapy->RTK Inhibition RAS RAS SHP2->RAS Activation This compound This compound This compound->SHP2 Allosteric Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Feedback Feedback Activation of RTKs Feedback->RTK

Caption: this compound overcomes adaptive resistance by inhibiting SHP2-mediated RAS-MAPK pathway reactivation.

Experimental_Workflow Workflow for Studying this compound in Drug-Resistant Models start Start with Parental Cancer Cell Line generate_resistant Generate Drug-Resistant Cell Line (Gradual Dose Escalation) start->generate_resistant characterize Characterize Resistant Phenotype (IC50 Shift) generate_resistant->characterize in_vitro In Vitro Combination Studies (this compound + Targeted Agent) characterize->in_vitro synergy Assess Synergy (CI Calculation) in_vitro->synergy pathway_analysis Pathway Modulation Analysis (Western Blot for p-ERK) in_vitro->pathway_analysis in_vivo In Vivo Xenograft Studies (Combination Therapy) in_vitro->in_vivo end Elucidation of Resistance Mechanism synergy->end pathway_analysis->end in_vivo->end

References

TNO155 Treatment Protocols for Preclinical Animal Models: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the treatment schedules and protocols for the allosteric SHP2 inhibitor, TNO155, in preclinical animal models. The information is curated from various studies to assist in the design and execution of in vivo experiments.

Abstract

TNO155 is a potent and selective inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), a key signaling node in the RAS/MAPK pathway.[1][2] Its role in cell growth and differentiation makes it a compelling target in oncology.[2] Preclinical studies have demonstrated the anti-tumor activity of TNO155, particularly in combination with other targeted therapies, in various cancer models.[3][4][5] These notes detail established dosing regimens, experimental methodologies, and the underlying signaling pathways.

Data Presentation: TNO155 Dosing Regimens in Preclinical Models

The following tables summarize the quantitative data on TNO155 treatment schedules from various preclinical studies.

Table 1: TNO155 Monotherapy and Combination Therapy in Xenograft Models

Cancer ModelAnimal ModelTNO155 Dose & ScheduleCombination Agent(s)Key FindingsReference
EGFR-mutant NSCLC (PDX)Nude Mice10 mg/kg, twice dailyOsimertinib (10 mg/kg, daily)Combination showed enhanced anti-tumor efficacy.[3]
KRAS G12C NSCLC Xenograft (Lu-99)Nude Mice20 mg/kg, twice dailyRibociclib (75 mg/kg, daily)Combination was well-tolerated and effective.[3]
KRAS G12C NSCLC Xenograft (Lu-99)Nude Mice20 mg/kg, twice dailyTrametinib (0.075 mg/kg, daily)Combination showed efficacy but was associated with body weight loss.[3]
BRAF V600E Colorectal Cancer ModelsN/AN/ABRAF and MEK inhibitorsTNO155 synergized with BRAF/MEK inhibitors by blocking ERK feedback activation.[4][5]
ALK-driven NeuroblastomaMurine Xenografts20 mg/kg, twice per day (MTD)Lorlatinib (5 mg/kg, twice per day)Combination delayed tumor growth and was well-tolerated.[6]
ALK-mutant Neuroblastoma (Kelly xenografts)Mice7.5 mg/kg, twice per dayLorlatinib (1 mg/kg, twice per day)Combination treatment for 20 days showed reduced tumor growth.[7]

Table 2: Pharmacokinetic Parameters of TNO155 in Different Species

SpeciesClearance (mL/min/kg)Volume of Distribution (L/kg)Half-life (hours)Oral Bioavailability (%)
Mouse243278
Rat1578100
Dog439>100
Monkey64960
Data from Novartis preclinical studies presented at AACR 2020.[8]

Experimental Protocols

General In Vivo Efficacy Studies

1. Animal Models:

  • Patient-Derived Xenograft (PDX) models in nude mice are commonly used.[3]

  • Cell line-derived xenograft models are also employed.[3]

  • All animal studies should be conducted in accordance with institutional and national guidelines for animal care and use.

2. Drug Formulation and Administration:

  • TNO155 is typically formulated for oral administration.

  • The vehicle for administration should be clearly defined and used as a control.

  • Administration is generally performed via oral gavage.

3. Treatment Schedule:

  • Dosing can be once or twice daily.[3][6]

  • Treatment duration can range from several weeks to longer-term survival studies.[6]

4. Monitoring and Endpoints:

  • Tumor Volume: Measured regularly (e.g., twice weekly) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Body Weight: Monitored to assess treatment toxicity.[3]

  • Pharmacodynamic Analysis: Collection of tumor tissue at the end of the study for analysis of target engagement and downstream signaling (e.g., immunoblotting for p-ERK).

  • Survival: Kaplan-Meier survival curves are used to assess the impact on overall survival.[7]

Immunoblotting Protocol for Tumor Lysates

1. Sample Preparation:

  • Excise tumors from euthanized animals and snap-freeze in liquid nitrogen.

  • Homogenize frozen tumor tissue in lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine protein concentration using a standard assay (e.g., BCA assay).

2. SDS-PAGE and Western Blotting:

  • Denature protein lysates by boiling in Laemmli sample buffer.

  • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., p-ERK, total ERK, SHP2, etc.) overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Experimental Workflows

TNO155 Mechanism of Action in the RTK Signaling Pathway

TNO155 is an allosteric inhibitor of SHP2, which plays a crucial role in the Receptor Tyrosine Kinase (RTK) signaling pathway.[1] Upon ligand binding, RTKs dimerize and autophosphorylate, creating docking sites for adaptor proteins like Grb2. SHP2 is recruited to this complex and, upon activation, dephosphorylates specific substrates, leading to the activation of the RAS-MEK-ERK (MAPK) cascade, which promotes cell proliferation and survival.[1] TNO155 stabilizes SHP2 in its inactive conformation, thereby inhibiting this signaling cascade.[1]

TNO155_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 Activation SOS SOS Grb2->SOS RAS RAS SOS->RAS GDP -> GTP SHP2->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation TNO155 TNO155 TNO155->SHP2 Inhibition

Caption: TNO155 inhibits the RTK signaling pathway by targeting SHP2.

General Workflow for Preclinical Evaluation of TNO155

The preclinical evaluation of TNO155, either as a monotherapy or in combination, follows a standardized workflow to assess its efficacy and mechanism of action.

Preclinical_Workflow cluster_planning Experimental Planning cluster_execution In Vivo Study Execution cluster_analysis Data Analysis Model Select Animal Model (e.g., PDX, Xenograft) Implantation Tumor Cell/Tissue Implantation Model->Implantation Dosing Define Dosing Regimen (Dose, Schedule, Route) Treatment Administer TNO155 +/- Combination Agent Dosing->Treatment Implantation->Treatment Monitoring Monitor Tumor Growth & Animal Health Treatment->Monitoring Efficacy Assess Anti-tumor Efficacy (Tumor Volume, Survival) Monitoring->Efficacy PD_Analysis Pharmacodynamic Analysis (e.g., Western Blot) Monitoring->PD_Analysis

Caption: A typical workflow for in vivo preclinical studies of TNO155.

Logical Relationship for Combination Therapy Rationale

The rationale for combining TNO155 with other targeted agents often stems from the feedback reactivation of signaling pathways. For instance, inhibition of a downstream kinase like MEK can lead to feedback activation of upstream RTKs, which can be blocked by TNO155.

Combination_Rationale Targeted_Therapy Targeted Therapy (e.g., MEK inhibitor) Downstream_Kinase Downstream Kinase (e.g., MEK) Targeted_Therapy->Downstream_Kinase Inhibits Synergistic_Effect Synergistic Anti-tumor Effect Targeted_Therapy->Synergistic_Effect Feedback_Activation Feedback Reactivation of Upstream Signaling Downstream_Kinase->Feedback_Activation Leads to RTK_SHP2 RTK/SHP2 Axis Feedback_Activation->RTK_SHP2 Activates TNO155 TNO155 TNO155->RTK_SHP2 Inhibits TNO155->Synergistic_Effect

Caption: Rationale for combining TNO155 with other targeted therapies.

References

Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Following SHP389 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHP389, also known as TNO155, is a potent and selective allosteric inhibitor of the protein tyrosine phosphatase SHP2 (Src homology 2 domain-containing phosphatase 2).[1][2] SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) that regulates the RAS-mitogen-activated protein kinase (MAPK) pathway.[3] In many cancers, hyperactivation of the RAS-MAPK pathway is a key driver of tumor cell proliferation and survival. By locking SHP2 in an inactive conformation, this compound effectively blocks this signaling cascade, representing a promising therapeutic strategy for tumors with RTK or RAS pathway alterations.[1]

Beyond its direct effects on tumor cells, SHP2 plays a crucial role in regulating immune responses. It is involved in the signaling pathways of immune checkpoint receptors like PD-1, where it can suppress T-cell activation.[4][5] Preclinical studies with SHP2 inhibitors, including the closely related compound SHP099, have demonstrated a significant impact on the tumor microenvironment (TME).[6][7] Inhibition of SHP2 has been shown to enhance anti-tumor immunity through multiple mechanisms, including the increased activation and function of CD8+ cytotoxic T-cells and the repolarization of tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to a pro-inflammatory M1 phenotype.[6][8] These immunomodulatory effects make this compound a compelling candidate for combination therapies with immune checkpoint inhibitors.[9]

This document provides detailed application notes and a comprehensive protocol for the flow cytometric analysis of immune cell populations following treatment with this compound, enabling researchers to effectively characterize its immunomodulatory activity.

Data Presentation

The following tables summarize key quantitative data on the in vitro potency of this compound and the immunological effects observed with the analogous SHP2 inhibitor, SHP099.

Table 1: In Vitro Potency of this compound (TNO155)

AssayCell Line/TargetIC50
SHP2 InhibitionWild-type SHP20.011 µM
pERK InhibitionKYSE5200.008 µM
Cell Proliferation (5-day)KYSE5200.100 µM

Data sourced from preclinical studies of TNO155.

Table 2: Immunological Effects of SHP099 (A SHP2 Inhibitor Analogous to this compound)

Immune Cell PopulationTreatment ContextObservation
Proliferating T cells (CFSE low)OVCAR-8-PBMC co-culture with SHP099Significant increase in the percentage of proliferating T cells.[4]
Granzyme B+ Immune CellsOVCAR-8-PBMC co-culture with SHP099Increase in the percentage of Granzyme B-positive immune cells.[10]
CD8+ T cellsIn vivo treatment of syngeneic mouse tumor modelsIncreased infiltration of CD8+ T cells into the tumor.[7][11]
M2 Macrophages (pro-tumorigenic)In vivo treatment of syngeneic mouse tumor modelsSelective depletion of M2 macrophages in the tumor microenvironment.[7][11]

Note: The data in Table 2 were generated using SHP099, a well-characterized allosteric SHP2 inhibitor with a similar mechanism of action to this compound.[5]

Signaling Pathway and Experimental Workflow

SHP2 Signaling and Inhibition by this compound

SHP2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2_SOS Grb2-SOS RTK->Grb2_SOS Activation PD1 PD-1 Receptor SHP2 SHP2 PD1->SHP2 Recruitment Grb2_SOS->SHP2 Recruitment & Activation RAS RAS SHP2->RAS Dephosphorylates inhibitory sites (indirect activation) TCR_signaling TCR Signaling Complex SHP2->TCR_signaling RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation This compound This compound This compound->SHP2 Allosteric Inhibition

Caption: SHP2's role in the RAS-MAPK and PD-1 pathways and its inhibition by this compound.

Experimental Workflow for Flow Cytometry Analysis

Flow_Cytometry_Workflow cluster_preparation Sample Preparation cluster_staining Cell Staining cluster_analysis Data Acquisition & Analysis treatment In vivo or in vitro This compound Treatment tissue_isolation Isolate Tumors or Peripheral Blood treatment->tissue_isolation single_cell Prepare Single-Cell Suspension tissue_isolation->single_cell viability_stain Viability Staining (e.g., Zombie Dye) single_cell->viability_stain surface_stain Surface Marker Staining viability_stain->surface_stain fix_perm Fixation and Permeabilization surface_stain->fix_perm intracellular_stain Intracellular/Intranuclear Staining fix_perm->intracellular_stain acquisition Data Acquisition on Flow Cytometer intracellular_stain->acquisition gating Gating on Immune Cell Subsets acquisition->gating quantification Quantification of Marker Expression gating->quantification interpretation Data Interpretation quantification->interpretation

Caption: Workflow for flow cytometry analysis of immune cells after this compound treatment.

Experimental Protocols

Protocol: Flow Cytometry Analysis of Tumor-Infiltrating Leukocytes

This protocol provides a comprehensive method for the analysis of various immune cell subsets within the tumor microenvironment following this compound treatment in a murine model.

1. Materials and Reagents

  • This compound (TNO155): Formulated for in vivo or in vitro use.

  • Tumor Dissociation Kit: (e.g., from Miltenyi Biotec or similar).

  • RPMI 1640 Medium: Supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • FACS Buffer: Phosphate-Buffered Saline (PBS) with 2% FBS and 0.1% sodium azide.

  • Red Blood Cell Lysis Buffer: (e.g., ACK lysis buffer).

  • Fixable Viability Dye: (e.g., Zombie NIR™ or similar).

  • Fc Block: Anti-mouse CD16/CD32 antibody.

  • Fixation/Permeabilization Buffer Kit: (e.g., from eBioscience™ or BioLegend).

  • Fluorochrome-conjugated Antibodies: See proposed panel in Table 3.

  • Flow Cytometer: A multi-color flow cytometer capable of detecting all fluorochromes in the panel.

2. Single-Cell Suspension Preparation from Tumor Tissue

  • Excise tumors from control and this compound-treated mice and place them in cold RPMI 1640 medium.

  • Weigh and mechanically dissociate the tumors using scissors in a petri dish containing enzymatic digestion buffer from a tumor dissociation kit.

  • Transfer the tumor slurry to a gentleMACS C Tube and process using the gentleMACS Octo Dissociator according to the manufacturer's protocol.

  • Incubate the dissociated tissue at 37°C for the recommended time (typically 30-60 minutes) with gentle agitation.

  • Stop the enzymatic digestion by adding RPMI 1640 with 10% FBS.

  • Filter the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.

  • Centrifuge the cells at 300 x g for 7 minutes at 4°C. Discard the supernatant.

  • (Optional) If significant red blood cell contamination is present, resuspend the pellet in 1-2 mL of ACK lysis buffer and incubate for 5 minutes at room temperature. Quench the reaction by adding 10 mL of FACS buffer and centrifuge as before.

  • Resuspend the cell pellet in FACS buffer and perform a cell count and viability assessment using a hemocytometer and trypan blue or an automated cell counter.

3. Staining Procedure

  • Adjust the cell concentration to 1 x 10^7 cells/mL in FACS buffer.

  • Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each well of a 96-well V-bottom plate or into FACS tubes.

  • Viability Staining: Resuspend the cells in 100 µL of PBS containing a fixable viability dye at the manufacturer's recommended concentration. Incubate for 20 minutes at room temperature, protected from light. Wash the cells with 200 µL of FACS buffer and centrifuge at 300 x g for 5 minutes.

  • Fc Block: Resuspend the cell pellet in 50 µL of FACS buffer containing an anti-mouse CD16/CD32 antibody. Incubate for 10 minutes at 4°C.

  • Surface Staining: Without washing, add 50 µL of the surface antibody cocktail (prepared at 2x concentration in FACS buffer, see Table 3). Incubate for 30 minutes at 4°C, protected from light.

  • Wash the cells twice with 200 µL of FACS buffer.

  • Fixation and Permeabilization: Resuspend the cells in 100 µL of Fixation/Permeabilization buffer. Incubate for 30-60 minutes at 4°C, protected from light.

  • Wash the cells once with 200 µL of Permeabilization Buffer.

  • Intracellular/Intranuclear Staining: Resuspend the fixed and permeabilized cells in 100 µL of the intracellular/intranuclear antibody cocktail (prepared in Permeabilization Buffer). Incubate for 30-45 minutes at room temperature, protected from light.

  • Wash the cells twice with 200 µL of Permeabilization Buffer.

  • Resuspend the final cell pellet in 200-300 µL of FACS buffer for acquisition.

4. Data Acquisition and Analysis

  • Acquire the samples on a properly calibrated flow cytometer, ensuring to collect a sufficient number of events (e.g., at least 100,000 live, single CD45+ events).

  • Use single-stain controls for compensation and fluorescence-minus-one (FMO) controls to set accurate gates.

  • Analyze the data using flow cytometry analysis software (e.g., FlowJo™, FCS Express™).

  • Gating Strategy:

    • Gate on single cells using FSC-A vs. FSC-H.

    • Gate on live cells using the viability dye.

    • Gate on immune cells (CD45+).

    • From the CD45+ population, identify major lineages:

      • T cells (CD3+).

      • Myeloid cells (CD11b+).

    • T Cell Analysis (from CD3+ gate):

      • CD4+ Helper T cells vs. CD8+ Cytotoxic T cells.

      • Assess activation markers (e.g., CD69, PD-1) and cytotoxic potential (Granzyme B) on CD8+ T cells.

      • Identify regulatory T cells (Tregs) within the CD4+ population (FoxP3+).

    • Myeloid Cell Analysis (from CD11b+ gate):

      • Identify macrophages (F4/80+).

      • Differentiate M1-like (CD86 high) vs. M2-like (CD206 high) macrophage polarization.

Table 3: Proposed Murine Flow Cytometry Panel for this compound Immune Profiling

MarkerFluorochromeCell Population/Function
Viability
Fixable Viability DyeZombie NIR™Exclude dead cells
Lineage
CD45BUV395Pan-leukocyte marker
CD3APC-Cy7T cells
CD4BUV496Helper T cells, Tregs
CD8aPerCP-Cy5.5Cytotoxic T cells
CD11bPE-Cy7Myeloid cells
F4/80APCMacrophages
T Cell Activation/Function
CD69FITCEarly activation marker
PD-1 (CD279)PEExhaustion/Inhibitory receptor
Granzyme BAlexa Fluor 647Cytotoxicity (intracellular)
FoxP3Alexa Fluor 488Regulatory T cells (intranuclear)
Macrophage Polarization
CD86BV605M1 marker
CD206 (MMR)BV786M2 marker

References

Application Notes and Protocols for Immunohistochemical Analysis of SHP389-Treated Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHP389, also known as TNO155, is a potent and selective allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2).[1][2][3][4] SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[5] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in various human cancers.[1][5] this compound stabilizes SHP2 in an inactive, auto-inhibited conformation, thereby blocking downstream signaling and inhibiting the proliferation of cancer cells driven by RTK signaling.[1][6][7]

These application notes provide a detailed protocol for the immunohistochemical (IHC) analysis of tumors treated with this compound. The primary focus is on the detection of phosphorylated extracellular signal-regulated kinase (p-ERK), a key downstream biomarker of SHP2 activity. A decrease in p-ERK levels in tumor tissue following this compound treatment serves as a pharmacodynamic marker of target engagement and pathway inhibition.[1]

Signaling Pathway and Mechanism of Action

SHP2 functions as a crucial signal transducer downstream of RTKs. Upon growth factor binding, autophosphorylated RTKs recruit adaptor proteins like Grb2, which in turn recruits SHP2. SHP2 then dephosphorylates specific substrates, leading to the activation of the RAS-RAF-MEK-ERK cascade. This compound, by locking SHP2 in its inactive state, prevents this signaling cascade, resulting in reduced ERK phosphorylation.

SHP2_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits SHP2_inactive SHP2 (Inactive) Grb2->SHP2_inactive recruits SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active activation RAS RAS SHP2_active->RAS dephosphorylates substrates to activate RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Proliferation Cell Proliferation, Survival pERK->Proliferation translocates to nucleus GF Growth Factor GF->RTK This compound This compound This compound->SHP2_inactive stabilizes inactive state

Caption: SHP2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Immunohistochemistry Protocol for p-ERK in FFPE Tumor Sections

This protocol outlines the steps for the detection of phosphorylated ERK (p-ERK) in formalin-fixed paraffin-embedded (FFPE) tumor tissue sections from preclinical models treated with this compound.

Materials and Reagents:

  • FFPE tumor tissue sections (4-5 µm) on positively charged slides

  • Xylene or a xylene substitute

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer: Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)

  • Wash Buffer: Tris-Buffered Saline with 0.05% Tween 20 (TBST)

  • Peroxidase Block: 3% Hydrogen Peroxide in methanol or water

  • Blocking Buffer: 5% Normal Goat Serum in TBST

  • Primary Antibody: Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) antibody

  • Secondary Antibody: Goat anti-Rabbit IgG (HRP-conjugated)

  • DAB (3,3'-Diaminobenzidine) Substrate Kit

  • Hematoxylin counterstain

  • Mounting Medium

  • Coplin jars

  • Humidified chamber

  • Light microscope

Experimental Workflow:

IHC_Workflow Deparaffinization 1. Deparaffinization and Rehydration AntigenRetrieval 2. Antigen Retrieval Deparaffinization->AntigenRetrieval PeroxidaseBlock 3. Peroxidase Block AntigenRetrieval->PeroxidaseBlock Blocking 4. Blocking PeroxidaseBlock->Blocking PrimaryAb 5. Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb 6. Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection 7. Detection (DAB) SecondaryAb->Detection Counterstain 8. Counterstaining Detection->Counterstain DehydrationMounting 9. Dehydration and Mounting Counterstain->DehydrationMounting Analysis 10. Microscopic Analysis DehydrationMounting->Analysis

Caption: Immunohistochemistry experimental workflow.

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or substitute) for 2 x 5 minutes.

    • Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

    • Rinse with deionized water for 5 minutes.

  • Antigen Retrieval:

    • Pre-heat Antigen Retrieval Buffer in a water bath or pressure cooker to 95-100°C.

    • Immerse slides in the pre-heated buffer and incubate for 20-30 minutes.

    • Allow slides to cool to room temperature (approximately 20-30 minutes).

    • Rinse slides with deionized water and then with Wash Buffer (TBST).

  • Peroxidase Block:

    • Incubate sections in 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.

    • Rinse slides 3 x 5 minutes with Wash Buffer.

  • Blocking:

    • Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-p-ERK antibody in Blocking Buffer to the manufacturer's recommended concentration.

    • Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides 3 x 5 minutes with Wash Buffer.

    • Incubate sections with the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature in a humidified chamber.

  • Detection:

    • Rinse slides 3 x 5 minutes with Wash Buffer.

    • Prepare the DAB substrate solution according to the manufacturer's instructions.

    • Incubate sections with the DAB solution until the desired brown color intensity is reached (typically 2-10 minutes). Monitor under a microscope.

    • Stop the reaction by rinsing the slides with deionized water.

  • Counterstaining:

    • Counterstain with hematoxylin for 30-60 seconds.

    • Rinse with deionized water.

    • "Blue" the sections in a gentle stream of tap water or a bluing reagent.

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded series of ethanol: 70% (1 x 1 minute), 95% (1 x 1 minute), 100% (2 x 1 minute).

    • Clear in xylene (or substitute) for 2 x 2 minutes.

    • Coverslip with a permanent mounting medium.

  • Analysis:

    • Examine the slides under a light microscope. Positive staining for p-ERK will appear as a brown precipitate, primarily in the nucleus and cytoplasm of tumor cells. The intensity and percentage of positive cells can be quantified using various scoring methods (e.g., H-score).

Data Presentation

Quantitative analysis of IHC staining is crucial for evaluating the in vivo efficacy of this compound. The H-score (Histoscore) is a commonly used semi-quantitative method that combines the staining intensity and the percentage of positive cells.

H-Score Calculation:

H-Score = [1 × (% of cells with weak staining)] + [2 × (% of cells with moderate staining)] + [3 × (% of cells with strong staining)]

The H-score ranges from 0 to 300.

Table 1: Example Quantitative IHC Data for p-ERK in this compound-Treated Tumors

Treatment GroupDose (mg/kg)Staining Intensity (Mean ± SD)Percentage of Positive Cells (%) (Mean ± SD)H-Score (Mean ± SD)
Vehicle Control02.8 ± 0.485 ± 7240 ± 25
This compound251.2 ± 0.330 ± 1050 ± 15
This compound500.5 ± 0.210 ± 515 ± 8

Conclusion

This document provides a comprehensive guide for the immunohistochemical analysis of this compound-treated tumors. The detailed protocol for p-ERK staining allows for the robust assessment of this compound's pharmacodynamic effects in preclinical tumor models. The provided diagrams and data presentation formats are intended to facilitate experimental design, execution, and interpretation, ultimately aiding in the development of novel cancer therapeutics targeting the SHP2 pathway.

References

Application Notes and Protocols: CRISPR-Cas9 Screening in Combination with TNO155 to Identify Mechanisms of Drug Resistance and Synthetic Lethality

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted inhibitor TNO155, a potent and selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), has shown promise in preclinical and clinical settings for treating various cancers.[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation by modulating signaling pathways, most notably the RAS-MAPK pathway.[3][4][5] By binding to SHP2, TNO155 prevents its activation, thereby inhibiting downstream signaling and impeding the growth of SHP2-dependent tumors. However, as with many targeted therapies, the development of resistance can limit the long-term efficacy of TNO155.

CRISPR-Cas9 genome-wide screening has emerged as a powerful and unbiased tool to systematically identify genes that, when knocked out, confer resistance or sensitivity to a particular drug.[6][7] This technology allows for the elucidation of drug resistance mechanisms and the identification of novel therapeutic targets for combination therapies. This document provides detailed application notes and protocols for conducting CRISPR-Cas9 screens in combination with TNO155 to uncover mechanisms of resistance and identify synthetic lethal interactions.

Data Presentation

Genome-wide CRISPR-Cas9 screens generate large datasets. The following tables represent examples of how to structure the quantitative data from such a screen to identify genes that modulate sensitivity to TNO155. The data is typically analyzed using software such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout), which provides statistical measures of sgRNA enrichment or depletion.[8][9][10][11]

Table 1: Top Gene Hits Conferring Resistance to TNO155

Gene SymbolGene DescriptionLog2 Fold Change (TNO155 vs. DMSO)p-valueFalse Discovery Rate (FDR)
NF1Neurofibromin 13.51.2e-82.5e-7
PTENPhosphatase and Tensin Homolog3.13.4e-86.1e-7
CDKN1BCyclin Dependent Kinase Inhibitor 1B2.89.1e-81.5e-6
LZTR1Leucine Zipper Like Transcription Regulator 12.52.2e-73.3e-6
RASA2RAS P21 Protein Activator 22.35.8e-77.9e-6
INPPL1Inositol Polyphosphate-5-Phosphatase Like 12.11.1e-61.4e-5
MAP4K5Mitogen-Activated Protein Kinase Kinase Kinase Kinase 51.93.7e-64.2e-5

Table 2: Top Gene Hits Inducing Synthetic Lethality with TNO155

Gene SymbolGene DescriptionLog2 Fold Change (TNO155 vs. DMSO)p-valueFalse Discovery Rate (FDR)
SHOC2SHOC2, Leucine-Rich Repeat Scaffold Protein-4.28.5e-91.1e-7
SOS1SOS Ras/Rac Guanine Nucleotide Exchange Factor 1-3.91.7e-82.9e-7
GAB1GRB2 Associated Binding Protein 1-3.64.3e-86.8e-7
PTPN1Protein Tyrosine Phosphatase Non-Receptor Type 1-3.29.8e-81.4e-6
KRASKRAS Proto-Oncogene, GTPase-2.92.1e-73.0e-6

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in SHP2 signaling and the experimental workflow of a CRISPR-Cas9 screen is crucial for understanding the data and designing subsequent experiments.

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits SHP2 SHP2 RTK->SHP2 activates SOS1 SOS1 Grb2->SOS1 recruits RAS RAS SOS1->RAS activates SHP2->RAS promotes activation TNO155 TNO155 TNO155->SHP2 inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation

SHP2 in the RAS-MAPK Signaling Pathway.

CRISPR_Screen_Workflow cluster_prep 1. Library Preparation and Transduction cluster_selection 2. Drug Selection cluster_analysis 3. Data Analysis sgRNA_Library Pooled sgRNA Lentiviral Library Packaging Lentivirus Production sgRNA_Library->Packaging Transduction Transduction of Cas9-expressing cells Packaging->Transduction Cell_Pool Transduced Cell Pool Transduction->Cell_Pool Treatment Treat with TNO155 (or DMSO control) Cell_Pool->Treatment Harvest Harvest Cells and Extract Genomic DNA Treatment->Harvest PCR Amplify sgRNA Sequences Harvest->PCR NGS Next-Generation Sequencing PCR->NGS Data_Analysis Data Analysis (MAGeCK) to Identify Hits NGS->Data_Analysis

General workflow for a CRISPR-Cas9 screen with drug selection.

Experimental Protocols

Protocol 1: Lentiviral Production of a Pooled sgRNA Library

This protocol outlines the steps for producing high-titer lentivirus for a pooled sgRNA library.

Materials:

  • HEK293T cells

  • Pooled sgRNA library plasmid

  • Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • DMEM with 10% FBS

  • Opti-MEM

  • 0.45 µm filter

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293T cells in 15 cm plates at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection Complex Preparation:

    • In a sterile tube, mix the sgRNA library plasmid, psPAX2, and pMD2.G plasmids in Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM.

    • Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 15-20 minutes.

  • Transfection: Add the transfection complex dropwise to the HEK293T cells.

  • Virus Harvest:

    • 48 hours post-transfection, collect the virus-containing supernatant.

    • Filter the supernatant through a 0.45 µm filter to remove cell debris.

    • The virus can be used immediately or stored at -80°C. A second harvest can be performed at 72 hours post-transfection.

Protocol 2: Genome-Wide CRISPR-Cas9 Knockout Screen with TNO155

This protocol details the steps for performing a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes that modulate sensitivity to TNO155.

Materials:

  • Cas9-expressing cancer cell line of interest

  • Pooled sgRNA lentiviral library

  • Polybrene

  • Puromycin

  • TNO155

  • DMSO (vehicle control)

  • Genomic DNA extraction kit

  • PCR reagents for sgRNA amplification

  • Next-generation sequencing platform

Procedure:

  • Lentiviral Transduction:

    • Transduce the Cas9-expressing cancer cells with the sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA. Use polybrene to enhance transduction efficiency.

    • Maintain a sufficient number of cells to ensure a representation of at least 200-500 cells per sgRNA in the library.

  • Puromycin Selection: 24-48 hours post-transduction, select for transduced cells by adding puromycin to the culture medium. The concentration of puromycin should be predetermined to kill non-transduced cells within 2-3 days.

  • Drug Treatment:

    • After puromycin selection, split the cell population into two groups: a treatment group and a control group.

    • Treat the treatment group with a predetermined concentration of TNO155 (e.g., GI50 concentration).

    • Treat the control group with an equivalent volume of DMSO.

    • Culture the cells for 14-21 days, passaging as needed and maintaining a minimum representation of 200-500 cells per sgRNA.

  • Genomic DNA Extraction: At the end of the screen, harvest cells from both the TNO155-treated and DMSO-treated populations and extract genomic DNA using a commercial kit.

  • sgRNA Library Preparation for Sequencing:

    • Amplify the sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds Illumina sequencing adapters and barcodes.

    • Purify the PCR products.

  • Next-Generation Sequencing: Pool the barcoded libraries and perform high-throughput sequencing on an Illumina platform.

  • Data Analysis:

    • Use a computational tool like MAGeCK to analyze the sequencing data.[8][9][10][11]

    • The analysis will involve counting the reads for each sgRNA in both the treatment and control samples, calculating the log2 fold change, and determining the statistical significance (p-value and FDR) for each gene.

    • Genes with sgRNAs that are significantly enriched in the TNO155-treated population are considered resistance hits.

    • Genes with sgRNAs that are significantly depleted in the TNO155-treated population are considered sensitizing or synthetic lethal hits.

Protocol 3: Validation of Candidate Genes

This protocol describes the validation of individual gene hits from the primary CRISPR screen.

Materials:

  • Individual sgRNA constructs targeting candidate genes and a non-targeting control sgRNA

  • Lentivirus production reagents

  • Cas9-expressing cancer cell line

  • TNO155

  • Cell viability assay reagent (e.g., CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Generation of Individual Knockout Cell Lines:

    • Generate lentivirus for each individual sgRNA construct (targeting a candidate gene) and a non-targeting control sgRNA.

    • Transduce the Cas9-expressing cancer cell line with each individual lentivirus.

    • Select for transduced cells with puromycin to generate stable knockout cell lines for each candidate gene.

    • Confirm gene knockout by Western blot or Sanger sequencing.

  • Cell Viability Assays:

    • Seed the individual knockout cell lines and the non-targeting control cell line in 96-well plates.

    • Treat the cells with a dose range of TNO155.

    • After 72-96 hours, measure cell viability using a reagent like CellTiter-Glo®.

    • Compare the dose-response curves of the knockout cell lines to the control cell line to confirm whether the knockout of the candidate gene confers resistance or sensitivity to TNO155.

Conclusion

The combination of CRISPR-Cas9 screening with targeted inhibitors like TNO155 is a powerful approach for identifying and validating novel drug resistance mechanisms and synthetic lethal interactions. The protocols and guidelines presented here provide a framework for researchers to design and execute these complex experiments, ultimately contributing to the development of more effective cancer therapies. The identification of genes that modulate the response to TNO155 can lead to the development of rational combination strategies to overcome resistance and improve patient outcomes.

References

SHP389 (TNO155) Application Notes and Protocols for Subcutaneous Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHP389, also known as TNO155, is a potent and selective allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1] SHP2 is a critical non-receptor protein tyrosine phosphatase that plays a key role in the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in various cancers.[1][2] By binding to an allosteric pocket, this compound locks SHP2 in an inactive conformation, thereby inhibiting downstream signaling and impeding tumor cell proliferation and survival.[2] These application notes provide detailed protocols and quantitative data for the use of this compound in preclinical subcutaneous tumor models.

Mechanism of Action

This compound targets the SHP2 phosphatase, a key signaling node downstream of multiple receptor tyrosine kinases (RTKs). In many cancer types, hyperactivity of the RAS-MAPK pathway is a primary driver of tumorigenesis. SHP2 is essential for the full activation of RAS in response to RTK signaling. This compound's allosteric inhibition of SHP2 prevents the dephosphorylation of its substrates, leading to a reduction in RAS activation and subsequent dampening of the entire MAPK cascade (RAF-MEK-ERK). This ultimately results in decreased cancer cell proliferation and tumor growth.

SHP2_Pathway cluster_cell Cancer Cell RTK RTK Grb2_Sos Grb2/Sos RTK->Grb2_Sos SHP2 SHP2 Grb2_Sos->SHP2 RAS RAS SHP2->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation This compound This compound This compound->SHP2 Inhibition Experimental_Workflow cluster_workflow Subcutaneous Xenograft Workflow Cell_Culture 1. Cell Culture (Logarithmic Growth) Cell_Harvest 2. Cell Harvesting (Trypsinization) Cell_Culture->Cell_Harvest Cell_Prep 3. Cell Preparation (Resuspend in PBS/Matrigel) Cell_Harvest->Cell_Prep Injection 4. Subcutaneous Injection (Flank of Mouse) Cell_Prep->Injection Tumor_Growth 5. Tumor Growth Monitoring (Caliper Measurement) Injection->Tumor_Growth Randomization 6. Randomization (Tumor Volume 100-200 mm³) Tumor_Growth->Randomization Treatment 7. Treatment Initiation (this compound / Vehicle) Randomization->Treatment Endpoint 8. Endpoint Analysis (Tumor Excision, etc.) Treatment->Endpoint

References

Application Notes and Protocols for In Vitro Cell Viability Assays with TNO155

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the in vitro efficacy of TNO155, a potent and selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2). TNO155 targets the RAS-MAPK signaling pathway, which is frequently dysregulated in various cancers. The following protocols for common cell viability assays—MTT, CCK-8, and CellTiter-Glo—are intended to guide researchers in determining the cytotoxic and cytostatic effects of TNO155 on cancer cell lines.

TNO155: Mechanism of Action

TNO155 is a non-receptor protein tyrosine phosphatase inhibitor that specifically targets SHP2.[1][2] SHP2 is a critical signaling node that relays signals from receptor tyrosine kinases (RTKs) to downstream pathways, most notably the RAS-MAPK pathway, which regulates cell proliferation, survival, and differentiation.[3][4] In many cancer types, aberrant activation of the RAS-MAPK pathway drives uncontrolled cell growth.[4] TNO155 binds to an allosteric site on SHP2, stabilizing it in an inactive conformation.[5][6] This prevents SHP2 from dephosphorylating its substrates, thereby inhibiting downstream signaling through the RAS-MAPK cascade and impeding tumor cell growth.[7]

Below is a diagram illustrating the targeted signaling pathway of TNO155.

TNO155_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SHP2_inactive SHP2 (inactive) RTK->SHP2_inactive Recruits & Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds SHP2_active SHP2 (active) GRB2_SOS GRB2/SOS SHP2_active->GRB2_SOS Activates RAS_GDP RAS-GDP (inactive) GRB2_SOS->RAS_GDP Promotes GDP/GTP exchange RAS_GTP RAS-GTP (active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Translocates & Activates Transcription Factors TNO155 TNO155 TNO155->SHP2_active Inhibits

TNO155 Signaling Pathway

Quantitative Data: In Vitro Efficacy of TNO155

The following table summarizes the half-maximal inhibitory concentration (IC50) values of TNO155 in various cancer cell lines as determined by in vitro cell viability assays.

Cell LineCancer TypeIC50 (µM)Reference
NCI-H3255Non-Small Cell Lung Cancer<1.5[3]
HCC827Non-Small Cell Lung Cancer<1.5[3]
PC9Non-Small Cell Lung Cancer<1.5[3]
OSCC Lines (range)Oral Squamous Cell Carcinoma0.39 - 211.1[8]
ALK-mutant Neuroblastoma (average)NeuroblastomaSignificantly lower than ALK-wildtype[9]

Experimental Protocols for Cell Viability Assays

The following diagram provides a general workflow for conducting in vitro cell viability assays with TNO155.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Seed cells in 96-well plates) TNO155_Prep 2. TNO155 Preparation (Prepare serial dilutions) Treatment 3. Cell Treatment (Add TNO155 to cells) TNO155_Prep->Treatment Incubation 4. Incubation (e.g., 72 hours at 37°C, 5% CO2) Treatment->Incubation Add_Reagent 5. Add Viability Reagent (MTT, CCK-8, or CellTiter-Glo) Incubation->Add_Reagent Incubate_Reagent 6. Incubate with Reagent Add_Reagent->Incubate_Reagent Measure_Signal 7. Measure Signal (Absorbance or Luminescence) Incubate_Reagent->Measure_Signal Calculate_Viability 8. Calculate Cell Viability & Determine IC50 Measure_Signal->Calculate_Viability

In Vitro Cell Viability Assay Workflow
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • TNO155 (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • TNO155 Treatment:

    • Prepare serial dilutions of TNO155 in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the TNO155 dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used for TNO155) and untreated control wells.

    • Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

CCK-8 (Cell Counting Kit-8) Assay

This colorimetric assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan generated is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • TNO155 (dissolved in a suitable solvent)

  • 96-well flat-bottom plates

  • CCK-8 solution

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed 100 µL of cell suspension (e.g., 5,000 cells/well) in a 96-well plate.

    • Pre-incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2).

  • TNO155 Treatment:

    • Add 10 µL of various concentrations of TNO155 to the plate.

    • Incubate the plate for an appropriate length of time (e.g., 24, 48, or 72 hours) in the incubator.

  • CCK-8 Reaction:

    • Add 10 µL of CCK-8 solution to each well of the plate.[10]

    • Incubate the plate for 1-4 hours in the incubator.[10]

  • Data Acquisition:

    • Measure the absorbance at 450 nm using a microplate reader.[10]

CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells. The assay involves adding a single reagent directly to the cells, resulting in cell lysis and the generation of a luminescent signal proportional to the amount of ATP present.[3]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • TNO155 (dissolved in a suitable solvent)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent (reconstituted according to the manufacturer's instructions)

  • Luminometer

Protocol:

  • Assay Plate Setup:

    • Prepare opaque-walled multiwell plates with cells in culture medium (100 µL per well for 96-well plates).

    • Prepare control wells containing medium without cells for background luminescence measurement.

    • Add the TNO155 at various concentrations to the experimental wells and incubate according to the culture protocol.

  • Reagent Addition and Incubation:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well (e.g., add 100 µL of reagent to 100 µL of medium).[11]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

  • Data Acquisition:

    • Record the luminescence using a luminometer.

Data Analysis and Interpretation

For all assays, cell viability is typically expressed as a percentage relative to the vehicle-treated control cells. The IC50 value, which is the concentration of TNO155 that inhibits cell viability by 50%, can be calculated by plotting the percentage of cell viability against the log concentration of TNO155 and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Disclaimer: These protocols provide a general framework. Researchers should optimize experimental conditions, such as cell seeding density and incubation times, for their specific cell lines and experimental setup. Always refer to the manufacturer's instructions for specific reagents and kits.

References

Application Note: Quantifying Gene Expression Changes Induced by the SHP2 Inhibitor SHP389 using Real-Time PCR

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

SHP389, also known as TNO155, is a potent and selective allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1][2] SHP2 is a critical non-receptor protein tyrosine phosphatase that functions as a key regulator of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway.[2] It plays a crucial role in cell growth and differentiation.[1] this compound binds to a distinct allosteric pocket in the SHP2 protein, locking it in a closed, auto-inhibited conformation.[2][3] This action prevents the activation of SHP2 and the subsequent dephosphorylation of its downstream targets, primarily leading to the downregulation of the RAS-MAPK pathway.[3]

Analyzing changes in gene expression is a critical step in elucidating the molecular mechanism of action of therapeutic compounds like this compound. Real-time Polymerase Chain Reaction (RT-qPCR) is a highly sensitive and accurate method for detecting and quantifying changes in the expression of specific target genes.[4][5] By inhibiting the MAPK pathway, this compound is known to affect the expression of downstream genes. For instance, the expression of DUSP6, a downstream target and negative feedback regulator of the pathway, has been shown to be reduced following SHP2 inhibition.[1]

This application note provides detailed protocols for treating cells with this compound, isolating total RNA, performing reverse transcription to synthesize complementary DNA (cDNA), and quantifying gene expression changes using SYBR Green-based real-time PCR.

Signaling Pathway and Experimental Workflow

To understand the context of the experiment, the following diagrams illustrate the targeted biological pathway and the overall experimental procedure.

SHP2_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2_SOS Grb2/SOS RTK->Grb2_SOS Activation SHP2 SHP2 RTK->SHP2 RAS RAS Grb2_SOS->RAS This compound This compound This compound->SHP2 Inhibition SHP2->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Expression (e.g., DUSP6) ERK->Transcription

Caption: SHP2's role in the RAS-MAPK pathway and the inhibitory action of this compound.

Experimental_Workflow A 1. Cell Culture & Treatment B 2. Total RNA Extraction A->B C 3. cDNA Synthesis (Reverse Transcription) B->C D 4. Real-Time PCR (qPCR) C->D E 5. Data Analysis (ΔΔCt Method) D->E

Caption: Experimental workflow for analyzing gene expression changes.

Experimental Protocols

Protocol 1: Cell Culture and Treatment

This protocol outlines the procedure for treating a cancer cell line (e.g., KYSE520) with this compound to assess its impact on gene expression.

Materials:

  • Cancer cell line of interest (e.g., KYSE520)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (Stock solution in DMSO)[6]

  • Vehicle control (DMSO)

  • 6-well tissue culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • Prepare the desired concentrations of this compound by diluting the stock solution in a complete cell culture medium. The final DMSO concentration should be consistent across all treatments and the vehicle control (e.g., <0.1%).

  • Remove the old medium from the cells and replace it with the medium containing either the vehicle (DMSO) or the different concentrations of this compound.

  • Incubate the cells for the desired treatment period (e.g., 6, 12, or 24 hours).

  • After incubation, aspirate the medium and wash the cells once with ice-cold PBS.[7] Proceed immediately to RNA extraction.

Protocol 2: Total RNA Extraction

This protocol describes the extraction of high-quality total RNA from cultured cells using a TRIzol-based method.[7][8]

Materials:

  • TRIzol reagent or similar RNA lysis buffer

  • Chloroform

  • Isopropanol

  • 75% Ethanol (in RNase-free water)

  • RNase-free water

  • RNase-free tubes and pipette tips

Procedure:

  • After washing the cells with PBS, add 1 mL of TRIzol reagent directly to each well of the 6-well plate.[7]

  • Scrape the cells using a cell scraper and transfer the lysate to a 1.5 mL RNase-free microcentrifuge tube.

  • Incubate the lysate at room temperature for 5 minutes to ensure complete dissociation of nucleoprotein complexes.

  • Add 0.2 mL of chloroform per 1 mL of TRIzol.[9] Shake the tubes vigorously by hand for 15 seconds.

  • Incubate at room temperature for 10 minutes.

  • Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into three phases.

  • Carefully transfer the upper, colorless aqueous phase containing the RNA to a new RNase-free tube.

  • Precipitate the RNA by adding 0.5 mL of 100% isopropanol. Mix by inverting and incubate at room temperature for 10 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.

  • Discard the supernatant. Wash the RNA pellet by adding 1 mL of 75% ethanol.

  • Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Carefully discard the ethanol wash. Air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspend the RNA pellet in 20-50 µL of RNase-free water.

  • Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Store RNA at -80°C.

Protocol 3: cDNA Synthesis (Reverse Transcription)

This protocol outlines the conversion of RNA to cDNA, which will serve as the template for the qPCR reaction.[10][11]

Materials:

  • High-Capacity cDNA Reverse Transcription Kit (or equivalent)

  • Total RNA sample (1-2 µg)

  • RNase-free water

  • Thermal cycler

Procedure:

  • In an RNase-free tube on ice, prepare the reverse transcription master mix according to the manufacturer's instructions. A typical 20 µL reaction includes:

    • 10X RT Buffer: 2.0 µL

    • 100 mM dNTP Mix: 0.8 µL

    • 10X RT Random Primers: 2.0 µL

    • Reverse Transcriptase: 1.0 µL

    • RNase Inhibitor: 1.0 µL

  • Add 1-2 µg of total RNA to the tube.

  • Add RNase-free water to a final volume of 20 µL.

  • Mix gently by pipetting and centrifuge briefly to collect the contents.

  • Place the tube in a thermal cycler and run the following program (example):[11]

    • Step 1: 25°C for 10 minutes (Primer annealing)

    • Step 2: 50°C for 50 minutes (Reverse transcription)

    • Step 3: 85°C for 5 minutes (Enzyme inactivation)

  • The resulting cDNA can be stored at -20°C until use.[11]

Protocol 4: Real-Time PCR (qPCR)

This protocol describes the setup of a SYBR Green-based qPCR reaction to quantify the relative abundance of target gene transcripts.

Materials:

  • Synthesized cDNA template

  • SYBR Green PCR Master Mix (2X)

  • Forward and Reverse primers for target gene (e.g., DUSP6) and housekeeping gene (e.g., GAPDH)

  • Nuclease-free water

  • qPCR plate and optical seals

  • Real-Time PCR Detection System

Procedure:

  • Thaw all reagents on ice.

  • Dilute the cDNA template 1:10 with nuclease-free water.[11]

  • Prepare a qPCR master mix for each primer set (target and housekeeping gene). For each 20 µL reaction, mix:

    • 2X SYBR Green Master Mix: 10 µL

    • Forward Primer (10 µM): 0.5 µL

    • Reverse Primer (10 µM): 0.5 µL

    • Nuclease-free water: 4 µL

  • Pipette 15 µL of the master mix into the appropriate wells of the qPCR plate.

  • Add 5 µL of diluted cDNA to each well.[11]

  • Set up each sample in triplicate for both the target and housekeeping genes. Include a no-template control (NTC) for each primer set.

  • Seal the plate with an optical adhesive film and centrifuge briefly to remove any bubbles.

  • Place the plate in the real-time PCR instrument and run a standard cycling program (example):[1]

    • Initial Denaturation: 95°C for 10 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

    • Melt Curve Analysis: To verify the specificity of the amplified product.

Protocol 5: Data Analysis (Relative Quantification)

The relative expression of the target gene is calculated using the 2-ΔΔCt (Livak) method, which normalizes the target gene expression to a housekeeping gene and compares it to the vehicle-treated control.[1][12]

Steps:

  • Calculate ΔCt: For each sample, normalize the threshold cycle (Ct) value of the target gene to the Ct value of the housekeeping gene.[13]

    • ΔCt = Ct (Target Gene) - Ct (Housekeeping Gene)

  • Calculate ΔΔCt: Normalize the ΔCt of the treated sample to the ΔCt of the control (vehicle) sample.

    • ΔΔCt = ΔCt (this compound-Treated Sample) - ΔCt (Vehicle Control Sample)

  • Calculate Fold Change: Determine the relative gene expression level.

    • Fold Change = 2-ΔΔCt

Values less than 1 indicate downregulation of the gene, while values greater than 1 indicate upregulation.[12]

Data Presentation

The following table provides an example of how to structure and present the quantitative data obtained from the real-time PCR experiment.

Table 1: Relative Quantification of DUSP6 mRNA Expression Following this compound Treatment

TreatmentTarget GeneAvg. Ct (Target)Housekeeping GeneAvg. Ct (HKG)ΔCt (CtTarget - CtHKG)ΔΔCt (ΔCtTreated - ΔCtControl)Fold Change (2-ΔΔCt)
Vehicle (DMSO)DUSP623.5GAPDH19.04.50.01.00
This compound (100 nM)DUSP625.8GAPDH19.16.72.20.22

Note: The Ct values presented are hypothetical and for illustrative purposes only.

Interpretation of Results: In this example, treatment with 100 nM this compound resulted in a fold change of 0.22 for DUSP6 expression compared to the vehicle control. This indicates that this compound treatment led to a significant downregulation of DUSP6 mRNA levels, which is consistent with the inhibition of the MAPK signaling pathway.[1]

References

Troubleshooting & Optimization

Troubleshooting SHP389 solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SHP389 (also known as TNO155). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing solubility issues with this compound in aqueous media, along with detailed experimental protocols and an understanding of its mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a hydrophobic molecule with poor aqueous solubility. It is freely soluble in Dimethyl Sulfoxide (DMSO) but is practically insoluble in water.[1] This characteristic is common for many small molecule inhibitors and necessitates careful preparation of stock and working solutions for in vitro and in vivo experiments.

Q2: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?

A2: This phenomenon, often called "crashing out," occurs due to the rapid change in solvent polarity when a concentrated DMSO stock is diluted into an aqueous environment.[2][3] To prevent this, it is crucial to follow a careful dilution protocol. Key strategies include:

  • Using a high-concentration stock in 100% anhydrous DMSO. This minimizes the volume of DMSO added to your aqueous medium.

  • Pre-warming the aqueous medium to 37°C can help maintain solubility.[2]

  • Adding the DMSO stock to the aqueous medium slowly and with gentle vortexing. This allows for rapid dispersion and prevents localized high concentrations of the compound that can trigger precipitation.[4]

  • Preparing an intermediate dilution in a smaller volume of medium before making the final dilution.[2]

Q3: What is the maximum concentration of this compound I can achieve in my cell culture medium?

A3: The maximum soluble concentration in your specific cell culture medium will need to be determined empirically, as it can be influenced by the medium's composition, including serum content and pH. A general protocol to determine this is provided in the "Experimental Protocols" section below. It is important to keep the final DMSO concentration in your cell-based assays low, typically below 0.1%, to avoid solvent-induced toxicity.[2]

Q4: How does pH affect the solubility of this compound?

Q5: Are there alternative formulation strategies to improve the aqueous solubility of this compound for in vivo studies?

A5: Yes, for in vivo applications where direct injection of a DMSO solution is not feasible, co-solvent formulations are often employed. A published formulation for this compound involves a mixture of DMSO, PEG300, Tween-80, and an aqueous vehicle like saline.[1] Another option for oral administration is a formulation in corn oil.[1] These formulations help to keep the hydrophobic compound in solution when introduced into a physiological environment.

Troubleshooting Guide: this compound Solubility Issues

This guide provides a systematic approach to resolving common solubility problems encountered during experiments with this compound.

Issue Potential Cause Recommended Solution
Immediate Precipitation Upon Dilution Solvent Shock: Rapid change in polarity when adding DMSO stock to aqueous media.1. Pre-warm the aqueous medium to 37°C. 2. Add the DMSO stock dropwise while gently vortexing the medium for rapid dispersion. 3. Consider making an intermediate dilution in a smaller volume of the medium first.[2]
Concentration Exceeds Solubility Limit: The final concentration of this compound is too high for the aqueous medium to support.1. Decrease the final working concentration. 2. Experimentally determine the maximum soluble concentration in your specific medium using the protocol provided below.[2]
Cloudiness or Precipitate in Stock Solution Incomplete Dissolution: The compound is not fully dissolved in the initial solvent.1. Ensure vigorous vortexing of the stock solution. 2. Brief sonication in a water bath can aid in dissolving the compound.[4]
Moisture in DMSO: Water contamination in the DMSO can reduce its solvating power for hydrophobic compounds.Use anhydrous, high-purity DMSO for preparing stock solutions.[4]
Delayed Precipitation in Culture Interaction with Media Components: this compound may interact with salts or other components in the culture medium over time, forming insoluble complexes.1. Test the solubility of this compound in a simpler buffered saline solution (e.g., PBS) to see if media components are the issue. 2. If possible, try a different basal media formulation.
Evaporation of Media: In long-term experiments, evaporation can concentrate media components, including this compound, exceeding its solubility limit.1. Ensure proper humidification of the incubator. 2. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.[2]

Quantitative Data Summary

The following table summarizes the known solubility of this compound (TNO155) in various solvents.

Solvent Solubility Molarity (approx.)
Dimethyl Sulfoxide (DMSO)84 mg/mL199.07 mM
Ethanol5 mg/mL11.85 mM
WaterInsoluble-

Data sourced from Selleck Chemicals.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (TNO155) powder (Molecular Weight: 421.9 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Calculation: To prepare a 10 mM stock solution, you will need to dissolve 4.219 mg of this compound in 1 mL of DMSO.

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the tube.

  • Mixing: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution.

  • Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium

Objective: To find the highest concentration of this compound that can be prepared in a specific cell culture medium without precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Your complete cell culture medium (pre-warmed to 37°C)

  • Sterile 96-well plate

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Serial Dilutions in DMSO: Start with your 10 mM this compound stock and prepare a series of 2-fold dilutions in DMSO (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Add to Media: In a 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your pre-warmed cell culture medium. For example, add 2 µL of each DMSO dilution to 198 µL of media to achieve a final DMSO concentration of 1%. Include a DMSO-only control.

  • Incubate and Observe: Incubate the plate at 37°C in a 5% CO₂ incubator.

  • Assess Precipitation:

    • Visual Inspection: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).[2]

    • Quantitative Assessment: For a more objective measure, read the absorbance of the plate at a wavelength of 600 nm. An increase in absorbance compared to the DMSO-only control indicates precipitation.[2]

  • Determine Maximum Soluble Concentration: The highest concentration of this compound that remains clear both visually and by absorbance measurement is your maximum working soluble concentration under those specific conditions.[2]

Signaling Pathways and Experimental Workflows

SHP2 in the RAS-MAPK Signaling Pathway

This compound is an allosteric inhibitor of SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase 2).[5] SHP2 is a critical component of the RAS-Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is often hyperactivated in cancer.[6] Upon activation by receptor tyrosine kinases (RTKs), SHP2 dephosphorylates specific substrates, leading to the activation of RAS and the downstream MAPK cascade (RAF-MEK-ERK), which promotes cell proliferation, differentiation, and survival.[6][7] By inhibiting SHP2, this compound blocks this signaling cascade.

SHP2_RAS_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK Grb2 Grb2 RTK->Grb2 P SHP2 SHP2 RTK->SHP2 P SOS SOS Grb2->SOS RAS_GDP RAS-GDP (inactive) SOS->RAS_GDP GDP->GTP RAS_GTP RAS-GTP (active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF SHP2->RAS_GTP Dephosphorylates inhibitory sites MEK MEK RAF->MEK P ERK ERK MEK->ERK P Transcription Gene Transcription ERK->Transcription This compound This compound This compound->SHP2 Experimental_Workflow A 1. Seed Cells (e.g., KRAS mutant cancer cell line) B 2. Treat with this compound (and vehicle control) A->B C 3. Cell Lysis (Collect protein lysates) B->C D 4. Western Blot C->D E 5. Probe with Antibodies (p-ERK, total ERK, loading control) D->E F 6. Quantify Band Intensity (p-ERK / total ERK ratio) E->F Troubleshooting_Tree Start Compound Precipitates in Aqueous Medium Q1 Is the final DMSO concentration <0.1%? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Was a slow, dropwise dilution into vortexing, pre-warmed medium used? A1_Yes->Q2 Sol1 Re-calculate dilution to ensure DMSO is <0.1% A1_No->Sol1 End Issue Resolved Sol1->End A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the final compound concentration known to be soluble in this medium? A2_Yes->Q3 Sol2 Optimize dilution technique: - Pre-warm medium to 37°C - Add stock slowly with mixing A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No A3_Yes->End If still precipitating, consider media component interactions. Sol3 Determine max soluble concentration (Protocol 2) or lower the working concentration A3_No->Sol3 Sol3->End

References

SHP389 Technical Support Center: Minimizing Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using SHP389, a potent and selective allosteric inhibitor of SHP2. The focus of this guide is to provide strategies for minimizing and identifying potential off-target effects to ensure the generation of reliable and interpretable experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, selective, and orally bioavailable allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1][2][3] Unlike active-site inhibitors, this compound binds to a unique "tunnel-like" pocket at the interface of SHP2's domains.[1][3] This binding locks the SHP2 protein in a closed, auto-inhibited conformation, preventing its activation.[1][3] The primary signaling pathway modulated by this compound is the RAS-Mitogen-Activated Protein Kinase (MAPK) pathway.[1] By inhibiting SHP2, this compound prevents the dephosphorylation of key signaling molecules, leading to a downstream reduction in phosphorylated ERK (p-ERK).[1]

Q2: What are off-target effects and why are they a concern when using this compound?

A2: Off-target effects occur when a small molecule, such as this compound, binds to and modulates the activity of proteins other than its intended biological target (SHP2).[4][5] These unintended interactions are a critical concern as they can lead to:

  • Cellular toxicity: Binding to other essential proteins can disrupt critical cellular pathways, causing toxicity that is unrelated to the on-target inhibition of SHP2.[4]

  • Lack of translatability: Promising preclinical results may fail in clinical settings if the efficacy was driven by off-target effects that do not translate to a whole organism or are associated with unacceptable toxicity.[4]

Q3: How can I proactively minimize potential off-target effects in my experimental design with this compound?

A3: Implementing a rigorous experimental design is key to minimizing the risk of off-target effects.

  • Use the Lowest Effective Concentration: Always perform a dose-response experiment to determine the lowest concentration of this compound that produces the desired on-target effect (e.g., reduction in p-ERK). Higher concentrations are more likely to engage lower-affinity off-target proteins.[4]

  • Employ Control Compounds: Include a structurally similar but biologically inactive analog of this compound as a negative control. This helps to ensure that the observed phenotype is not due to the chemical scaffold itself.

  • Orthogonal Validation: Confirm key findings using alternative methods to inhibit the target. For instance, use genetic approaches like CRISPR-Cas9 or siRNA to knock down SHP2.[4][5] If the phenotype observed with this compound is recapitulated by SHP2 knockdown, it strongly suggests an on-target effect.

  • Confirm Target Engagement: Use a direct biochemical or biophysical method to confirm that this compound is binding to SHP2 in your experimental system. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[4][5]

Q4: What are the initial signs of potential off-target effects in my experiments?

A4: Be vigilant for the following indicators that may suggest off-target activity:

  • Inconsistency with other inhibitors: A structurally different SHP2 inhibitor fails to produce the same biological effect.

  • Discrepancy with genetic validation: The phenotype observed after this compound treatment does not match the phenotype of SHP2 knockout or knockdown cells.[5]

  • Unexplained cellular toxicity: Significant cell death or unexpected morphological changes occur at concentrations that are inconsistent with the on-target IC50 values.

  • Inconsistent results across different cell lines: The observed effects may vary significantly between cell lines due to differing expression levels of on-target or potential off-target proteins.[4]

Troubleshooting Guides

Problem: Unexpected Phenotype or High Cellular Toxicity is Observed

This workflow helps determine if an unexpected result is due to an on-target or off-target effect of this compound.

start Start: Unexpected Phenotype or Toxicity Observed with this compound q1 Step 1: Titrate this compound. Does the phenotype persist at the lowest effective concentration? start->q1 a1_yes Step 2: Validate with Orthogonal Approach. Does SHP2 knockdown/knockout recapitulate the phenotype? q1->a1_yes Yes a1_no Action: Use lowest effective dose. High concentration may be causing off-target effects. q1->a1_no No a2_yes Conclusion: Phenotype is likely ON-TARGET. Investigate downstream signaling. a1_yes->a2_yes Yes a2_no Step 3: Confirm Target Engagement. Does CETSA show this compound binding to SHP2 at this concentration? a1_yes->a2_no No a3_yes Conclusion: Phenotype is likely OFF-TARGET. Consider proteome-wide profiling to identify the off-target protein. a2_no->a3_yes Yes a3_no Conclusion: Compound may not be engaging SHP2 under these experimental conditions. Troubleshoot compound stability/delivery. a2_no->a3_no No

Troubleshooting logic for unexpected experimental results.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound to aid in experimental design.

Table 1: In Vitro Potency of this compound

Assay Type Target / Cell Line IC50 Reference
SHP2 Biochemical Assay Wild-type SHP2 36 nM [1][6]
p-ERK Cellular Assay KYSE520 8 nM [2]

| Cell Proliferation (5-day) | KYSE520 | 100 nM |[2] |

Table 2: Recommended Starting Concentration Ranges for In Vitro Assays

Assay Type Recommended Concentration Range Notes
Western Blot (p-ERK) 1 nM - 1 µM A 2-4 hour treatment is often sufficient to see a robust decrease in p-ERK.
Cell Viability / Proliferation 10 nM - 10 µM Typical incubation times are 72-120 hours.

| Target Engagement (CETSA) | 100 nM - 20 µM | Concentration will depend on cellular permeability and assay conditions. |

Signaling Pathway and Experimental Workflows

Visualizing the underlying biological and experimental processes is crucial for robust study design.

cluster_0 RAS-MAPK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2/SOS RTK->Grb2 RAS RAS Grb2->RAS SHP2 SHP2 Grb2->SHP2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Downstream Proliferation, Survival ERK->Downstream SHP2->RAS Activation This compound This compound This compound->SHP2 Inhibition

SHP2's role in the RAS-MAPK pathway and this compound's mechanism.

phenotype Observe Phenotype with this compound validation_methods Validation Methods dose 1. Dose-Response Curve (Use minimal effective conc.) orthogonal 2. Orthogonal Inhibitor (Use structurally distinct SHP2i) dose->orthogonal genetic 3. Genetic Validation (siRNA or CRISPR knockdown of SHP2) orthogonal->genetic conclusion Conclusion: On-Target vs. Off-Target Effect genetic->conclusion

Experimental workflow to differentiate on-target vs. off-target effects.

Detailed Experimental Protocols

Protocol 1: Western Blot for Phospho-ERK (p-ERK) to Confirm On-Target Activity

  • Objective: To measure the inhibition of MAPK pathway signaling by quantifying the levels of phosphorylated ERK (the active form of ERK) following this compound treatment.[3][7]

  • Methodology:

    • Cell Seeding: Plate cells in 6-well plates and grow to 70-80% confluency. If applicable, serum-starve cells overnight to reduce basal pathway activity.[8]

    • Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 1 nM to 1 µM) or a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 2-4 hours).

    • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[8][9]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8][9]

    • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[8][9]

    • Immunoblotting:

      • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[7][8]

      • Incubate overnight at 4°C with a primary antibody against p-ERK (e.g., Thr202/Tyr204).[7][9]

      • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7][8]

    • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Analysis: Strip the membrane and re-probe with an antibody against total ERK as a loading control. Quantify band intensities to determine the ratio of p-ERK to total ERK.[7][9]

Protocol 2: Genetic Knockdown (CRISPR/Cas9) for Target Validation

  • Objective: To determine if the genetic removal of SHP2 (gene name: PTPN11) recapitulates the phenotype observed with this compound treatment.[5]

  • Methodology:

    • gRNA Design: Design two to three different guide RNAs (gRNAs) targeting a critical exon of the PTPN11 gene.

    • Transfection: Transfect the gRNA/Cas9 expression plasmids into the target cells.

    • Clonal Isolation: Isolate single-cell clones through limiting dilution or FACS sorting.[5]

    • Knockout Validation: Expand the clones and confirm the knockout of the SHP2 protein by Western blot. Sequence the target genomic locus to verify the mutation.

    • Phenotypic Analysis: Perform the relevant phenotypic assay (e.g., cell viability, migration) on the validated SHP2-knockout clones and compare the results to wild-type cells treated with this compound. A matching phenotype provides strong evidence for an on-target effect.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Objective: To directly confirm the binding of this compound to its target protein SHP2 in intact cells by measuring changes in the protein's thermal stability.[4][5]

  • Methodology:

    • Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control.

    • Heating: Heat the cell suspensions or lysates across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[4] Ligand-bound proteins are typically more resistant to heat-induced denaturation.

    • Lysis and Centrifugation: Lyse the cells (if treated intact) and centrifuge to pellet the aggregated, denatured proteins.[4][5]

    • Supernatant Analysis: Collect the supernatant containing the soluble (non-denatured) proteins.

    • Detection: Analyze the amount of soluble SHP2 remaining in the supernatant at each temperature using Western blotting. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.

References

Preventing SHP389 degradation in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for SHP389. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in long-term experiments, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound solid compound and stock solutions?

Proper storage is crucial for maintaining the stability of this compound. For the solid compound, long-term storage (months to years) at -20°C in a dry, dark environment is recommended. Short-term storage (days to weeks) at 0-4°C is also acceptable.[1] Stock solutions should be prepared in 100% DMSO and stored in aliquots at -20°C for up to one month or -80°C for up to six months to minimize freeze-thaw cycles.[1][2]

Q2: My experimental results with this compound are inconsistent. Could compound degradation be the cause?

Inconsistent results can stem from several factors, including compound degradation. If you suspect degradation, it is advisable to prepare a fresh stock solution from the solid compound.[1] Other potential causes for inconsistency include cell line variability, issues with assay conditions, and the concentration of serum in your culture medium.[3]

Q3: What is the recommended final concentration of DMSO in cell culture experiments with this compound?

To avoid solvent-induced toxicity, the final concentration of DMSO in your cell culture medium should typically be kept at or below 0.1%.[1]

Q4: I am not observing the expected biological effect of this compound in my cell-based assays. What are some potential reasons?

Several factors could contribute to a lack of efficacy. These include intrinsic resistance of the cell line, the presence of mutations downstream of SHP2 in the signaling pathway (e.g., BRAF or MEK mutations), or the reliance of the cells on alternative survival pathways.[1] It is also possible that the compound has degraded in the experimental medium.

Q5: How can I monitor the stability of this compound in my experimental setup?

The stability of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5][6] These methods allow for the quantification of the parent compound over time and the detection of potential degradation products.

Troubleshooting Guide

This guide provides solutions to common problems encountered during long-term experiments with this compound.

Problem Possible Cause Suggested Solution
Loss of this compound activity over time in aqueous buffer. Hydrolysis or oxidation of the pyrazolopyrimidinone core. The pyrazolopyrimidinone scaffold may be susceptible to hydrolysis, especially at non-neutral pH. Oxidation can also occur, particularly in the presence of reactive oxygen species.Maintain a pH between 6.8 and 7.4. Use freshly prepared, deoxygenated buffers. Consider adding a small percentage of an antioxidant like ascorbic acid if compatible with your experimental system.
Precipitation of this compound in cell culture medium. Poor solubility at the working concentration. this compound may have limited solubility in aqueous media, especially at higher concentrations or if the final DMSO concentration is too low.Ensure the final DMSO concentration is sufficient to maintain solubility, but still non-toxic to cells (ideally ≤ 0.1%).[1] Prepare fresh dilutions from a concentrated DMSO stock just before use. If precipitation persists, consider using a formulation aid, such as a cyclodextrin, if appropriate for your experiment.[7]
Variability in results between experimental repeats. Inconsistent handling and storage of this compound. Repeated freeze-thaw cycles of stock solutions can lead to degradation.[1] Variations in incubation time and temperature can also affect stability.Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] Ensure consistent experimental parameters (temperature, incubation time, etc.) across all replicates and experiments.
Unexpected off-target effects or toxicity. Formation of active or toxic degradation products. Degradation of this compound could lead to the formation of new compounds with different biological activities.If possible, analyze the purity of your this compound solution over the course of the experiment using HPLC or LC-MS to detect the presence of degradation products.[4][5][6] If significant degradation is observed, shorten the experimental duration or replenish the this compound-containing medium more frequently.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions

  • Materials: this compound solid compound, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Allow the this compound solid compound to equilibrate to room temperature before opening the vial.

    • Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the appropriate amount of this compound in anhydrous DMSO.

    • Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.

    • Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.

    • Short-term storage: Store aliquots at -20°C for up to 1 month.[2]

    • Long-term storage: Store aliquots at -80°C for up to 6 months.[2]

    • Avoid repeated freeze-thaw cycles.[1]

Protocol 2: Assessment of this compound Stability in Experimental Buffer

  • Materials: this compound stock solution, experimental buffer (e.g., PBS, pH 7.4), HPLC or LC-MS system.

  • Procedure:

    • Prepare a working solution of this compound in the experimental buffer at the desired final concentration.

    • Incubate the solution under the same conditions as your long-term experiment (e.g., 37°C).

    • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the solution.

    • Immediately analyze the aliquot by a validated HPLC or LC-MS method to quantify the remaining concentration of this compound.

    • Plot the concentration of this compound versus time to determine its stability profile under your experimental conditions.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Notes
Solid Compound-20°CLong-term (months to years)Store in a dry, dark environment.[1]
0-4°CShort-term (days to weeks)
Stock Solution (in DMSO)-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[1][2]
-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.[2]

Table 2: Factors Influencing this compound Stability and Mitigation Strategies

Factor Potential Impact Mitigation Strategy
Temperature Increased degradation rate at higher temperatures.Store and handle at recommended low temperatures. Minimize time at room temperature.
pH Potential for acid or base-catalyzed hydrolysis of the pyrazolopyrimidinone core.Maintain experimental solutions at a neutral pH (6.8-7.4).
Light Photodegradation may occur upon exposure to light.Store solid compound and solutions in light-protected containers.
Oxygen Oxidation of the molecule.Use deoxygenated buffers for solution preparation.
Freeze-Thaw Cycles Can lead to degradation of the compound in solution.Aliquot stock solutions into single-use volumes.[1]

Visualizations

G cluster_storage Storage and Handling cluster_experiment Long-Term Experiment cluster_analysis Stability Analysis Solid this compound Solid this compound DMSO Stock DMSO Stock Solid this compound->DMSO Stock Dissolve in DMSO Working Solution Working Solution DMSO Stock->Working Solution Dilute in Buffer/Medium Incubation Incubation Working Solution->Incubation Add to Experiment Data Collection Data Collection Incubation->Data Collection Time Points Sample Collection Sample Collection Incubation->Sample Collection Aliquot at Time Points HPLC/LC-MS Analysis HPLC/LC-MS Analysis Sample Collection->HPLC/LC-MS Analysis Data Interpretation Data Interpretation HPLC/LC-MS Analysis->Data Interpretation

Caption: Experimental workflow for assessing this compound stability.

G This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H2O, pH Oxidation Oxidation This compound->Oxidation O2 Photodegradation Photodegradation This compound->Photodegradation Light Degradation Product A Degradation Product A Hydrolysis->Degradation Product A Degradation Product B Degradation Product B Oxidation->Degradation Product B Degradation Product C Degradation Product C Photodegradation->Degradation Product C

Caption: Potential degradation pathways of this compound.

G Start Start Inconsistent Results Inconsistent Results Start->Inconsistent Results Check Storage Check Storage Conditions (Temp, Light, Aliquoting) Inconsistent Results->Check Storage Yes Verify Assay Verify Assay Parameters (Cells, Reagents, Protocol) Inconsistent Results->Verify Assay No Prepare Fresh Stock Prepare Fresh Stock Solution Check Storage->Prepare Fresh Stock Prepare Fresh Stock->Verify Assay Monitor Stability Monitor Stability in Medium (HPLC/LC-MS) Verify Assay->Monitor Stability End End Monitor Stability->End

Caption: Troubleshooting logic for inconsistent experimental results.

References

Interpreting unexpected results in SHP389 cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SHP389 cellular assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and to offer troubleshooting support for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective allosteric inhibitor of SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase 2).[1][2] It binds to a specific pocket on the SHP2 protein, stabilizing it in a closed, auto-inhibited conformation.[2][3] This prevents SHP2 from dephosphorylating its downstream targets, primarily within the RAS-MAPK signaling pathway.[3][4] The inhibition of SHP2 leads to a decrease in the phosphorylation of ERK (p-ERK), a key downstream effector in this pathway.[3]

Q2: What are the expected outcomes of a successful this compound cellular assay?

A2: In a successful experiment, treatment of sensitive cell lines with this compound should result in a dose-dependent decrease in p-ERK levels. This can be observed through techniques like Western blot or ELISA.[1][3] In cell viability and proliferation assays, this compound is expected to reduce the growth of cancer cell lines that are dependent on the RAS-MAPK pathway for their survival and proliferation.[1][5]

Q3: My cells are not responding to this compound treatment in a viability assay. What are the possible reasons?

A3: A lack of response to this compound in a cell viability assay can be due to several factors:

  • Intrinsic Resistance: The cell line you are using may not be dependent on the SHP2-RAS-MAPK pathway for its growth and survival.[1]

  • Downstream Mutations: The cells may harbor mutations in genes downstream of SHP2, such as BRAF or MEK, which would render them resistant to SHP2 inhibition.[1]

  • Alternative Survival Pathways: The cell line might utilize alternative signaling pathways for survival that are not affected by SHP2 inhibition.[1]

  • Compound Inactivity: Ensure that the this compound compound has been stored and handled correctly to maintain its activity.[1]

Q4: I am not observing a decrease in p-ERK levels after this compound treatment. How can I troubleshoot this?

A4: If you do not see the expected decrease in p-ERK levels, consider the following:

  • Low Basal p-ERK Levels: Your cell line may have very low baseline levels of p-ERK, making it difficult to detect a further reduction.[1] Consider stimulating the cells with a growth factor like EGF or FGF to activate the MAPK pathway and increase basal p-ERK levels before adding this compound.[1]

  • Incorrect Timing: The time point at which you are measuring p-ERK levels may not be optimal. It is advisable to perform a time-course experiment (e.g., 2, 6, 24 hours) to determine the best time to observe the inhibitory effect.[2]

  • Cell Lysis and Sample Preparation: Ensure that cell lysis is performed quickly on ice and that your lysis buffer is supplemented with phosphatase and protease inhibitors to prevent the degradation and dephosphorylation of your target proteins.[1][4]

  • Antibody Issues: Verify the specificity and optimal dilution of your primary and secondary antibodies for Western blotting.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
High variability between replicates Inconsistent cell seeding, uneven compound distribution, or edge effects in multi-well plates.Ensure a homogenous single-cell suspension before seeding. Mix the compound thoroughly in the media before adding to the cells. Avoid using the outer wells of the plate or fill them with media only to minimize edge effects.
No effect or weak effect of this compound Compound degradation, cell line resistance, or suboptimal assay conditions.Check the storage and handling of this compound; prepare fresh stock solutions.[1][6] Use a positive control cell line known to be sensitive to SHP2 inhibition. Optimize compound concentration and incubation time.[2]
High background in Western blot Insufficient blocking, suboptimal antibody concentration, or inadequate washing.Block the membrane for at least 1 hour with 5% BSA or non-fat milk in TBST.[1][4] Titrate your primary and secondary antibodies to find the optimal concentration. Increase the number and duration of washes with TBST.[1]
Unexpected cell toxicity High DMSO concentration in the final culture medium.Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[1]
No spots or faint spots in ELISpot assay Low frequency of responding cells, inactive reagents, or incorrect plate handling.Increase the number of cells per well. Use a positive control (e.g., PHA for T cells) to verify assay performance. Ensure proper pre-wetting of the plate and avoid moving the plates during incubation.

Quantitative Data Summary

Assay Metric Value Reference
SHP2 Biochemical AssayIC5036 nM[3][6]
p-ERK Cellular AssayIC5036 nM[3][6]
SHP2 Inhibition (Wild-type)IC500.011 µM[5]
pERK Inhibition (KYSE520 cells)IC500.008 µM[5]
Cell Proliferation (KYSE520 cells, 5-day)IC500.100 µM[5]

Experimental Protocols

Cell Viability (MTS) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator.[1]

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[1]

  • Incubation: Incubate for 1-4 hours at 37°C, until a color change is visible.[1]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[1]

  • Data Analysis: Subtract the average absorbance of the medium-only wells from all other values. Normalize the data to the vehicle-treated control wells (set to 100% viability). Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.[1]

Western Blot for Phospho-ERK (p-ERK)
  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound or vehicle control for the specified time.[2]

  • Cell Lysis: Place the plate on ice and wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1]

  • Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[1][4]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[4][5]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[1][4]

    • Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., beta-actin) overnight at 4°C.[1][4]

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1][4]

    • Wash the membrane with TBST.

  • Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.[1]

  • Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.[1]

Visualizations

SHP389_Mechanism_of_Action RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Activation SOS SOS Grb2->SOS RAS_GDP RAS-GDP SOS->RAS_GDP GEF activity SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active RAS_GTP RAS-GTP SHP2_active->RAS_GTP Promotes exchange RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK This compound This compound This compound->SHP2_active Inhibition

Caption: this compound inhibits the RAS-MAPK signaling pathway.

Western_Blot_Workflow A Cell Seeding & Treatment with this compound B Cell Lysis (with phosphatase/protease inhibitors) A->B C Protein Quantification (BCA/Bradford) B->C D SDS-PAGE C->D E Protein Transfer to PVDF D->E F Blocking E->F G Primary Antibody Incubation (p-ERK, Total ERK, Loading Control) F->G H Secondary Antibody Incubation G->H I Detection (ECL) H->I J Data Analysis I->J

Caption: Experimental workflow for p-ERK Western blotting.

Troubleshooting_Logic Start Unexpected Result: No p-ERK Inhibition Q1 Is basal p-ERK level low? Start->Q1 A1_Yes Stimulate cells with growth factor (EGF/FGF) Q1->A1_Yes Yes Q2 Are lysis buffers fresh with inhibitors? Q1->Q2 No End Re-run Experiment A1_Yes->End A2_No Prepare fresh lysis buffer with inhibitors Q2->A2_No No Q3 Is the cell line known to be resistant? Q2->Q3 Yes A2_No->End A3_Yes Use a sensitive positive control cell line Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Troubleshooting logic for unexpected p-ERK results.

References

Technical Support Center: Overcoming TNO155 Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the SHP2 inhibitor, TNO155, in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is TNO155 and what is its mechanism of action?

A1: TNO155 is a selective, orally active allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2), a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene.[1][2] SHP2 is a critical signaling node that relays signals from receptor tyrosine kinases (RTKs) to downstream pathways, most notably the RAS-MAPK pathway, which is crucial for cell growth, differentiation, and survival.[1][3] TNO155 binds to an allosteric site on SHP2, stabilizing it in an inactive conformation and thereby preventing its signaling activity.[4][5] This action can inhibit the growth of cancer cells that are dependent on RTK signaling.[6]

Q2: What are the known mechanisms of resistance to TNO155?

A2: While TNO155 can be effective, cancer cells can develop resistance through several mechanisms. One key mechanism is the rapid feedback activation of FGFR (Fibroblast Growth Factor Receptor) signaling, which can reactivate the MAPK pathway despite SHP2 inhibition.[4] Additionally, genome-wide CRISPR/Cas9 knockout screens have identified several genes whose loss can confer resistance to SHP2 inhibitors. These include tumor suppressor genes like NF1, PTEN, and CDKN1B, as well as genes associated with RASopathies such as LZTR1 and RASA2.[7] Novel resistance targets identified include INPPL1 and MAP4K5.[7]

Q3: In which cancer types and with which mutations is TNO155 expected to be most effective?

A3: TNO155 is being investigated in a variety of solid tumors.[8] It is expected to be particularly effective in cancers driven by aberrant RTK signaling.[6][9] Clinical trials are actively recruiting patients with specific mutations, including KRAS G12C, ALK fusion, and BRAF V600E, in cancers such as non-small cell lung carcinoma and colorectal carcinoma. Preclinical studies have shown its potential in EGFR-mutant lung cancer, BRAF V600E colorectal cancer, and KRAS G12C-mutant cancers.[6][9]

Troubleshooting Guide

Problem 1: TNO155 monotherapy is not effective in my cancer cell line.

Possible Cause Suggested Solution
Intrinsic Resistance: The cell line may have pre-existing resistance mechanisms, such as mutations in genes downstream of SHP2 (e.g., KRAS, BRAF) or loss of tumor suppressor genes like PTEN or NF1.[7]Characterize the genomic profile of your cell line to identify potential resistance markers. Consider combination therapies targeting the specific resistance pathway.
Feedback Loop Activation: Inhibition of SHP2 can lead to feedback activation of other signaling pathways, such as the FGFR pathway, which can bypass the effect of TNO155.[4]Combine TNO155 with an inhibitor of the reactivated pathway, for example, an FGFR inhibitor.[4]
Low SHP2 Dependence: The cancer cell line may not be primarily dependent on SHP2 signaling for its growth and survival.Assess the dependence of your cell line on the RAS-MAPK pathway. If the pathway is not a primary driver, TNO155 monotherapy is unlikely to be effective.

Problem 2: My cancer cell line develops acquired resistance to TNO155 over time.

Possible Cause Suggested Solution
Gatekeeper Mutations: Although not yet widely reported for TNO155, acquired resistance to targeted therapies often involves the development of secondary mutations in the drug target.Perform sequencing of the PTPN11 gene in resistant clones to identify potential mutations that prevent TNO155 binding.
Bypass Tract Activation: Resistant cells may have activated alternative signaling pathways to circumvent SHP2 inhibition. This can include upregulation of other RTKs or activation of parallel pathways like the PI3K-AKT pathway.[3]Use phosphoproteomics or Western blotting to identify upregulated signaling pathways in resistant cells. Combine TNO155 with an inhibitor targeting the identified bypass pathway.
Emergence of Resistant Subclones: A pre-existing subpopulation of resistant cells may be selected for during TNO155 treatment.Analyze the heterogeneity of the parental cell line. Consider upfront combination therapies to prevent the outgrowth of resistant clones.

Data on TNO155 Combination Therapies

The following tables summarize quantitative data from preclinical and clinical studies on the efficacy of TNO155 in combination with other targeted agents.

Table 1: In Vitro Efficacy of TNO155 Combinations

Cancer Type Cell Line Combination Effect Reference
BRAF V600E Colorectal CancerHT-29TNO155 + Dabrafenib + TrametinibSynergistic inhibition of cell proliferation[10]
BRAF V600E Colorectal CancerRKOTNO155 + Dabrafenib + TrametinibSynergistic inhibition of cell proliferation[10]
KRAS G12C Lung CancerH358TNO155 + KRAS G12C inhibitorEnhanced efficacy and sustained ERK inhibition[6]
EGFR-mutant NSCLCHCC827TNO155 + Nazartinib (EGFRi)Combination benefit and sustained ERK inhibition[6]
ALK-mutant NeuroblastomaVariousTNO155 + ALK-TKIs (crizotinib, ceritinib, lorlatinib)Synergistically reduced cell growth[11]

Table 2: Clinical Trial Data for TNO155 Combinations

Trial ID Cancer Type Combination Dose Disease Control Rate (DCR) Reference
NCT04000529Advanced Solid TumorsTNO155 + SpartalizumabTNO155: 60 mg QD (2 wks on/1 wk off); Spartalizumab: 300 mg Q3W31.6%[8]
KontRASt-01 (NCT04699188)KRAS G12C+ Solid TumorsTNO155 + JDQ433TNO155: 10 mg BID (2 wks on/1 wk off); JDQ433: 200 mg BID83.3%[12]

Signaling Pathways and Experimental Workflows

TNO155 Mechanism of Action and Resistance Pathways

TNO155_Mechanism_and_Resistance cluster_0 RTK Signaling cluster_1 MAPK Pathway cluster_2 TNO155 Action cluster_3 Resistance Mechanisms RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS1 SOS1 GRB2->SOS1 SHP2 SHP2 GRB2->SHP2 RAS RAS SOS1->RAS SHP2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation TNO155 TNO155 TNO155->SHP2 Inhibits FGFR_feedback FGFR Feedback Activation FGFR_feedback->RAS Downstream_mutations Downstream Mutations (e.g., KRAS, BRAF) Downstream_mutations->Proliferation Bypass_pathways Bypass Pathway Activation (e.g., PI3K/AKT) Bypass_pathways->Proliferation

Caption: TNO155 inhibits SHP2, blocking the RAS-MAPK pathway. Resistance can arise from feedback loops, downstream mutations, or bypass pathways.

Experimental Workflow for Testing TNO155 Combinations

Experimental_Workflow start Select Cancer Cell Lines (e.g., with specific mutations) step1 Cell Viability/Proliferation Assay (e.g., CellTiter-Glo, Crystal Violet) start->step1 step2 Determine IC50 values for TNO155 and combination drug step1->step2 step3 Synergy Analysis (e.g., Bliss, Loewe, HSA) step2->step3 step4 Western Blot Analysis for Pathway Modulation (p-ERK, p-AKT) step3->step4 If synergistic step5 In Vivo Xenograft Studies in Mice step4->step5 step6 Tumor Growth Inhibition and Survival Analysis step5->step6 end Evaluate Combination Efficacy step6->end

Caption: A typical workflow for evaluating the synergistic effects of TNO155 in combination with other anti-cancer agents.

Key Experimental Protocols

1. Cell Proliferation Assay (Crystal Violet)

This protocol is adapted from methodologies used in studies evaluating TNO155 combinations.[10]

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a dose-response matrix of TNO155 and the combination drug for 72 hours. Include DMSO as a vehicle control.

  • Fixation: After incubation, gently wash the cells with PBS and fix with 100 µL of 4% paraformaldehyde for 15 minutes at room temperature.

  • Staining: Remove the fixative and wash with PBS. Stain the cells with 100 µL of 0.5% crystal violet solution for 20 minutes.

  • Washing: Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Solubilization and Measurement: Solubilize the stain by adding 100 µL of 10% acetic acid to each well. Measure the absorbance at 590 nm using a plate reader.

  • Data Analysis: Normalize the absorbance values to the DMSO control to determine the percentage of cell growth inhibition.

2. Western Blotting for Pathway Analysis

This protocol is a standard method for assessing the modulation of signaling pathways.[6]

  • Cell Lysis: Treat cells with TNO155, the combination drug, or both for the desired time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

References

Best practices for handling and storing SHP389

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SHP389 (also known as TNO155), a potent and selective allosteric inhibitor of SHP2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective handling, storage, and application of this compound in experimental settings. Here you will find answers to frequently asked questions and troubleshooting guides to help ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

1. What is the recommended procedure for storing and handling this compound?

Proper storage and handling are crucial for maintaining the stability and activity of this compound.

  • Solid Compound: For long-term storage, the solid form of this compound should be kept at -20°C in a dry and dark environment.[1] For short-term use, storage at 0-4°C is also acceptable.[1]

  • Stock Solutions: It is recommended to prepare stock solutions in 100% DMSO.[1] For long-term storage, these stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1][2] Stock solutions are stable for up to one month at -20°C and up to six months at -80°C.[3]

  • Working Dilutions: When preparing working dilutions for cell culture experiments, ensure that the final concentration of DMSO is kept low (typically ≤ 0.1%) to prevent solvent-induced toxicity.[1]

2. What is the mechanism of action of this compound?

This compound is an allosteric inhibitor of the SHP2 protein tyrosine phosphatase.[4][5] It binds to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains.[4] This binding stabilizes SHP2 in a closed, auto-inhibited conformation, which prevents its activation and subsequent dephosphorylation of downstream substrates.[4] The primary signaling pathway modulated by this compound is the RAS-MAPK pathway, and its inhibition leads to the downregulation of phosphorylated ERK (p-ERK).[4]

3. In which experimental assays can this compound be used?

This compound is a valuable tool for investigating cellular signaling pathways, particularly in the context of RAS-driven cancers.[5] It can be utilized in a variety of in vitro and in vivo assays, including:

  • Cell viability and proliferation assays (e.g., MTS/MTT assays)[1][6]

  • Western blotting to assess the phosphorylation status of key signaling proteins like ERK[1][7]

  • In vivo tumor models to evaluate anti-tumor efficacy[5][8]

  • Flow cytometry to analyze immune cell populations within the tumor microenvironment[7]

Troubleshooting Guides

Issue 1: No significant effect of this compound is observed in a cell viability assay.

Several factors could contribute to a lack of response in your cell viability experiments:

  • Intrinsic Cell Line Resistance: Not all cell lines are sensitive to SHP2 inhibition.[1] Cell lines with mutations downstream of SHP2 in the MAPK pathway (e.g., certain BRAF or MEK mutations) may be intrinsically resistant.[1]

  • Alternative Pathway Dependence: The growth and survival of your chosen cell line may not be dependent on the signaling pathway targeted by this compound.[1]

  • Suboptimal Compound Concentration or Incubation Time: Ensure you are using a sufficient concentration range and an appropriate incubation period to observe an effect. A 72-hour incubation is often used in cell viability assays.[1][6]

  • Compound Instability: Improper storage or handling may have led to the degradation of the compound. Refer to the recommended storage conditions.

Issue 2: Unexpected results in a p-ERK Western blot experiment.

If your Western blot results for phosphorylated ERK are not as expected, consider the following:

  • Inappropriate Time Point: The effect of this compound on p-ERK levels can be transient. It is advisable to perform a time-course experiment (e.g., 2, 6, or 24 hours) to identify the optimal time point for observing maximal inhibition.[5]

  • Basal p-ERK Levels: Some cell lines may have low basal levels of p-ERK. Stimulation with a growth factor may be necessary to induce a detectable p-ERK signal.[1]

  • Feedback Mechanisms: Inhibition of the MAPK pathway can sometimes trigger feedback mechanisms that lead to a rebound in p-ERK levels.[1]

  • Experimental Errors: Double-check all steps of your Western blot protocol, including cell lysis, protein quantification, antibody concentrations, and washing steps.[1][7]

Quantitative Data

AssayIC50Reference
SHP2 Biochemical Assay36 nM[4]
p-ERK Cellular Assay36 nM[3][4]
Cell Proliferation (5-day, KYSE520)0.100 µM[8]

Experimental Protocols

Cell Viability Assay (MTS/MTS)
  • Cell Seeding: Plate cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[6]

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium.[6] Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control (e.g., 0.1% DMSO).[1] Incubate for the desired duration (e.g., 72 hours).[1][6]

  • MTS/MTS Assay: Add 20 µL of MTS/MTS reagent to each well and incubate for 1-4 hours at 37°C, or until a color change is visible.[1]

  • Data Analysis: Measure the absorbance at 490 nm using a microplate reader.[1] Subtract the average absorbance of the medium-only wells from all other values.[1]

Western Blot for p-ERK
  • Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency.[1] If necessary, serum-starve the cells overnight.[1] Treat cells with this compound or a vehicle control for the desired time.[1]

  • Cell Lysis: Wash the cells with ice-cold PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[1] Scrape the cells and incubate the lysate on ice for 30 minutes.[1] Centrifuge at 14,000 x g for 15 minutes at 4°C and transfer the supernatant to a new tube.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[1]

  • SDS-PAGE and Transfer: Normalize the protein concentrations, add Laemmli sample buffer, and boil the samples at 95-100°C for 5-10 minutes.[1] Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[1] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[1] Incubate with primary antibodies (e.g., anti-p-ERK, anti-total ERK, and a loading control) overnight at 4°C.[1] Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.[1] Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.[1]

Visualizations

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK GRB2 GRB2 RTK->GRB2 Activation SHP2_inactive SHP2 (inactive) RTK->SHP2_inactive Recruitment SOS SOS GRB2->SOS RAS_GDP RAS-GDP SOS->RAS_GDP GEF Activity SHP2_active SHP2 (active) SHP2_inactive->SHP2_active RAS_GTP RAS-GTP SHP2_active->RAS_GTP Dephosphorylation of inhibitory sites RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Transcription Gene Transcription pERK->Transcription This compound This compound This compound->SHP2_active Inhibition

Caption: SHP2 signaling in the RAS-MAPK pathway and the inhibitory action of this compound.

Experimental_Workflow_pERK_Western start Start cell_culture 1. Seed and Culture Cells (70-80% confluency) start->cell_culture treatment 2. Treat with this compound (or vehicle control) cell_culture->treatment lysis 3. Cell Lysis (RIPA buffer) treatment->lysis quantification 4. Protein Quantification (BCA/Bradford) lysis->quantification sds_page 5. SDS-PAGE quantification->sds_page transfer 6. Protein Transfer (PVDF/Nitrocellulose) sds_page->transfer blocking 7. Blocking (5% BSA or milk) transfer->blocking primary_ab 8. Primary Antibody Incubation (anti-p-ERK, anti-total ERK) blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 10. Chemiluminescent Detection secondary_ab->detection analysis 11. Data Analysis (Normalize p-ERK to total ERK) detection->analysis end End analysis->end

Caption: Experimental workflow for p-ERK Western blot analysis.

Troubleshooting_Logic start No effect in cell viability assay check_resistance Is the cell line known to be resistant? start->check_resistance check_pathway Is cell growth SHP2-dependent? check_resistance->check_pathway No use_sensitive_line Use a sensitive cell line check_resistance->use_sensitive_line Yes check_protocol Were concentration and incubation time adequate? check_pathway->check_protocol Yes confirm_pathway Confirm pathway dependency check_pathway->confirm_pathway No check_compound Was the compound stored correctly? check_protocol->check_compound Yes optimize_protocol Optimize concentration and incubation time check_protocol->optimize_protocol No use_new_aliquot Use a fresh aliquot of the compound check_compound->use_new_aliquot No no_issue If all checks pass, consider alternative biological explanations check_compound->no_issue Yes

Caption: Troubleshooting logic for unexpected cell viability assay results.

References

Technical Support Center: TNO155 Experiments and Cell Culture Integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating cell culture contamination issues during experiments with the SHP2 inhibitor, TNO155.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding cell culture contamination in the context of TNO155 experiments.

Q1: Are TNO155 experiments more susceptible to cell culture contamination?

There is no direct evidence to suggest that TNO155 itself increases the risk of contamination. However, as an SHP2 inhibitor, TNO155 is designed to modulate cell signaling pathways, which can affect cell proliferation and viability.[1][2][3] Stressed or slower-growing cell cultures can be more vulnerable to being overtaken by fast-growing microbial contaminants. Therefore, maintaining stringent aseptic technique is crucial.

Q2: What are the most common types of contamination I should be aware of?

The most common biological contaminants in cell culture are bacteria, mycoplasma, fungi (yeast and mold), and cross-contamination with other cell lines.[2][3] Chemical contaminants, such as impurities in media or reagents, can also affect your experiments.[3]

Q3: How can I visually identify common contaminants?

  • Bacteria: Often lead to a sudden drop in pH (media turns yellow), and the culture may appear cloudy or turbid. Under a microscope, you may see small, motile black dots or rods between your cells.[4][5]

  • Yeast: Appear as small, round, or oval budding particles, sometimes in chains. The medium may become turbid and change color.[6]

  • Fungi (Mold): Can be seen as filamentous structures (mycelia) and sometimes as denser clumps of spores.[6]

  • Mycoplasma: This is a significant concern as it is often not visible by standard light microscopy and does not cause turbidity in the medium.[1][7] Its presence can alter cellular metabolism, growth, and gene expression, significantly impacting experimental results.[1][7]

Q4: Mycoplasma is a major concern. How can I prevent it?

Preventing mycoplasma contamination involves a multi-faceted approach:

  • Source Certified Reagents: Use only certified mycoplasma-free cell lines and reagents, especially fetal bovine serum (FBS).[2]

  • Quarantine New Cell Lines: Isolate and test all new cell lines before introducing them into your general lab stock.[2][8]

  • Routine Testing: Implement a regular mycoplasma screening schedule (e.g., every 1-2 months) for all cell lines in use.[2]

  • Strict Aseptic Technique: Avoid sharing media or reagents between different cell lines and maintain impeccable sterile handling practices.[2][9]

Q5: Should I routinely use antibiotics in my cultures for TNO155 experiments?

Routine use of antibiotics is generally discouraged.[2][3] It can mask low-level contamination, lead to the development of antibiotic-resistant strains, and may hide underlying mycoplasma infections.[3] Antibiotics should be used for short-term applications or as part of a decontamination protocol for invaluable cultures.

Q6: What is cell line cross-contamination and why is it a risk?

Cross-contamination is the unintentional introduction of a foreign cell line into your culture.[10] Aggressive, fast-growing cell lines can easily overgrow the intended cells, invalidating your experimental results.[11] Estimates suggest that a significant percentage of cell lines used in research are misidentified or contaminated.[12] It is critical to authenticate your cell lines, for example, through Short Tandem Repeat (STR) profiling.

II. Troubleshooting Guides

The following tables provide a structured approach to identifying and addressing cell culture contamination.

Table 1: Initial Contamination Assessment

ObservationPotential ContaminantImmediate Action
Sudden turbidity, media color change (yellow)Bacteria1. Isolate the contaminated flask(s).2. Immediately discard the contaminated culture(s).3. Decontaminate the biosafety cabinet and incubator.
Filamentous growth, visible fuzzy clumpsFungi (Mold)1. Isolate and discard the contaminated culture(s).2. Check for mold in the incubator, water pan, and HEPA filters.[2]
Ovoid, budding particles, potential turbidityYeast1. Isolate and discard the contaminated culture(s).2. Thoroughly clean and disinfect the work area and incubator.
No visible change, but altered cell growth, morphology, or inconsistent experimental resultsMycoplasma or Chemical Contamination1. Isolate the culture.2. Perform a specific test for mycoplasma (e.g., PCR, ELISA, or DNA staining).[1]3. For suspected chemical contamination, review reagent sources and preparation protocols.[3]
Change in cell morphology over passages, inconsistent resultsCell Line Cross-Contamination1. Cease experiments with the cell line.2. Perform cell line authentication (e.g., STR profiling).3. If contaminated, discard the cell line and start a new culture from a certified source.

Table 2: Decontamination and Prevention Strategies

ContaminantDecontamination Approach (for irreplaceable cultures)Prevention Best Practices
Bacteria Wash with PBS and treat with a high concentration of appropriate antibiotics for a limited time.Strict aseptic technique, use of sterile reagents, regular cleaning of equipment.[2]
Fungi/Yeast Treatment with antifungal agents like amphotericin B (can be toxic to cells).Proper air filtration, regular incubator and water pan cleaning, avoiding airborne spore transmission.[2]
Mycoplasma Treatment with specific anti-mycoplasma agents (e.g., ciprofloxacin, Mycoplasma Removal Agent). Requires a strict protocol and re-testing.Quarantine and test new cell lines, use certified reagents, routine screening.[2]
Cross-Contamination Not applicable. The original cell line is lost.Handle one cell line at a time, use dedicated media and reagents, regular cell line authentication.[10]

III. Experimental Protocols

Protocol 1: Mycoplasma Detection by PCR

This protocol provides a general workflow for detecting mycoplasma contamination using a PCR-based method. Commercially available kits are recommended for ease of use and reliability.

  • Sample Preparation:

    • Culture cells to a high density (80-100% confluency).

    • Let the cells sit in unchanged media for at least 3-5 days to allow mycoplasma titers to increase.

    • Collect 1 mL of the cell culture supernatant into a sterile microcentrifuge tube.

    • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet any cells and mycoplasma.

    • Use 5 µL of the supernatant as the template for the PCR reaction.

  • PCR Amplification:

    • Prepare a PCR master mix according to the manufacturer's instructions of your chosen kit. This will typically include a Taq polymerase, dNTPs, and a primer mix designed to detect a broad range of mycoplasma species.

    • Add the master mix to PCR tubes.

    • Add your sample supernatant, a positive control (containing mycoplasma DNA), and a negative control (sterile water) to separate tubes.

    • Perform PCR using a thermal cycler with the cycling conditions specified in your kit's protocol.

  • Analysis:

    • Run the PCR products on an agarose gel.

    • Visualize the DNA bands under UV light. A band of the correct size in your sample lane indicates a positive result for mycoplasma contamination. The positive control should show a clear band, and the negative control should be clean.

Protocol 2: Cell Line Authentication using STR Profiling

Short Tandem Repeat (STR) profiling is the gold standard for cell line authentication. It is recommended to use a core facility or a commercial service for this analysis.

  • Sample Submission:

    • Grow a healthy culture of the cell line to be tested.

    • Prepare a cell pellet of approximately 1-5 million cells or submit a DNA sample extracted from the cell line, following the service provider's instructions.

    • Label the sample clearly with the cell line name, passage number, and date.

  • Data Analysis:

    • The service provider will generate an STR profile for your cell line.

    • Compare this profile to the STR profile of the original cell line from a reputable cell bank (e.g., ATCC, ECACC).

    • A match confirms the identity of your cell line. A mismatch indicates cross-contamination or misidentification.

IV. Visualizations

TNO155 Signaling Pathway

TNO155_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Activation SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Recruitment & Activation SOS1 SOS1 Grb2->SOS1 Recruitment RAS_GDP RAS-GDP (Inactive) SOS1->RAS_GDP Promotes GDP-GTP exchange SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active SHP2_active->SOS1 Dephosphorylates inhibitory sites RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF Activation MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation TNO155 TNO155 TNO155->SHP2_active Allosteric Inhibition key_active Active Protein key_inactive Inactive Protein key_inhibitor Inhibitor key_process Cellular Process

Caption: TNO155 allosterically inhibits SHP2, blocking the MAPK signaling pathway.

Troubleshooting Workflow for Suspected Contamination

Contamination_Troubleshooting Start Suspected Contamination (e.g., visual change, altered growth) Microscopy Microscopic Examination Start->Microscopy Isolate Isolate Culture Immediately Microscopy->Isolate Bacteria_Fungi Bacteria or Fungi/Yeast Visible? Isolate->Bacteria_Fungi Discard_Decon Discard Culture & Decontaminate Hood/Incubator Bacteria_Fungi->Discard_Decon Yes No_Visible No Visible Contaminants Bacteria_Fungi->No_Visible No End Resume Experiments with Verified, Clean Cultures Discard_Decon->End Start with new, clean stock Myco_Test Perform Mycoplasma Test (e.g., PCR) No_Visible->Myco_Test Myco_Result Mycoplasma Positive? Myco_Test->Myco_Result Myco_Action Discard or Treat Culture (if irreplaceable) Myco_Result->Myco_Action Yes No_Myco Mycoplasma Negative Myco_Result->No_Myco No Myco_Action->End Start with new or decontaminated stock Check_Others Consider Other Issues: - Cell Line Cross-Contamination - Reagent/Media Quality - TNO155 Cytotoxicity No_Myco->Check_Others Authenticate Authenticate Cell Line (STR Profiling) Check_Others->Authenticate Review_Reagents Review Reagent Logs & Prepare Fresh Media Check_Others->Review_Reagents Authenticate->End Review_Reagents->End

Caption: A logical workflow for troubleshooting suspected cell culture contamination.

Logical Relationships of Contamination Sources and Prevention

Contamination_Prevention cluster_sources Sources of Contamination cluster_prevention Prevention Strategies Clean_Culture Clean Cell Culture Personnel Personnel (skin, aerosols) Aseptic_Tech Strict Aseptic Technique Personnel->Aseptic_Tech Mitigates Reagents Reagents (Media, Serum) Quality_Control Reagent Quality Control & Testing Reagents->Quality_Control Mitigates Environment Environment (Air, Surfaces) Regular_Cleaning Regular Cleaning & Disinfection Environment->Regular_Cleaning Mitigates Cross_Contam Cross-Contamination (Other Cell Lines) Authentication Cell Line Authentication & Quarantine Cross_Contam->Authentication Mitigates Aseptic_Tech->Clean_Culture Quality_Control->Clean_Culture Regular_Cleaning->Clean_Culture Authentication->Clean_Culture

Caption: Key sources of contamination and their corresponding prevention strategies.

References

Technical Support Center: Enhancing the Bioavailability of SHP389 in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the oral bioavailability of SHP389 (also known as TNO155) in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as TNO155, is a potent and selective allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that is a critical component of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell growth and differentiation.[3][4] this compound binds to a tunnel-like allosteric pocket on SHP2, stabilizing it in an inactive conformation.[3] This prevents the dephosphorylation of downstream substrates, thereby inhibiting the RAS-MAPK pathway.[1][3]

Q2: What is the reported oral bioavailability of this compound in common animal models?

A2: Preclinical pharmacokinetic studies have demonstrated that this compound is orally bioavailable across multiple species. The reported oral bioavailability is 78% in mice, 100% in rats, >100% in dogs, and 60% in monkeys.[5]

Q3: What are the potential reasons for observing lower-than-expected oral bioavailability of this compound in my animal study?

A3: While this compound has shown good oral bioavailability in formal preclinical studies, individual experiments can yield variable results.[5] Potential reasons for lower-than-expected bioavailability include:

  • Poor aqueous solubility: Compounds with a pyrazolopyrimidinone scaffold, like this compound, can have low water solubility, which may limit their dissolution in the gastrointestinal tract.[3][6]

  • First-pass metabolism: Although data suggests good bioavailability, metabolism in the gut wall or liver can inactivate a portion of the administered dose before it reaches systemic circulation.[7]

  • Inadequate formulation: The vehicle used to administer this compound can significantly impact its absorption. A simple aqueous suspension may not be optimal.

  • Animal-related factors: The health status, stress levels, and fasting state of the animals can influence gastrointestinal physiology and drug absorption.[8][9]

Q4: What general formulation strategies can be employed to improve the oral bioavailability of compounds like this compound?

A4: For poorly soluble compounds, several formulation strategies can be explored to enhance oral bioavailability. These include:

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and solid lipid nanoparticles can improve the solubility and absorption of lipophilic drugs.

  • Solid dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance its dissolution rate.

  • Particle size reduction: Micronization or nanosizing increases the surface area of the drug, which can lead to faster dissolution.

  • Use of solubility enhancers: Excipients such as surfactants, co-solvents, and cyclodextrins can be included in the formulation to improve the solubility of the drug.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Recommendations
Low and/or variable plasma concentrations of this compound after oral gavage. Inadequate Formulation: The compound may be precipitating out of the vehicle or not dissolving efficiently in the gastrointestinal tract.1. Optimize the vehicle: For preclinical studies, a suspension of 0.5% methylcellulose and 0.2% Tween 80 in water is a common starting point. Consider formulating this compound in a solution containing co-solvents like PEG400 or DMSO, but be mindful of potential toxicity.[10] 2. Prepare a micronized suspension: Reducing the particle size of this compound can improve its dissolution rate and absorption. 3. Evaluate a lipid-based formulation: If solubility remains a challenge, consider formulating this compound in a self-emulsifying drug delivery system (SEDDS).
Improper Dosing Technique: Incorrect oral gavage can lead to inaccurate dosing or stress on the animal, affecting absorption.1. Ensure proper training: All personnel should be proficient in the oral gavage technique for the specific animal model. 2. Standardize the procedure: Use a consistent gavage volume and speed of administration for all animals.
Animal-Related Factors: Differences in food intake, stress, or underlying health issues can alter gastrointestinal motility and pH.1. Standardize fasting: Implement a consistent fasting period (e.g., 4-12 hours) before dosing to reduce variability in gastric contents.[8] 2. Acclimatize animals: Ensure animals are properly acclimatized to the experimental conditions to minimize stress.
Higher than expected clearance. Metabolic Instability: The compound may be rapidly metabolized in the liver (first-pass metabolism).1. In vitro metabolism studies: Assess the metabolic stability of this compound in liver microsomes from the animal species being used. 2. Consider co-administration with a metabolic inhibitor: In exploratory studies, co-dosing with a broad-spectrum cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) can help determine the impact of first-pass metabolism.
No detectable plasma concentrations. Analytical Method Sensitivity: The limit of quantification (LOQ) of the analytical method may be too high to detect the drug levels.1. Optimize the LC-MS/MS method: Ensure the analytical method is validated and has a sufficiently low LOQ to measure the expected plasma concentrations.[11] 2. Increase the oral dose: A higher dose may be required to achieve detectable plasma levels, but be cautious of potential solubility limitations and toxicity.

Quantitative Data Summary

The following table summarizes the reported pharmacokinetic parameters of this compound (TNO-155) in various animal species.

Species Clearance (mL/min/kg) Volume of Distribution (L/kg) Half-life (hours) Tmax (hours) Oral Bioavailability (%) Reference
Mouse24320.878[5]
Rat15781100[5]
Dog4392>100[5]
Monkey649260[5]

Experimental Protocols

Protocol 1: Preparation of an Oral Suspension of this compound

Objective: To prepare a homogenous suspension of this compound suitable for oral gavage in rodents.

Materials:

  • This compound powder

  • 0.5% (w/v) Methylcellulose (MC) in sterile water

  • 0.2% (v/v) Tween 80

  • Mortar and pestle or homogenizer

  • Stir plate and magnetic stir bar

Procedure:

  • Weigh the required amount of this compound powder.

  • Create a paste by adding a small volume of the 0.5% MC and 0.2% Tween 80 vehicle to the this compound powder in a mortar and triturating with a pestle until a smooth consistency is achieved.

  • Gradually add the remaining vehicle to the paste while continuously stirring.

  • Transfer the suspension to a suitable container and stir continuously on a stir plate for at least 30 minutes before dosing to ensure homogeneity.

  • Maintain continuous stirring during the dosing procedure to prevent the compound from settling.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound formulation for oral and intravenous (IV) administration

  • Dosing syringes and gavage needles

  • Blood collection supplies (e.g., EDTA-coated capillaries, microcentrifuge tubes)

  • Anesthetic (if required for blood collection)

Procedure:

  • Animal Acclimatization and Fasting: Acclimatize mice for at least one week before the study. Fast the mice for 4 hours prior to dosing, with free access to water.

  • Dosing:

    • Oral (PO) Group: Administer the this compound suspension via oral gavage at a dose of 10 mg/kg.

    • Intravenous (IV) Group: Administer a solubilized formulation of this compound via tail vein injection at a dose of 1 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 50 µL) from the saphenous vein or another appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Preparation: Immediately place the blood samples into EDTA-coated tubes, mix gently, and centrifuge at 4°C to separate the plasma.

  • Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using non-compartmental analysis software. Oral bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Visualizations

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS SHP2 SHP2 (Inactive) Grb2->SHP2 RAS RAS SOS->RAS SHP2_active SHP2 (Active) SHP2->SHP2_active SHP2_active->RAS Dephosphorylates inhibitory sites RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription This compound This compound This compound->SHP2_active Inhibits

Caption: Simplified SHP2 signaling pathway and the inhibitory action of this compound.

Bioavailability_Workflow cluster_formulation Formulation cluster_dosing Animal Dosing cluster_sampling Sample Collection cluster_analysis Analysis Formulation Prepare Oral Suspension (e.g., 0.5% MC, 0.2% Tween 80) Dosing Oral Gavage to Fasted Animals Formulation->Dosing Sampling Serial Blood Sampling (e.g., 0-24h) Dosing->Sampling Plasma Plasma Separation Sampling->Plasma LCMS LC-MS/MS Analysis Plasma->LCMS PK Pharmacokinetic Analysis (NCA) LCMS->PK

Caption: Experimental workflow for an oral bioavailability study in animals.

Troubleshooting_Logic Start Low Bioavailability Observed Formulation Is the formulation optimized? Start->Formulation Dosing Is the dosing technique consistent? Formulation->Dosing No OptimizeFormulation Optimize Vehicle (e.g., SEDDS, nanosuspension) Formulation->OptimizeFormulation Yes Metabolism Is first-pass metabolism high? Dosing->Metabolism No StandardizeDosing Standardize Dosing & Animal Handling Dosing->StandardizeDosing Yes InvestigateMetabolism Conduct in vitro metabolism assays Metabolism->InvestigateMetabolism Yes End Bioavailability Improved OptimizeFormulation->End StandardizeDosing->End InvestigateMetabolism->End

Caption: Troubleshooting logic for addressing low oral bioavailability.

References

How to control for vehicle effects in TNO155 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using the SHP2 inhibitor, TNO155, with a focus on controlling for the effects of the experimental vehicle.

Frequently Asked Questions (FAQs)

Q1: What is a vehicle and why is a vehicle control necessary in TNO155 experiments?

A vehicle is the substance used to dissolve and deliver a drug, like TNO155, to cells in an in vitro assay or to an animal in an in vivo study. A vehicle control group is essential because the vehicle itself can have biological effects that could be mistaken for the effects of TNO155.[1][2] This control group is treated with the vehicle alone (containing all components except TNO155) at the same concentration and volume as the drug-treated group. By comparing the results of the TNO155-treated group to the vehicle-control group, researchers can isolate the specific effects of the drug.[1]

Q2: What is a common vehicle for TNO155 and other SHP2 inhibitors?

For many nonpolar compounds like TNO155, Dimethyl Sulfoxide (DMSO) is a common solvent used to create a concentrated stock solution.[1][3] For in vitro cell-based assays, this DMSO stock is then diluted to the final treatment concentration in cell culture medium. For in vivo animal studies, a DMSO stock may be further diluted in other agents like polyethylene glycol (PEG), Tween-80, or saline to improve solubility and tolerability.[4]

Q3: What are the acceptable final concentrations of DMSO for in vitro experiments?

The final concentration of DMSO in cell culture media should be kept as low as possible, as DMSO can be toxic to cells at higher concentrations.[1][5] The sensitivity to DMSO varies between different cell lines.[5] A general guideline for final DMSO concentrations is summarized in the table below. It is crucial to determine the highest tolerable DMSO concentration for your specific cell line that does not impact the experimental endpoint.[5]

Final DMSO ConcentrationGeneral RecommendationSuitability for TNO155 Experiments
≤ 0.1% Considered safe for most cell lines with minimal biological effects.Highly Recommended , especially for long-term experiments (>24 hours).
0.1% - 0.5% Generally tolerated by robust, immortalized cell lines for assays of 24-72 hours.Acceptable , but a vehicle control titration is strongly advised to confirm lack of effect.
> 0.5% High risk of off-target effects, cellular stress, and cytotoxicity.Not Recommended . If unavoidable, extensive validation of the vehicle's effect is required.[5]

Troubleshooting Guide

Issue 1: Unexpected Cell Death or Reduced Proliferation in the Vehicle Control Group (In Vitro)

  • Possible Cause: The final concentration of the vehicle solvent (e.g., DMSO) is too high and is causing cytotoxicity.[5] Different cell lines exhibit varying sensitivities to solvents.[5]

  • Troubleshooting Steps:

    • Verify DMSO Concentration: Double-check all calculations to ensure the final DMSO concentration in the culture medium is within the recommended range for your cell type (ideally ≤ 0.1%).[5]

    • Perform a DMSO Dose-Response Curve: Before your main experiment, test a range of DMSO concentrations on your cells to determine the maximum concentration that does not affect cell viability or proliferation.

    • Increase Stock Concentration: Prepare a more concentrated stock solution of TNO155. This will allow you to add a smaller volume to the culture medium, thereby reducing the final DMSO concentration.

Issue 2: Altered Cell Signaling in the Vehicle Control Group (e.g., changes in p-ERK levels)

  • Possible Cause: DMSO is not biologically inert and has been shown to affect cellular signaling pathways. For instance, DMSO can inhibit the phosphorylation of kinases like p38 and JNK, though it does not typically affect ERK phosphorylation directly.[1]

  • Troubleshooting Steps:

    • Analyze Relative to Vehicle Control: The primary comparison for assessing TNO155's effect should always be between the drug-treated group and the time-matched vehicle control group, not an untreated control group. This comparison will properly account for any effects induced by the vehicle itself.

    • Lower DMSO Concentration: Reducing the final DMSO concentration to the lowest effective level (e.g., ≤ 0.1%) can minimize these off-target signaling effects.

    • Confirm TNO155's Mechanism: TNO155 is an allosteric inhibitor of SHP2, which functions upstream of the RAS-MAPK pathway.[6][7] Therefore, a decrease in ERK phosphorylation is an expected outcome of TNO155 treatment. The key is to ensure this effect is not confounded by the vehicle.

Issue 3: High Variability in Tumor Growth in the Vehicle Control Group (In Vivo)

  • Possible Cause: Natural heterogeneity in tumor establishment and growth is common in xenograft models.[8] Other factors can include inconsistencies in tumor cell implantation or animal health.

  • Troubleshooting Steps:

    • Randomize Animals: Once tumors reach a specified size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups to ensure an even distribution of tumor sizes at the start of the experiment.[9]

    • Increase Group Size: A power analysis can help determine the appropriate number of animals per group to achieve statistical significance, accounting for expected variability.[9]

    • Standardize Procedures: Ensure consistent procedures for cell preparation, injection, and animal handling. Co-injecting tumor cells with a basement membrane extract like Cultrex BME can sometimes improve tumor take-rate and growth consistency.[10]

Experimental Protocols

Protocol 1: In Vitro Vehicle Control for TNO155 Cell-Based Assays

This protocol outlines the proper use of a DMSO vehicle control in a typical cell-based assay.

  • Prepare TNO155 Stock Solution: Dissolve lyophilized TNO155 in high-purity, sterile DMSO to create a concentrated stock solution (e.g., 10 mM). Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[11]

  • Prepare Working Dilutions: On the day of the experiment, thaw an aliquot of the TNO155 stock. Prepare serial dilutions of TNO155 in cell culture medium to achieve the final desired treatment concentrations.

  • Prepare Vehicle Control Solutions: Create a parallel set of "vehicle-only" dilutions. For each TNO155 concentration, prepare a corresponding vehicle control with the exact same final concentration of DMSO. For example, if your highest TNO155 treatment is 10 µM prepared from a 10 mM stock (a 1:1000 dilution), the final DMSO concentration will be 0.1%. Your vehicle control for this and all other dilutions should also contain 0.1% DMSO in culture medium.[12]

  • Cell Treatment:

    • Untreated Group: Cells with media only.

    • Vehicle Control Group: Cells treated with the vehicle-media mixture (e.g., 0.1% DMSO).

    • TNO155 Treatment Group(s): Cells treated with the desired concentrations of TNO155.

  • Assay and Analysis: After the desired incubation period, perform the assay (e.g., cell viability, western blot for p-ERK). Normalize the data from the TNO155-treated groups to the vehicle control group to determine the specific effect of the inhibitor.

Protocol 2: In Vivo Vehicle Control for TNO155 Xenograft Studies

This protocol describes a typical workflow for a mouse xenograft study to assess the anti-tumor efficacy of TNO155.

  • Tumor Implantation: Subcutaneously implant human cancer cells into immunocompromised mice.[9]

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. Tumor volume is often calculated using the formula: (Width² x Length) / 2.[13]

  • Randomization: When tumors reach a predetermined average volume (e.g., 150 mm³), randomize the mice into different groups to ensure a similar average tumor volume across all groups at the start of treatment.[9]

  • Group Allocation:

    • Vehicle Control Group: Receives the vehicle formulation without TNO155.

    • TNO155 Treatment Group(s): Receives TNO155 at various doses.

  • Drug/Vehicle Administration: Administer TNO155 and the vehicle via the planned route (e.g., oral gavage) and schedule. The vehicle formulation should be identical in composition to that used for the TNO155 group, minus the active drug.[9]

  • Data Collection: Continue to measure tumor volumes and body weights throughout the study to assess efficacy and toxicity.

  • Data Analysis: The primary efficacy endpoint is often Tumor Growth Inhibition (TGI). This is calculated by comparing the change in tumor volume in the treated groups to the change in the vehicle control group.

Quantitative Data Presentation

The following table provides an example of how data from an in vivo xenograft study might be summarized to assess the efficacy of TNO155.

Table 1: Example Efficacy Data from a 21-day TNO155 Xenograft Study

Treatment GroupN (mice)Mean Initial Tumor Volume (mm³)Mean Final Tumor Volume (mm³)Mean Tumor Volume Change (mm³)Tumor Growth Inhibition (TGI) (%)
Vehicle Control 10152980828-
TNO155 (10 mg/kg) 1015565049540.2%
TNO155 (30 mg/kg) 1014937522672.7%

Note: TGI is calculated as [1 - (Mean Tumor Volume Change in Treated Group / Mean Tumor Volume Change in Vehicle Group)] x 100.

Visualizations

G cluster_0 In Vitro Experiment stock TNO155 in 100% DMSO (e.g., 10 mM Stock) dilute_drug Dilute TNO155 in Media (e.g., to 10 µM) stock->dilute_drug dilute_vehicle Dilute DMSO in Media (e.g., to 0.1%) stock->dilute_vehicle [Solvent Only] cells_drug Treat Cells with TNO155 (Final DMSO = 0.1%) dilute_drug->cells_drug cells_vehicle Treat Cells with Vehicle (Final DMSO = 0.1%) dilute_vehicle->cells_vehicle analyze Analyze Results (e.g., Viability, p-ERK) cells_drug->analyze cells_vehicle->analyze cells_untreated Untreated Cells (Media Only) cells_untreated->analyze

Caption: Workflow for preparing TNO155 and vehicle controls for in vitro experiments.

G cluster_1 In Vivo Xenograft Workflow start Implant Tumor Cells in Mice monitor Monitor Tumor Growth start->monitor randomize Randomize Mice by Tumor Volume monitor->randomize group_vehicle Group 1: Vehicle Control randomize->group_vehicle group_tno155 Group 2: TNO155 Treatment randomize->group_tno155 treat Administer Vehicle or TNO155 (e.g., Oral Gavage) group_vehicle->treat group_tno155->treat collect_data Measure Tumor Volume and Body Weight treat->collect_data end Analyze Data (Calculate TGI) collect_data->end

Caption: Standard experimental workflow for an in vivo TNO155 efficacy study.

G cluster_2 Logical Relationship for Data Interpretation observed_effect Observed Effect in TNO155-Treated Group drug_effect True Effect of TNO155 observed_effect->drug_effect Subtract Vehicle Effect vehicle_effect Effect in Vehicle-Only Group vehicle_effect->drug_effect

Caption: Isolating the true effect of TNO155 by accounting for vehicle effects.

References

Technical Support Center: SHP389 In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SHP389 (also known as TNO155) in in vivo efficacy studies. Our goal is to help you address potential sources of variability and ensure the robustness and reproducibility of your experimental results.

Troubleshooting Guide: Addressing Variability in Efficacy

This guide is designed in a question-and-answer format to directly address specific issues you might encounter during your this compound in vivo experiments.

Question 1: We are observing high variability in tumor growth inhibition between individual animals within the same treatment group. What are the potential causes and solutions?

Answer: High inter-animal variability is a common challenge in in vivo studies. Several factors related to the animal model, experimental technique, and the compound itself can contribute to this.

  • Animal-Related Factors:

    • Solution: Ensure consistency in the age, weight, and sex of the animals used. A narrower range in these baseline characteristics can reduce biological variability. It is also crucial to source animals from a reputable supplier to minimize genetic drift.

  • Tumor Inoculation Technique:

    • Solution: Standardize the tumor cell inoculation process. This includes using a consistent number of viable cells, injecting in the same anatomical location (e.g., subcutaneous flank), and ensuring a uniform injection volume and depth. Inconsistent tumor cell implantation can lead to significant differences in initial tumor take-rate and growth kinetics.

  • Compound Formulation and Administration:

    • Solution: Prepare the this compound formulation fresh daily, if possible, and ensure it is homogenous. Inconsistent dosing due to poor formulation or inaccurate administration can be a major source of variability. Employ precise dosing techniques, such as oral gavage, and ensure all technicians are uniformly trained.

  • Tumor Microenvironment Heterogeneity:

    • Solution: In patient-derived xenograft (PDX) models, inherent tumor heterogeneity can be a significant factor.[1][2] While this reflects the clinical reality, for initial efficacy studies, using cell-line derived xenograft (CDX) models may offer lower variability.[3] If using PDX models, increase the group size to ensure sufficient statistical power to detect a treatment effect despite the inherent variability.[4]

Question 2: The in vivo efficacy of this compound in our study is lower than expected based on published in vitro data. What could be the reason for this discrepancy?

Answer: A disconnect between in vitro potency and in vivo efficacy is a frequent hurdle in drug development. This can often be attributed to pharmacokinetic and pharmacodynamic factors.

  • Pharmacokinetics (PK):

    • Solution: Conduct a pilot PK study in your chosen animal model to determine the plasma and tumor concentrations of this compound at your selected dose. It's possible the current dosing regimen does not achieve sufficient drug exposure at the tumor site to inhibit SHP2 effectively. The half-life of the compound in the specific animal model will also dictate the optimal dosing frequency.

  • Pharmacodynamics (PD):

    • Solution: Assess target engagement in the tumor tissue. After a short treatment course, sacrifice a subset of animals and analyze tumor lysates for downstream biomarkers of SHP2 inhibition, such as the phosphorylation of ERK (p-ERK).[5] A lack of p-ERK reduction would indicate insufficient target modulation at the current dose.

  • Animal Model Selection:

    • Solution: The chosen cancer model may not be highly dependent on the SHP2 signaling pathway for its growth and survival in vivo. This compound's efficacy is most pronounced in tumors with specific genetic drivers, such as certain RTK fusions or KRAS mutations.[5][6] Validate that your in vivo model has the appropriate genetic background for sensitivity to SHP2 inhibition.

Question 3: We are seeing signs of toxicity (e.g., weight loss) in our treatment group, which is confounding the tumor growth data. How can we mitigate this?

Answer: Compound-related toxicity can impact animal welfare and confound efficacy readouts.

  • Dose Optimization:

    • Solution: The current dose may be above the maximum tolerated dose (MTD) in your specific animal strain. Conduct a dose-range finding study to identify a dose that provides a therapeutic window with acceptable tolerability.[7] Studies with other SHP2 inhibitors have shown that intermittent dosing schedules can be better tolerated while maintaining efficacy.[8]

  • Supportive Care:

    • Solution: Provide supportive care to the animals, such as supplemental nutrition or hydration, if it aligns with your institutional animal care and use committee (IACUC) guidelines. This can help animals better tolerate the treatment.

  • Vehicle Control:

    • Solution: Ensure that the vehicle used to formulate this compound is not contributing to the observed toxicity. Always include a vehicle-only treatment group to assess any vehicle-related effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound? A1: this compound is an allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2).[9] It binds to a pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains, stabilizing SHP2 in a closed, auto-inhibited conformation. This prevents SHP2 from dephosphorylating its downstream substrates, thereby inhibiting the RAS-MAPK signaling pathway.[5][10]

Q2: Which in vivo models are most suitable for testing this compound efficacy? A2: The most suitable models are those with tumors driven by signaling pathways that are dependent on SHP2. This includes certain cancers with activating mutations in receptor tyrosine kinases (RTKs) or KRAS.[5] Both cell-line derived xenografts (CDX) and patient-derived xenografts (PDX) have been used.[5] Murine xenograft models are common, and studies have also utilized zebrafish xenografts.[6][10]

Q3: What are some key experimental parameters for an this compound in vivo efficacy study? A3: Based on published studies, here are some example parameters. These should be optimized for your specific model and experimental question.

ParameterExample Value/ConditionReference
Animal Model Immunodeficient mice (e.g., NOD-SCID) with subcutaneous xenografts[11]
Cell Line Kelly (neuroblastoma, ALK-F1174L)[10]
This compound (TNO155) Dose 20 mg/kg, administered orally twice per day[10]
Treatment Duration 21 days or until humane endpoints are reached[10]
Primary Endpoint Tumor volume, measured with calipers[10]
Secondary Endpoint Animal survival[6]
Pharmacodynamic Marker Phosphorylated ERK (p-ERK) in tumor lysates[5]

Q4: How should we analyze and present our in vivo efficacy data? A4: Plot the mean tumor volume over time for each treatment group with standard error of the mean (SEM).[7] Calculate the tumor growth inhibition (TGI) to quantify the anti-tumor effect. Survival data should be presented as a Kaplan-Meier curve and analyzed using the log-rank test.[7]

Experimental Protocols

Protocol: In Vivo Efficacy Assessment in a Subcutaneous Xenograft Model

  • Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID or nude mice), aged 6-8 weeks.

  • Cell Preparation: Culture the selected cancer cell line (e.g., Kelly) under standard conditions. On the day of inoculation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1x10^7 cells/mL.

  • Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Monitoring and Randomization: Monitor tumor growth by caliper measurements (Volume = (Length x Width^2)/2). When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment and control groups.

  • Compound Preparation and Administration: Prepare this compound (TNO155) in an appropriate vehicle. Administer the specified dose (e.g., 20 mg/kg) via oral gavage twice daily. The control group should receive the vehicle alone.

  • Data Collection: Measure tumor volume and body weight 2-3 times per week. Monitor animal health daily.

  • Endpoint: Continue treatment for the specified duration (e.g., 21 days) or until tumors in the control group reach the maximum allowed size, or until any animal meets the criteria for humane euthanasia.

  • Pharmacodynamic Analysis (Optional): At the end of the study, or in a satellite group, collect tumor tissue at a specified time point after the final dose for biomarker analysis (e.g., Western blot for p-ERK).

Visualizations

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, ALK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 activates SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation SHP2->RAS promotes activation This compound This compound (TNO155) This compound->SHP2

Caption: SHP2's role in the RAS-MAPK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_0 Setup cluster_1 Treatment Phase cluster_2 Endpoint Analysis Cell Culture Cell Culture Tumor Inoculation Tumor Inoculation Cell Culture->Tumor Inoculation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Inoculation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Dosing (this compound/Vehicle) Dosing (this compound/Vehicle) Randomization->Dosing (this compound/Vehicle) Tumor & Weight Measurement Tumor & Weight Measurement Dosing (this compound/Vehicle)->Tumor & Weight Measurement Pharmacodynamics (p-ERK) Pharmacodynamics (p-ERK) Dosing (this compound/Vehicle)->Pharmacodynamics (p-ERK) Tumor & Weight Measurement->Dosing (this compound/Vehicle) Repeated Efficacy (Tumor Growth Inhibition) Efficacy (Tumor Growth Inhibition) Tumor & Weight Measurement->Efficacy (Tumor Growth Inhibition) Survival Analysis Survival Analysis Efficacy (Tumor Growth Inhibition)->Survival Analysis

Caption: General experimental workflow for an in vivo efficacy study of this compound.

References

Refinement of SHP389 treatment protocols for primary cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SHP389. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of this compound for the treatment of primary cells.

Troubleshooting Guide

This guide addresses common issues that may arise during the treatment of primary cells with this compound.

Issue 1: Lower than Expected Efficacy

If this compound is not producing the expected biological effect, consider the following potential causes and solutions.

Potential Cause Recommended Action
Suboptimal Concentration Perform a dose-response curve to determine the optimal concentration for your specific primary cell type and experimental conditions. A typical starting range is 0.1 µM to 10 µM.
Incorrect Timing of Treatment The timing of this compound addition relative to cell stimulation can be critical. Test different pre-incubation times (e.g., 1, 6, or 12 hours) before applying the stimulus.
Cell Health and Viability Ensure that the primary cells are healthy and have high viability (>90%) before starting the experiment. Stressed or unhealthy cells may not respond appropriately to treatment.
Reagent Quality Verify the integrity of the this compound compound. Ensure it has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.

Issue 2: High Cell Toxicity or Death

If you observe significant cell death after treatment with this compound, consult the following troubleshooting steps.

Potential Cause Recommended Action
Concentration Too High High concentrations of this compound can lead to off-target effects and cytotoxicity. Lower the concentration and perform a toxicity assay (e.g., LDH or Annexin V/PI staining) to determine the maximum non-toxic dose.
Solvent Toxicity The solvent used to dissolve this compound (e.g., DMSO) can be toxic to primary cells at high concentrations. Ensure the final solvent concentration in your culture medium is below 0.1%.
Prolonged Incubation Time Extended exposure to the inhibitor may induce apoptosis. Reduce the incubation time and perform a time-course experiment to find the optimal treatment duration.
Cell Density Very low or very high cell densities can make cells more susceptible to stress. Optimize the seeding density for your specific primary cell type.

Issue 3: Inconsistent Results or High Variability

For high variability between experiments, consider these factors.

Potential Cause Recommended Action
Donor-to-Donor Variability Primary cells from different donors can exhibit significant biological variability. Whenever possible, use cells from the same donor for a set of experiments or pool cells from multiple donors.
Inconsistent Cell Handling Standardize all cell handling procedures, including isolation, plating, and treatment, to minimize technical variability.
Assay Variability Ensure that the downstream assays (e.g., Western blot, ELISA, flow cytometry) are well-validated and performed consistently. Include appropriate positive and negative controls in every experiment.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Protocol 1: Dose-Response Curve for this compound in Primary T Cells

  • Isolate Primary T Cells: Isolate human primary T cells from peripheral blood mononuclear cells (PBMCs) using a negative selection kit.

  • Cell Plating: Plate the T cells in a 96-well plate at a density of 1 x 10^5 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series ranging from 10 µM to 0.01 µM.

  • Treatment: Add the different concentrations of this compound to the wells. Include a vehicle control (DMSO only).

  • Stimulation: After 1 hour of pre-incubation with this compound, stimulate the cells with an appropriate agonist (e.g., anti-CD3/CD28 beads).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Analysis: Measure the desired endpoint, such as cytokine production (e.g., IL-2, IFN-γ) by ELISA or cell proliferation using a BrdU incorporation assay.

  • Data Analysis: Plot the results as a dose-response curve and calculate the IC50 value.

Protocol 2: Western Blot Analysis of Target Engagement

  • Cell Treatment: Treat primary macrophages (2 x 10^6 cells/well in a 6-well plate) with the desired concentration of this compound or vehicle control for 2 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the phosphorylated and total forms of the downstream target (e.g., p-JNK, total JNK) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Diagram 1: this compound Mechanism of Action

SHP389_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor MAP4K20 MAP4K20 Receptor->MAP4K20 Activates This compound This compound This compound->MAP4K20 Inhibits JNK_Pathway JNK Pathway MAP4K20->JNK_Pathway p38_Pathway p38 MAPK Pathway MAP4K20->p38_Pathway Inflammatory_Response Inflammatory_Response JNK_Pathway->Inflammatory_Response Leads to Apoptosis Apoptosis p38_Pathway->Apoptosis Leads to External_Stimulus External_Stimulus External_Stimulus->Receptor

Caption: Mechanism of action of this compound.

Diagram 2: Experimental Workflow for this compound Treatment

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Isolate_Cells Isolate Primary Cells Plate_Cells Plate Cells Isolate_Cells->Plate_Cells Add_this compound Add this compound / Vehicle Plate_Cells->Add_this compound Stimulate_Cells Stimulate Cells Add_this compound->Stimulate_Cells Incubate Incubate Stimulate_Cells->Incubate Harvest_Cells Harvest Cells / Supernatant Incubate->Harvest_Cells Downstream_Assay Downstream Assay (e.g., ELISA, Western Blot, Flow Cytometry) Harvest_Cells->Downstream_Assay Data_Analysis Data Analysis Downstream_Assay->Data_Analysis

Caption: General workflow for this compound experiments.

Diagram 3: Troubleshooting Logic for Low Efficacy

Troubleshooting_Low_Efficacy Start Low Efficacy Observed Check_Concentration Is the concentration optimal? Start->Check_Concentration Perform_Dose_Response Perform Dose-Response Curve Check_Concentration->Perform_Dose_Response No Check_Timing Is the treatment timing correct? Check_Concentration->Check_Timing Yes Perform_Dose_Response->Check_Timing Optimize_Timing Optimize Pre-incubation Time Check_Timing->Optimize_Timing No Check_Cell_Health Are the cells healthy? Check_Timing->Check_Cell_Health Yes Optimize_Timing->Check_Cell_Health Improve_Cell_Culture Improve Cell Culture Technique Check_Cell_Health->Improve_Cell_Culture No Check_Reagent Is the this compound reagent valid? Check_Cell_Health->Check_Reagent Yes Improve_Cell_Culture->Check_Reagent Use_Fresh_Reagent Use Freshly Prepared this compound Check_Reagent->Use_Fresh_Reagent No Problem_Resolved Problem Resolved Check_Reagent->Problem_Resolved Yes Use_Fresh_Reagent->Problem_Resolved

Caption: Troubleshooting flowchart for low efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: this compound is soluble in DMSO. We recommend preparing a stock solution of 10 mM in 100% DMSO and storing it at -20°C or -80°C. For cell culture experiments, ensure the final concentration of DMSO in the medium does not exceed 0.1% to avoid solvent-induced toxicity.

Q2: How should I store this compound?

A2: Store the solid compound at -20°C. The DMSO stock solution should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.

Q3: Is this compound selective for its target?

A3: this compound has been designed for high selectivity towards its primary target. However, as with any small molecule inhibitor, off-target effects can occur at high concentrations. It is recommended to perform experiments using the lowest effective concentration and to include appropriate controls to monitor for potential off-target effects.

Q4: Can I use this compound in animal models?

A4: While this compound has been optimized for in vitro use with primary cells, its suitability for in vivo studies depends on its pharmacokinetic and pharmacodynamic properties. Please refer to the product-specific documentation or contact our technical support for information on in vivo applications.

Q5: What are the expected downstream effects of this compound treatment?

A5: By inhibiting its target, this compound is expected to reduce the activation of downstream signaling pathways, such as the JNK and p38 MAPK pathways. This can lead to a decrease in the production of pro-inflammatory cytokines and a reduction in apoptosis in certain cell types. The specific effects will depend on the primary cell type and the experimental context.

Mitigating potential toxicity of TNO155 in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the potential toxicity of TNO155 in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is TNO155 and what is its mechanism of action?

A1: TNO155 is an orally active, selective, allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2).[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation by modulating the MAPK signaling pathway.[1] It is also involved in the programmed cell death pathway (PD-1/PD-L1).[1] By binding to an allosteric site, TNO155 locks SHP2 in an inactive conformation, thereby preventing its signaling activity.[2]

Q2: What are the known toxicities of TNO155 observed in clinical trials?

A2: Clinical trials of TNO155, both as a monotherapy and in combination with other agents, have identified several treatment-related adverse events (AEs). The most common AEs include increased blood creatine phosphokinase, peripheral edema, diarrhea, and acneiform dermatitis.[3] Other significant toxicities reported include decreased platelet count (thrombocytopenia), decreased neutrophil count (neutropenia), increased aspartate aminotransferase (AST), and decreased ejection fraction.[3]

Q3: What toxicities have been observed in preclinical animal models?

A3: While detailed quantitative toxicity data from preclinical studies of TNO155 are not extensively published in the public domain, the pharmacokinetic profile has been characterized in several species. Based on the mechanism of action and clinical observations, researchers should monitor for similar toxicities in animal models, including but not limited to, signs of cardiac dysfunction, edema, gastrointestinal distress, and hematological abnormalities.

Troubleshooting Guides

Issue 1: Managing Edema in Preclinical Models

Symptom: Observation of swelling in the limbs or other parts of the animal.

Potential Cause: On-target effects of SHP2 inhibition can lead to fluid retention.

Troubleshooting Steps:

  • Dose Reduction: The most direct approach to mitigating toxicity is to lower the dose of TNO155. A dose-response study is recommended to identify the optimal therapeutic window with minimal toxicity.

  • Intermittent Dosing: Instead of daily administration, consider an intermittent dosing schedule (e.g., 5 days on, 2 days off; or 2 weeks on, 1 week off). This can allow for physiological recovery and may reduce the severity of side effects. Clinical studies have explored various intermittent schedules for TNO155.[3]

  • Supportive Care: Ensure animals have free access to water and standard chow. Monitor for any signs of distress.

  • Monitoring: Regularly measure and record the circumference of the affected limb to quantify the edema.

Issue 2: Mitigating Diarrhea in Animal Models

Symptom: Loose or watery stools observed in the animal's cage.

Potential Cause: Gastrointestinal toxicity is a known side effect of many targeted therapies that affect signaling pathways in rapidly dividing cells of the intestinal epithelium.

Troubleshooting Steps:

  • Dose Modification: As with edema, dose reduction or the implementation of an intermittent dosing schedule can alleviate diarrhea.

  • Supportive Care:

    • Hydration: Ensure continuous access to drinking water. In cases of severe diarrhea, consider subcutaneous or intraperitoneal administration of sterile saline to prevent dehydration.

    • Dietary Support: Provide a highly palatable and easily digestible diet.

  • Symptomatic Treatment: While not a first-line approach in preclinical studies, in cases where diarrhea is a limiting factor for completing a study, the use of anti-diarrheal agents like loperamide could be considered, with appropriate ethical and protocol review.

Issue 3: Monitoring for Potential Cardiotoxicity

Symptom: Decreased cardiac function, which may not be externally visible in early stages.

Potential Cause: SHP2 signaling is involved in cardiac development and function.[4] Inhibition of this pathway may lead to cardiac dysfunction, as evidenced by decreased ejection fraction in clinical trials.

Troubleshooting Steps:

  • Baseline and On-Study Monitoring:

    • Echocardiography: Perform baseline echocardiograms on all animals before starting TNO155 treatment. Repeat echocardiography at regular intervals (e.g., every 2-4 weeks) during the study to monitor for changes in left ventricular ejection fraction (LVEF) and fractional shortening (FS).[5][6]

    • Electrocardiogram (ECG): ECG can be used to monitor for any changes in cardiac rhythm.

  • Dose Adjustment: If a significant decrease in LVEF is observed, consider reducing the dose of TNO155 or switching to an intermittent dosing schedule.

  • Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of the heart tissue to look for any signs of cardiotoxicity.

Data Presentation

Table 1: Preclinical Pharmacokinetics of TNO155 [7]

SpeciesClearance (mL/min/kg)Volume of Distribution (L/kg)Half-life (hours)Tmax (hours)Oral Bioavailability (%)
Mouse24320.878
Rat15781>100
Dog4392>100
Monkey649260

Table 2: Clinically Observed Treatment-Related Adverse Events (AEs) with TNO155 (All Grades) [3]

Adverse EventFrequency (%)
Increased blood creatine phosphokinase28
Peripheral edema26
Diarrhea26
Acneiform dermatitis23

Table 3: Clinically Observed Grade ≥3 Treatment-Related Adverse Events (AEs) with TNO155 [3]

Adverse EventFrequency (%)
Decreased platelets4
Increased aspartate aminotransferase3
Diarrhea3
Decreased neutrophils3

Experimental Protocols

Protocol 1: Monitoring Cardiac Function in Mice using Echocardiography
  • Anesthesia: Anesthetize the mouse with isoflurane (1-2% in oxygen). Maintain a stable heart rate and body temperature.

  • Imaging: Use a high-frequency ultrasound system with a linear array transducer (30-40 MHz).

  • Views: Obtain parasternal long-axis and short-axis views of the left ventricle.

  • Measurements:

    • M-mode: From the short-axis view, acquire M-mode images to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs).

    • Calculations: Calculate Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS) using standard formulas.

  • Frequency: Perform echocardiography at baseline (before treatment initiation) and at regular intervals (e.g., every 2-4 weeks) throughout the study.

Protocol 2: Assessment of Diarrhea in a Mouse Model
  • Daily Observation: Visually inspect the cages daily for the presence and consistency of feces.

  • Scoring System: Use a standardized scoring system to quantify the severity of diarrhea. For example:

    • 0 = Normal, well-formed pellets

    • 1 = Soft, but formed pellets

    • 2 = Pasty, semi-liquid stools

    • 3 = Watery, liquid stools

  • Body Weight: Monitor the body weight of the animals daily, as significant weight loss can be an indicator of severe diarrhea and dehydration.

  • Hydration Status: Assess for signs of dehydration, such as skin tenting and reduced activity.

Mandatory Visualization

SHP2_Signaling_Pathway cluster_upstream Upstream Activation cluster_core SHP2 Regulation cluster_downstream Downstream Signaling Cascades RTK Receptor Tyrosine Kinase (RTK) SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive pY CytokineReceptor Cytokine Receptor CytokineReceptor->SHP2_inactive pY Ligand Ligand (e.g., Growth Factor) Ligand->RTK Ligand->CytokineReceptor SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Conformational Change GRB2_SOS GRB2/SOS SHP2_active->GRB2_SOS PI3K PI3K SHP2_active->PI3K STAT STAT SHP2_active->STAT TNO155 TNO155 TNO155->SHP2_active Allosteric Inhibition RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation

Caption: SHP2 signaling pathway and the mechanism of TNO155 inhibition.

Caption: Experimental workflow for mitigating TNO155-induced toxicity.

References

Optimizing fixation and permeabilization for immunofluorescence with SHP389

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing SHP389 in immunofluorescence applications. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges that may arise during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it impact immunofluorescence experiments?

This compound is a potent and selective allosteric inhibitor of SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase-2).[1][2][3] It functions by binding to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains, which stabilizes SHP2 in a closed, auto-inhibited conformation.[1] This inhibition prevents the dephosphorylation of downstream substrates, primarily impacting the RAS-MAPK signaling pathway.[1][3]

For immunofluorescence (IF), this is critical because this compound treatment will alter the phosphorylation state of key signaling proteins, such as ERK (p-ERK).[1] Therefore, fixation and permeabilization protocols must be optimized to preserve these labile phospho-epitopes for accurate antibody detection.

Q2: Which fixation method is recommended for detecting phospho-proteins following this compound treatment?

The choice of fixative is critical for preserving phosphorylation sites. While there is no single "perfect" protocol, a common starting point is 4% formaldehyde (a crosslinking fixative) . Crosslinking fixatives are generally better at preserving the "life-like" state of cells and the structural integrity of proteins and their post-translational modifications.[4]

However, some phospho-epitopes can be masked by formaldehyde fixation.[4] If you experience a weak signal with formaldehyde, a methanol-based fixation can be an alternative. Methanol is a denaturing/precipitating fixative that can sometimes expose epitopes that are hidden by crosslinking.[4][5] It's advisable to test both methods to determine the optimal condition for your specific antibody and target.

Q3: How does permeabilization affect the detection of targets in this compound-treated cells?

Permeabilization is necessary to allow antibodies to access intracellular targets.[5] The choice of permeabilization agent depends on the fixation method used:

  • After formaldehyde fixation: The plasma membrane remains intact, so a detergent-based permeabilization is required.[4] Triton X-100 (0.1-0.5%) or NP-40 are commonly used.[4]

  • With methanol fixation: Methanol itself acts as both a fixative and a permeabilizing agent, so a separate permeabilization step is often not necessary.[5][6]

In the context of this compound, which targets an intracellular signaling pathway, proper permeabilization is essential for the antibodies (e.g., anti-p-ERK) to reach their targets.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Weak or No Signal for Phospho-Proteins (e.g., p-ERK) Loss of Phospho-Epitope: The fixation/permeabilization protocol may not be adequately preserving the phosphorylation site.1. Optimize Fixation: If using formaldehyde, try reducing the fixation time. If the signal is still weak, switch to a methanol-based fixation protocol.[4][6] 2. Add Phosphatase Inhibitors: Include phosphatase inhibitors in your lysis and wash buffers to protect the phospho-epitopes from enzymatic degradation.
Insufficient Antibody Concentration: The primary antibody concentration may be too low.Titrate the primary antibody to find the optimal concentration that provides a good signal-to-noise ratio.[7]
Inadequate Permeabilization: The antibody may not be reaching the intracellular target.If using formaldehyde, ensure the permeabilization step with Triton X-100 is sufficient. You can try increasing the concentration or incubation time.[6]
High Background Staining Non-Specific Antibody Binding: The primary or secondary antibody may be binding non-specifically.1. Increase Blocking: Increase the blocking time or try a different blocking agent (e.g., bovine serum albumin, normal goat serum).[8] 2. Optimize Antibody Dilution: A high antibody concentration can lead to increased background.[7] 3. Thorough Washing: Ensure adequate washing steps between antibody incubations to remove unbound antibodies.[8]
Autofluorescence: The cells or tissue may have endogenous fluorescence.Examine an unstained sample under the microscope to check for autofluorescence. If present, consider using a different fluorophore with a non-overlapping emission spectrum or use a quenching agent.[6]
Inconsistent Staining Between Control and this compound-Treated Cells Variability in Cell Health: this compound treatment may affect cell viability or adhesion, leading to inconsistent cell numbers or morphology.Monitor cell health and density before fixation. Ensure that both control and treated cells are processed under identical conditions.
Edge Effects in Multi-Well Plates: Cells on the edges of wells may stain differently due to evaporation or uneven reagent distribution.Be mindful of pipetting techniques to ensure even reagent distribution. Consider not using the outer wells of a plate for critical experiments.

Experimental Protocols

Protocol 1: Immunofluorescence Staining with Formaldehyde Fixation

This protocol is a starting point for detecting intracellular phospho-proteins in this compound-treated cells.

  • Cell Culture and Treatment:

    • Plate cells on coverslips in a multi-well plate and allow them to adhere.

    • Treat cells with the desired concentration of this compound or vehicle control for the specified time.

  • Fixation:

    • Aspirate the culture medium.

    • Wash briefly with 1X Phosphate Buffered Saline (PBS).

    • Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.[9]

    • Wash three times with 1X PBS for 5 minutes each.

  • Permeabilization and Blocking:

    • Incubate cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.[6]

    • Wash three times with 1X PBS for 5 minutes each.

    • Block with 5% Normal Goat Serum (or BSA) in PBS for 1 hour at room temperature to reduce non-specific binding.[8][10]

  • Antibody Incubation:

    • Incubate with the primary antibody (e.g., anti-p-ERK) diluted in the blocking buffer overnight at 4°C.

    • Wash three times with 1X PBS for 5 minutes each.

    • Incubate with the fluorophore-conjugated secondary antibody, diluted in the blocking buffer, for 1 hour at room temperature in the dark.

    • Wash three times with 1X PBS for 5 minutes each.

  • Mounting:

    • Mount the coverslips on microscope slides using an anti-fade mounting medium, with or without a nuclear counterstain like DAPI.

Protocol 2: Immunofluorescence Staining with Methanol Fixation

This is an alternative protocol if formaldehyde fixation yields a weak signal.

  • Cell Culture and Treatment:

    • Follow the same procedure as in Protocol 1.

  • Fixation and Permeabilization:

    • Aspirate the culture medium.

    • Wash briefly with 1X PBS.

    • Fix and permeabilize the cells with ice-cold 100% methanol for 10 minutes at -20°C.

    • Wash three times with 1X PBS for 5 minutes each.

  • Blocking:

    • Block with 5% Normal Goat Serum (or BSA) in PBS for 1 hour at room temperature.

  • Antibody Incubation:

    • Follow the same antibody incubation steps as in Protocol 1.

  • Mounting:

    • Follow the same mounting procedure as in Protocol 1.

Data Presentation

Table 1: In Vitro Potency of this compound

Assay IC50 (nM)
SHP2 Biochemical Assay36
p-ERK Cellular Assay36

Data sourced from MedchemExpress and MedKoo Biosciences product pages.[1]

Visualizations

SHP389_Signaling_Pathway This compound Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 Recruitment SOS SOS Grb2->SOS RAS_GDP RAS-GDP (Inactive) SOS->RAS_GDP GEF Activity SHP2->SOS Activation RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Proliferation Cell Proliferation, Survival pERK->Proliferation This compound This compound This compound->SHP2 Inhibition

Caption: this compound inhibits SHP2, blocking the RAS-MAPK signaling cascade.

IF_Workflow Immunofluorescence Workflow for this compound Start Start: Plate Cells Treatment Treat with this compound or Vehicle Control Start->Treatment Fixation Fixation (e.g., 4% Formaldehyde) Treatment->Fixation Permeabilization Permeabilization (e.g., 0.2% Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., 5% Normal Goat Serum) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation (e.g., anti-p-ERK) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (Fluorophore-conjugated) PrimaryAb->SecondaryAb Mounting Mount Coverslips SecondaryAb->Mounting Imaging Microscopy and Image Acquisition Mounting->Imaging

Caption: A generalized workflow for immunofluorescence after this compound treatment.

References

Validation & Comparative

A Preclinical Head-to-Head: SHP2 Inhibitors SHP389 (TNO155) and SHP099 in Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2) has emerged as a critical node in oncogenic signaling, making it a compelling target for cancer therapy. Two prominent allosteric inhibitors, SHP389 (TNO155) and SHP099, have been extensively evaluated in preclinical cancer models. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.

Mechanism of Action: Allosteric Inhibition of SHP2

Both this compound and SHP099 are allosteric inhibitors that bind to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains of SHP2.[1] This binding stabilizes SHP2 in a closed, auto-inhibited conformation, preventing its activation and subsequent dephosphorylation of downstream substrates.[1][] The primary signaling pathway modulated by both inhibitors is the RAS-MAPK pathway.[1][3] By inhibiting SHP2, they block the dephosphorylation of key signaling nodes, leading to the downregulation of phosphorylated ERK (p-ERK).[1][4]

Signaling Pathway of SHP2 Inhibition

SHP2_Pathway SHP2 Signaling and Inhibition RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 activates SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation SHP2->RAS promotes GTP loading Inhibitor This compound (TNO155) or SHP099 Inhibitor->SHP2 inhibits

Caption: Mechanism of SHP2 inhibition by this compound and SHP099 in the RAS-MAPK pathway.

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo efficacy of this compound (TNO155) and SHP099 from various preclinical studies.

In Vitro Potency
InhibitorAssayIC50Cell Line/TargetReference
This compound (TNO155) SHP2 Biochemical Assay11 nMWild-type SHP2[5]
p-ERK Cellular Assay36 nMNot Specified[1][6]
Cell Proliferation (5-day)100 nMKYSE520[7]
SHP099 SHP2 Biochemical Assay71 nMWild-type SHP2[]
Cell Proliferation320 nMMV4-11[3]
Cell Proliferation1.73 µMTF-1[3]
In Vivo Efficacy
InhibitorCancer ModelDosingOutcomeReference
This compound (TNO155) BRAF V600-mutant colorectal cancer xenografts (HT-29)20 mg/kg, twice dailyModerate tumor growth inhibition as monotherapy.[8][8]
EGFR-mutant NSCLC PDX modelNot SpecifiedSynergistic anti-tumor activity with osimertinib.[9]
SHP099 Esophageal squamous cell carcinoma xenograft (KYSE520)8-75 mg/kg, daily or every other dayDose-dependent tumor growth inhibition.[10][10]
Head and neck squamous cell carcinoma xenografts (BHY and HSC-4)75 mg/kg, 6 days/weekSignificant tumor growth inhibition.[11][11]
Colon cancer xenograft (CT-26)Not SpecifiedAnti-tumor effect mediated by enhancing anti-tumor immunity.[12][12]
Multiple Myeloma xenograftNot SpecifiedExhibited anti-myeloma effect.[13][13]

Combination Therapies: A Key Strategy

Preclinical data strongly suggest that the therapeutic potential of both this compound and SHP099 is significantly enhanced when used in combination with other targeted agents.

This compound (TNO155) has shown synergistic effects with:

  • EGFR inhibitors (e.g., nazartinib, osimertinib) in EGFR-mutant non-small cell lung cancer (NSCLC) models.[8][9]

  • BRAF and MEK inhibitors in BRAF V600E colorectal cancer models by preventing ERK feedback activation.[8][14]

  • KRAS G12C inhibitors (e.g., MRTX849) by blocking feedback activation of wild-type RAS.[5][8]

  • CDK4/6 inhibitors (e.g., ribociclib) in various lung and colorectal cancer patient-derived xenografts.[5][8][15]

  • Anti-PD-1 antibodies , where TNO155 showed combination activity.[8][16]

SHP099 has demonstrated combination benefits with:

  • Tyrosine kinase inhibitors (TKIs) such as alectinib, crizotinib, and osimertinib in ALK-, ROS1-, or EGFR-altered NSCLC.[17][18][19]

  • MEK inhibitors in RAS-mutant malignancies to prevent adaptive resistance.[20]

  • PD-1 inhibitors in colon cancer xenograft models, leading to better tumor growth control.[20]

  • Bortezomib in multiple myeloma, showing synergistic anti-neoplastic effects.[13]

Logical Relationship of Combination Therapy

Combination_Therapy SHP2 Inhibitor Combination Strategies cluster_shp2 SHP2 Inhibitors cluster_partners Combination Partners SHP2_Inhibitor This compound (TNO155) or SHP099 Synergy Synergistic Anti-Tumor Effect SHP2_Inhibitor->Synergy TKI RTK/TKI (EGFR, ALK) TKI->Synergy MAPKi MAPK Inhibitors (BRAFi, MEKi, KRASi) MAPKi->Synergy CDK46i CDK4/6 Inhibitor CDK46i->Synergy Immune Immune Checkpoint Inhibitor (anti-PD-1) Immune->Synergy Proteasome_i Proteasome Inhibitor (Bortezomib) Proteasome_i->Synergy

Caption: Combination approaches with SHP2 inhibitors to achieve synergistic anti-tumor effects.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and interpretation of results.

Western Blot for p-ERK
  • Objective: To measure the inhibition of the RAS-MAPK signaling pathway.[7][21]

  • Protocol:

    • Cell Lysis: Treat cancer cells with the SHP2 inhibitor or vehicle for the specified duration. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[21]

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[21]

    • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[7][21]

    • Immunoblotting:

      • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[21]

      • Incubate with a primary antibody against phosphorylated ERK (p-ERK) overnight at 4°C.[21]

      • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

    • Detection and Analysis:

      • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[21]

      • Strip the membrane and re-probe with an antibody against total ERK as a loading control.[21]

      • Quantify band intensities using densitometry software.[21]

In Vivo Xenograft Model Study
  • Objective: To evaluate the anti-tumor efficacy of SHP2 inhibitors as single agents or in combination.[4][11]

  • Protocol:

    • Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.[11]

    • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified volume (e.g., 100-200 mm³), randomize mice into treatment and control groups.[11]

    • Drug Administration: Administer the SHP2 inhibitor and/or combination agent via the appropriate route (e.g., oral gavage) according to the specified dosing schedule. The control group receives a vehicle.[11]

    • Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.[4]

    • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.[17]

    • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumors can be weighed and processed for pharmacodynamic analysis (e.g., Western blotting for p-ERK) or histopathology.[4]

Experimental Workflow for In Vivo Studies

InVivo_Workflow General In Vivo Xenograft Workflow start Cancer Cell Implantation tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Drug Administration (Vehicle, SHP2i, Combo) randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring monitoring->treatment Repeated Cycles endpoint Study Endpoint: Tumor Excision & Analysis monitoring->endpoint

Caption: A generalized workflow for preclinical in vivo efficacy studies of SHP2 inhibitors.

Conclusion

Both this compound (TNO155) and SHP099 are potent allosteric SHP2 inhibitors with significant preclinical anti-tumor activity, particularly when used in combination with other targeted therapies. This compound (TNO155) appears to have a lower IC50 in biochemical assays, suggesting higher potency. However, the choice between these inhibitors for a specific preclinical study will depend on the cancer model, the intended combination partners, and the specific research question being addressed. The provided data and protocols offer a foundation for designing and interpreting such studies in the pursuit of novel cancer therapeutics.

References

A Comparative Guide to the In Vivo Efficacy of SHP2 Inhibitors: TNO155 and RMC-4630

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical node in receptor tyrosine kinase (RTK) signaling pathways, making it a compelling target for cancer therapy.[1][2][3] SHP2 is a non-receptor protein tyrosine phosphatase that is instrumental in the activation of the RAS-MAPK signaling cascade, which is frequently dysregulated in various cancers.[1][2][4] Allosteric inhibitors of SHP2, such as TNO155 and RMC-4630, have entered clinical development, showing promise primarily in combination with other targeted therapies.[4][5][6]

This guide provides a comparative overview of the preclinical in vivo efficacy of two prominent SHP2 inhibitors, TNO155 (from Novartis) and RMC-4630 (from Revolution Medicines and Sanofi).[7] While direct head-to-head in vivo studies are not extensively reported in the public domain, this document synthesizes available data from various preclinical studies to offer insights into their individual potential within combination regimens across different cancer models.

The SHP2 Signaling Pathway and Therapeutic Intervention

SHP2 plays a crucial role in mediating signal transduction from RTKs to the RAS-MAPK pathway. Upon RTK activation, SHP2 is recruited to phosphorylated docking proteins, where it dephosphorylates regulatory sites, leading to the activation of RAS and downstream signaling cascades that promote cell proliferation and survival. Allosteric SHP2 inhibitors lock the enzyme in an inactive conformation, thereby blocking this signaling cascade.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS GRB2/SOS RTK->GRB2_SOS Growth Factor Binding & Dimerization SHP2_inactive SHP2 (Inactive) GRB2_SOS->SHP2_inactive Recruitment & Activation SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active RAS_GDP RAS-GDP (Inactive) SHP2_active->RAS_GDP Promotes GDP-GTP Exchange RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation TNO155_RMC4630 TNO155 / RMC-4630 TNO155_RMC4630->SHP2_active Allosteric Inhibition

Diagram 1: Simplified SHP2 Signaling Pathway and Point of Inhibition.

In Vivo Efficacy of TNO155 in Combination Therapies

Preclinical studies have demonstrated that TNO155 has limited single-agent activity but shows significant synergistic effects when combined with various targeted therapies.[5][8] Its efficacy has been evaluated in a range of cancer models, including those with EGFR mutations, BRAF mutations, KRAS G12C mutations, and in the context of immuno-oncology.

Quantitative Data Summary for TNO155
Cancer ModelCombination PartnerKey In Vivo Efficacy ResultsAnimal ModelReference
BRAF V600E Colorectal Cancer Dabrafenib (BRAFi) + Trametinib (MEKi)Maintained tumor stasis for >40 days, comparable to Dabrafenib + Trametinib + Cetuximab.Nude mice with HT-29 xenografts[4]
ALK-mutant Neuroblastoma Lorlatinib (ALKi)Delayed tumor growth and prolonged survival.Murine xenografts (Kelly cells)[9][10]
KRAS G12C Lung & Colorectal Cancer KRAS G12C inhibitorGreatly enhanced efficacy by blocking feedback activation of wild-type RAS.Appropriate cancer models[4][11]
EGFR-mutant Lung Cancer Nazartinib (EGFRi)Observed combination benefit with sustained ERK inhibition.Appropriate cancer models[4][11][12]
Various Solid Tumors Ribociclib (CDK4/6i)Combination benefit observed in a large panel of patient-derived xenografts.Patient-derived xenografts[4][11][12]
Syngeneic Colon Carcinoma Anti-PD-1 antibodyCombination activity observed, with a significant decrease in M2 tumor-associated macrophages.MC38 tumor model[4]

In Vivo Efficacy of RMC-4630 in Combination Therapies

Similar to TNO155, RMC-4630 has shown more pronounced anti-tumor activity in preclinical and clinical settings when used in combination with other agents.[5] Its development has largely focused on RAS-addicted tumors.

Quantitative Data Summary for RMC-4630
Cancer ModelCombination PartnerKey In Vivo Efficacy ResultsAnimal ModelReference
Pancreatic Ductal Adenocarcinoma (KRAS G12D) Nab-paclitaxel + GemcitabineSynergistic effect in delaying tumor growth. Tumor weights reduced to 0.06g (combo) vs 0.22g (control).NOD/SCID mice with AsPC-1 xenografts[13]
KRAS G12C-mutated Solid Tumors Sotorasib (KRAS G12C inhibitor)Preclinical studies showed marked synergistic antitumor activity.In vivo models[14]
KRAS-mutant NSCLC MonotherapyDisease control rate of 61% in KRAS-mutant NSCLC and 80% in KRAS G12C NSCLC in a Phase 1 trial.Human clinical trial[15]

Experimental Protocols and Workflow

The following provides a generalized methodology for the in vivo efficacy studies cited in this guide. Specific details such as cell line, animal strain, and dosing may vary between studies.

General In Vivo Xenograft Study Protocol
  • Cell Culture and Implantation: Human cancer cell lines (e.g., HT-29 for colorectal cancer, AsPC-1 for pancreatic cancer) are cultured under standard conditions.[4][13] A specific number of cells (typically 1-10 million) are then subcutaneously implanted into the flank of immunocompromised mice (e.g., nude or NOD/SCID mice).[13]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into different treatment groups (vehicle control, single agents, combination therapy).

  • Drug Formulation and Administration: TNO155 and RMC-4630 are typically formulated for oral gavage. Dosing schedules can vary, for example, TNO155 has been administered at 10 or 20 mg/kg twice daily.[4] Combination partners are administered as per established protocols (e.g., oral, intraperitoneal injection).

  • Efficacy Endpoints:

    • Tumor Volume: Measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

    • Body Weight: Monitored as an indicator of toxicity.

    • Survival: In some studies, mice are monitored until a predetermined endpoint (e.g., tumor volume reaches a specific size) to assess survival benefits.

  • Pharmacodynamic Analysis: At the end of the study, tumors may be excised for analysis of biomarkers, such as phosphorylated ERK (p-ERK), to confirm target engagement and pathway inhibition.[4]

  • Statistical Analysis: Tumor growth inhibition is calculated and statistical analyses are performed to determine the significance of the observed effects.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis Cell_Culture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Drug_Admin 5. Drug Administration (Oral Gavage, IP, etc.) Randomization->Drug_Admin Monitoring 6. Regular Monitoring of Tumor Volume & Body Weight Drug_Admin->Monitoring Endpoint 7. Study Endpoint (e.g., Tumor Size Limit) Monitoring->Endpoint Tumor_Excision 8. Tumor Excision for Pharmacodynamic Analysis Endpoint->Tumor_Excision Data_Analysis 9. Statistical Analysis of Efficacy Data Tumor_Excision->Data_Analysis

Diagram 2: General Workflow for a Preclinical In Vivo Efficacy Study.

Comparative Summary and Future Directions

Both TNO155 and RMC-4630 have demonstrated their potential as valuable components of combination therapies for cancers driven by the RAS-MAPK pathway.

  • TNO155 has been extensively studied in combination with a broad range of targeted therapies, including inhibitors of EGFR, BRAF/MEK, KRAS G12C, and CDK4/6, as well as with immunotherapy.[4][11][12] This suggests its potential applicability across a wide variety of tumor types with different underlying driver mutations. The data also points to its role in modulating the tumor microenvironment, which is a key aspect of modern cancer therapy.[4]

  • RMC-4630 has shown promise in combination with chemotherapy for difficult-to-treat cancers like pancreatic cancer and in combination with KRAS G12C inhibitors.[13][14] Clinical data has indicated a notable disease control rate even as a monotherapy in KRAS-mutant non-small cell lung cancer, which is a significant finding for a SHP2 inhibitor.[15]

References

On-Target Validation of SHP389: A Comparative Guide Using siRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the allosteric SHP2 inhibitor, SHP389, with small interfering RNA (siRNA) targeting SHP2, for the validation of its on-target effects. Understanding the specificity of a drug candidate is paramount in preclinical development, and siRNA-mediated gene knockdown serves as a gold-standard method for confirming that the pharmacological effects of a small molecule are indeed due to the inhibition of its intended target.

This compound is a potent and selective allosteric inhibitor of Shp2, a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and differentiation through the RAS-MAPK signaling pathway.[1][2] By binding to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains, this compound stabilizes SHP2 in a closed, auto-inhibited conformation.[1] This prevents its activation and subsequent dephosphorylation of downstream substrates, leading to the downregulation of phosphorylated ERK (p-ERK).[1]

To validate that the observed cellular effects of this compound are a direct consequence of SHP2 inhibition, a comparative analysis with SHP2-specific siRNA is essential. The rationale is that if this compound is acting on-target, its phenotypic and signaling effects should mimic those induced by the specific knockdown of SHP2 expression.

Comparative Analysis: this compound vs. SHP2 siRNA

The following table summarizes the expected quantitative outcomes from a typical on-target validation experiment comparing the effects of this compound and SHP2 siRNA in a relevant cancer cell line (e.g., KYSE520, which is dependent on the RAS-MAPK pathway).

ParameterVehicle ControlThis compound (1 µM)Non-Targeting siRNASHP2 siRNA
SHP2 Protein Expression (%) 100~100~100<20
p-ERK Levels (Relative to Total ERK) 1.0<0.2~1.0<0.3
Cell Proliferation (% of Control) 100~30~100~40

Data presented are representative examples based on typical outcomes of SHP2 inhibition and siRNA knockdown experiments.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

siRNA Transfection for SHP2 Knockdown

Objective: To specifically reduce the expression of SHP2 protein in cultured cells.

Materials:

  • SHP2-targeting siRNA and non-targeting control siRNA (e.g., Dharmacon, Qiagen)

  • Lipofectamine RNAiMAX Transfection Reagent (or similar)

  • Opti-MEM I Reduced Serum Medium

  • Cancer cell line (e.g., KYSE520)

  • 6-well tissue culture plates

  • RNase-free water and tubes

Protocol:

  • Cell Seeding: Seed 200,000 to 300,000 cells per well in a 6-well plate in 2 mL of antibiotic-free growth medium. Incubate overnight at 37°C and 5% CO2 to reach 60-80% confluency on the day of transfection.

  • siRNA Preparation:

    • Thaw siRNA duplexes and centrifuge briefly.

    • Dilute 50 pmol of SHP2 siRNA or non-targeting control siRNA into 250 µL of Opti-MEM I medium in a sterile tube. Mix gently.

  • Transfection Reagent Preparation:

    • In a separate sterile tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM I medium. Mix gently and incubate for 5 minutes at room temperature.

  • Complex Formation: Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX (total volume ~500 µL). Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.

  • Transfection: Add the 500 µL of siRNA-lipid complexes dropwise to each well containing cells and medium. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells for 48-72 hours at 37°C and 5% CO2 before proceeding to downstream analysis (e.g., Western Blot, p-ERK assay).

Western Blot for SHP2 and p-ERK

Objective: To determine the protein levels of total SHP2, phosphorylated ERK (p-ERK), and total ERK.

Materials:

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-SHP2, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Lysis:

    • For this compound-treated cells, treat with the desired concentration of this compound or vehicle (DMSO) for the specified time (e.g., 2-24 hours).

    • Wash cells with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-ERK, diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with antibodies for total ERK, SHP2, and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize p-ERK levels to total ERK levels.

Visualizing the On-Target Validation Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for validating the on-target effects of this compound and the underlying signaling pathway.

On_Target_Validation_Workflow Vehicle Vehicle Control (DMSO) WesternBlot Western Blot (SHP2, p-ERK, Total ERK) Vehicle->WesternBlot ProliferationAssay Cell Proliferation Assay Vehicle->ProliferationAssay This compound This compound This compound->WesternBlot This compound->ProliferationAssay NonTarget_siRNA Non-Targeting siRNA NonTarget_siRNA->WesternBlot NonTarget_siRNA->ProliferationAssay SHP2_siRNA SHP2 siRNA SHP2_siRNA->WesternBlot SHP2_siRNA->ProliferationAssay

Caption: Experimental workflow for validating this compound on-target effects.

SHP2_Signaling_Pathway RTK RTK Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 Activation SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation Proliferation Cell Proliferation, Survival pERK->Proliferation SHP2->RAS Activation This compound This compound This compound->SHP2 siRNA SHP2 siRNA siRNA->SHP2 Degradation

Caption: SHP2's role in the RAS-MAPK pathway and points of inhibition.

Conclusion

The convergence of data from pharmacological inhibition with this compound and genetic knockdown using SHP2-specific siRNA provides robust validation of this compound's on-target activity. A high degree of concordance in the reduction of p-ERK levels and inhibition of cell proliferation between this compound treatment and SHP2 siRNA transfection confirms that this compound exerts its effects through the specific inhibition of SHP2. This cross-validation is a critical step in the preclinical assessment of this compound, providing strong evidence for its mechanism of action and supporting its further development as a targeted cancer therapeutic.

References

A Head-to-Head Comparison of SHP2 Inhibitors in KRAS-Mutant Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The protein tyrosine phosphatase SHP2 has emerged as a critical node in the RAS-MAPK signaling pathway, making it a compelling target for therapeutic intervention in cancers driven by KRAS mutations. The development of allosteric SHP2 inhibitors has opened new avenues for treating these notoriously difficult-to-treat malignancies. This guide provides a head-to-head comparison of prominent SHP2 inhibitors, summarizing their performance in KRAS-mutant cells based on available preclinical and clinical data.

Introduction to SHP2 Inhibition in KRAS-Mutant Cancers

Mutant KRAS proteins are constitutively active, leading to uncontrolled cell proliferation and survival. SHP2 acts upstream of RAS, mediating signal transduction from receptor tyrosine kinases (RTKs). In KRAS-mutant cancers, SHP2 can contribute to tumor cell survival and resistance to targeted therapies through feedback reactivation of the MAPK pathway.[1][2] SHP2 inhibitors block this signaling, thereby suppressing downstream effectors like phosphorylated ERK (p-ERK) and inhibiting tumor growth.[3][4] Furthermore, combining SHP2 inhibitors with direct KRAS G12C inhibitors has shown synergistic effects, as SHP2 inhibition can overcome the adaptive resistance that often develops in response to KRAS G12C blockade.[1][2]

Comparative Analysis of SHP2 Inhibitors

This section details the available data on several key SHP2 inhibitors. It is important to note that the following data is compiled from various independent studies, and direct comparisons should be made with caution due to differing experimental conditions.

Preclinical SHP2 Inhibitors

SHP099

SHP099 is a potent and selective first-in-class allosteric SHP2 inhibitor that has been instrumental in validating the therapeutic potential of targeting SHP2.

In Vitro Activity of SHP099 in KRAS-Mutant Cell Lines

Cell LineCancer TypeKRAS MutationIC50 (3D Culture, µM)
MIA PaCa-2PancreaticG12C>30
KP4PancreaticG12D~10
Capan-2PancreaticG12V>30
T3M-4PancreaticG12V~5
A549LungG12S>30
H358LungG12C~3
H2122LungG12C~10

Data compiled from studies where cells were grown as 3D multicellular spheroids, which has been shown to better reflect in vivo sensitivity to SHP2 inhibition.[3]

In Vivo Efficacy of SHP099

In a xenograft model using KRAS G12C-mutant MIA PaCa-2 cells, SHP099 treatment at 100 mg/kg daily resulted in significant tumor growth inhibition.[5] Furthermore, in combination with a KRAS G12C inhibitor (ARS1620), SHP099 led to marked tumor regression in a PDAC xenograft model.[1]

Clinical-Stage SHP2 Inhibitors

TNO155 (Batoprotafib)

TNO155 is a selective, allosteric SHP2 inhibitor that has advanced into clinical trials.

Preclinical Performance of TNO155

Preclinical studies have demonstrated that TNO155, in combination with KRAS G12C inhibitors like adagrasib (MRTX849) or JDQ443, shows enhanced anti-tumor activity in KRAS G12C-mutant tumor models.[6][7] This combination is being evaluated in clinical trials for patients with advanced solid tumors harboring the KRAS G12C mutation.[6][8]

RMC-4630 (Vociprotafib)

RMC-4630 is another potent and selective oral allosteric SHP2 inhibitor.

Preclinical and Clinical Highlights for RMC-4630

  • Preclinical: In combination with a KRAS G12C(ON) inhibitor, RMC-4550 (a related compound) blocked adaptive RAS pathway reactivation.[9] In vivo studies with the SHP2 inhibitor RMC-4550 in combination with a KRAS G12C inhibitor showed synergistic growth inhibition in murine lung cancer models.[10]

  • Clinical: In a Phase 1 trial, RMC-4630 monotherapy demonstrated a disease control rate of 75% in patients with KRAS G12C-mutant non-small cell lung cancer (NSCLC).[11] Combination studies with the KRAS G12C inhibitor sotorasib have shown promising response rates in patients with solid tumors.[12]

JAB-3312 (Sitneprotafib)

JAB-3312 is a highly selective SHP2 allosteric inhibitor being developed by Jacobio Pharma.

Preclinical and Clinical Highlights for JAB-3312

  • Preclinical: JAB-3312 in combination with the KRAS G12C inhibitor glecirasib demonstrated synergistic anti-tumor effects both in vitro and in vivo.[13][14] This combination was shown to overcome adaptive resistance to KRAS G12C inhibition.[10][15]

  • Clinical: A Phase 3 registration trial for the combination of JAB-3312 and glecirasib for the first-line treatment of KRAS G12C-mutant NSCLC has been initiated in China.[13] Early clinical data for this combination in first-line NSCLC showed a confirmed objective response rate (cORR) of 70.6%.[13]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying biology and experimental approaches, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.

SHP2_KRAS_Pathway SHP2-KRAS Signaling Pathway RTK RTK Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS1 SOS1 Grb2->SOS1 SHP2->SOS1 Activates KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP GEF Activity KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Proliferation Cell Proliferation, Survival pERK->Proliferation SHP2_Inhibitor SHP2 Inhibitor SHP2_Inhibitor->SHP2 Inhibits

SHP2-KRAS Signaling Pathway Diagram

Experimental_Workflow In Vitro Evaluation of SHP2 Inhibitors Cell_Culture 1. Culture KRAS-Mutant Cancer Cell Lines Treatment 2. Treat with SHP2 Inhibitor (Dose-Response) Cell_Culture->Treatment Viability_Assay 3. Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Western_Blot 4. Western Blot for p-ERK/Total ERK Treatment->Western_Blot Data_Analysis 5. Data Analysis Viability_Assay->Data_Analysis Western_Blot->Data_Analysis IC50 IC50 Determination Data_Analysis->IC50 pERK_Quant p-ERK Inhibition Quantification Data_Analysis->pERK_Quant

Experimental Workflow Diagram

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the effect of SHP2 inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Cell Plating: Seed KRAS-mutant cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[16]

  • Compound Treatment: The following day, treat the cells with a serial dilution of the SHP2 inhibitor. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[16]

  • MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

Western Blot for p-ERK and Total ERK

This protocol is used to quantify the inhibition of the MAPK pathway by measuring the levels of phosphorylated ERK.

  • Cell Treatment and Lysis: Plate and treat cells with the SHP2 inhibitor as for the viability assay. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[17]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[18]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-ERK1/2 overnight at 4°C.[17][18]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.[18]

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). The level of p-ERK is typically expressed as a ratio of p-ERK to total ERK.[19]

In Vivo Xenograft Model

This protocol describes the evaluation of SHP2 inhibitor efficacy in a mouse model.

  • Cell Implantation: Subcutaneously inject a suspension of KRAS-mutant cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or NSG mice).[13][20]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[13]

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the SHP2 inhibitor (and/or combination agent) via the appropriate route (e.g., oral gavage) at the specified dose and schedule. The control group receives the vehicle.[20]

  • Tumor Measurement: Measure tumor volume with calipers two to three times per week.[13]

  • Endpoint: Continue treatment for a predetermined period or until tumors in the control group reach a specified size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).[20]

  • Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the control group.

Conclusion

SHP2 inhibitors represent a promising therapeutic strategy for KRAS-mutant cancers, both as monotherapy and in combination with other targeted agents. While direct head-to-head comparative data for clinical-stage inhibitors is limited in the public domain, the available preclinical and early clinical results for compounds such as TNO155, RMC-4630, and JAB-3312 are encouraging. These inhibitors effectively target the RAS-MAPK pathway, suppress tumor growth, and can overcome adaptive resistance mechanisms. Further clinical investigation is ongoing and will be crucial to fully elucidate the comparative efficacy and optimal use of these agents in the treatment of KRAS-driven malignancies.

References

TNO155 Combination Therapy vs. Monotherapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of clinical trial data for the SHP2 inhibitor TNO155, comparing its performance as a monotherapy and in combination with other targeted agents in the treatment of advanced solid tumors.

This guide provides a comprehensive comparison of TNO155, a selective, allosteric inhibitor of SHP2, in clinical trial settings. We will delve into the quantitative data from key clinical trials, outline the experimental protocols employed, and visualize the underlying biological pathways and workflows to offer a clear perspective for researchers, scientists, and drug development professionals.

Introduction to TNO155 and SHP2 Inhibition

SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical transducer of signals from receptor tyrosine kinases (RTKs) to downstream pathways, most notably the RAS-MAPK pathway.[1][2] Dysregulation of SHP2 activity has been implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[2][3] TNO155 is an orally bioavailable, allosteric inhibitor of SHP2 that has been evaluated in clinical trials as both a monotherapy and in combination with other anti-cancer agents.[4] Preclinical data have suggested that combining TNO155 with other targeted therapies could enhance anti-tumor activity and overcome resistance mechanisms.[5]

SHP2 Signaling Pathway

The diagram below illustrates the central role of SHP2 in the RAS-MAPK signaling cascade, a key pathway regulating cell proliferation, survival, and differentiation.

SHP2_Signaling_Pathway SHP2 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds GRB2 GRB2 RTK->GRB2 Recruits SHP2 SHP2 RTK->SHP2 Activates SOS1 SOS1 GRB2->SOS1 RAS_GDP RAS-GDP SOS1->RAS_GDP Activates RAS_GTP RAS-GTP SHP2->RAS_GTP Promotes activation RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors TNO155 TNO155 TNO155->SHP2 Inhibits Gene Expression Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression

A simplified diagram of the SHP2 signaling pathway.

Clinical Trial Data: Monotherapy vs. Combination Therapy

The following tables summarize the key efficacy and safety data from clinical trials of TNO155 as a monotherapy and in various combination regimens.

Efficacy Data
Clinical Trial (NCT ID)TherapyPatient PopulationNObjective Response Rate (ORR)Disease Control Rate (DCR)
CTNO155X2101 (NCT03114319)TNO155 MonotherapyAdvanced Solid Tumors1180%20% (Stable Disease)[4]
CTNO155B12101 (NCT04000529)TNO155 + SpartalizumabAdvanced Solid Tumors571.8%26.3%[6]
CTNO155B12101 (NCT04000529)TNO155 + RibociclibAdvanced Solid Tumors460%13.0%[6]
KontRASt-01 (NCT04699188)TNO155 + JDQ433KRAS G12C+ NSCLC (KRASi-pretreated)1233.3%66.7%[7]
KontRASt-01 (NCT04699188)TNO155 + JDQ433KRAS G12C+ NSCLC (KRASi-naïve)1233.3%83.3%[7]
CTNO155X2101 (NCT03114319)TNO155 + NazartinibAdvanced Solid Tumors (Expansion)15Not Reported5.5 months (Median Duration of SD)[8]
Safety Data: Common Treatment-Related Adverse Events (TRAEs)
Clinical Trial (NCT ID)TherapyMost Common TRAEs (All Grades)Grade ≥3 TRAEs
CTNO155X2101 (NCT03114319)TNO155 MonotherapyIncreased blood creatine phosphokinase (28%), peripheral edema (26%), diarrhea (26%), acneiform dermatitis (23%)[4]Decreased platelets (4%), increased AST (3%), diarrhea (3%), decreased neutrophils (3%)[4]
CTNO155B12101 (NCT04000529)TNO155 + SpartalizumabIncreased AST, increased ALT, increased CPK, anemia, thrombocytopenia, peripheral edema, diarrhea[6]26.3% (Any TRAE)[6]
CTNO155B12101 (NCT04000529)TNO155 + RibociclibThrombocytopenia, anemia, increased AST, increased ALT, increased blood CPK[9]Not explicitly stated for combination
KontRASt-01 (NCT04699188)TNO155 + JDQ433Increased AST (14%), increased ALT (10%)[7]Increased ALT (2%)[7]
CTNO155X2101 (NCT03114319)TNO155 + NazartinibDiarrhea, thrombocytopenia, peripheral edema, anemia, increased creatine phosphokinase (>30% of patients)[8]Grade 4 decreased platelet count, Grade 3 diarrhea (in 2 patients at highest TNO155 dose)[8]

Experimental Protocols

Patient Population and Study Design

The clinical trials cited in this guide enrolled adult patients with advanced solid tumors who had progressed on standard therapies.[4][5][10][11] The studies were typically Phase I or Ib/II, open-label, multicenter trials with dose-escalation and expansion cohorts to determine the safety, tolerability, and recommended dose for future studies.[4][5][11]

Experimental_Workflow General Clinical Trial Workflow cluster_screening Screening cluster_treatment Treatment cluster_evaluation Evaluation Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Informed Consent Informed Consent Inclusion/Exclusion Criteria->Informed Consent Dose Escalation Dose Escalation Informed Consent->Dose Escalation Dose Expansion Dose Expansion Dose Escalation->Dose Expansion Determine Recommended Dose Safety Assessment (CTCAE) Safety Assessment (CTCAE) Dose Expansion->Safety Assessment (CTCAE) Efficacy Assessment (RECIST 1.1) Efficacy Assessment (RECIST 1.1) Dose Expansion->Efficacy Assessment (RECIST 1.1) Pharmacokinetics Pharmacokinetics Dose Expansion->Pharmacokinetics Pharmacodynamics Pharmacodynamics Dose Expansion->Pharmacodynamics

A generalized workflow for the TNO155 clinical trials.
Efficacy and Safety Assessment

Tumor response was primarily assessed using the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1) .[12][13][14] This involves measuring the size of target lesions at baseline and at specified intervals during treatment.[15] Key response categories include:

  • Complete Response (CR): Disappearance of all target lesions.[12][14]

  • Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions.[12][14]

  • Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for Progressive Disease.[14]

  • Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions or the appearance of new lesions.[12][14]

Adverse events were graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) .[16][17][18][19] This system provides a standardized grading scale (1-5) for the severity of adverse events.[16][19]

Pharmacodynamic Assessments

Evidence of SHP2 inhibition was evaluated through the measurement of DUSP6 expression in tumor samples.[4] DUSP6 is a downstream target of the MAPK pathway, and its suppression indicates pathway inhibition.[20]

Conclusion

The available clinical trial data suggests that TNO155 as a monotherapy has limited anti-tumor activity in a broad population of patients with advanced solid tumors, with the best-observed response being stable disease.[4][21] However, in combination with other targeted agents, particularly the KRAS G12C inhibitor JDQ433, TNO155 has demonstrated promising objective response rates in specific, molecularly defined patient populations.[7] The safety profiles of the combination therapies appear to be manageable and generally consistent with the individual agents.[6] These findings support the continued investigation of TNO155 in rational combination strategies to enhance therapeutic efficacy and overcome resistance to targeted therapies. Further studies are warranted to identify optimal combination partners and patient populations who are most likely to benefit from SHP2 inhibition.

References

A Comparative Analysis of SHP389 and Other Allosteric SHP2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical signaling node in oncology. As a key downstream effector of receptor tyrosine kinase (RTK) signaling, SHP2 is a central regulator of the RAS-mitogen-activated protein kinase (MAPK) pathway, which is frequently hyperactivated in various cancers. The development of allosteric inhibitors that lock SHP2 in an inactive conformation has provided a promising therapeutic strategy. This guide presents a comparative analysis of SHP389 (also known as TNO155) and other prominent allosteric SHP2 inhibitors, with a focus on their preclinical performance backed by experimental data.

Mechanism of Action: Allosteric Inhibition of SHP2

Allosteric SHP2 inhibitors, including this compound, SHP099, and RMC-4630, share a common mechanism of action. They bind to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains.[1] This binding stabilizes SHP2 in a closed, auto-inhibited conformation, preventing its activation and subsequent dephosphorylation of downstream substrates.[1] By locking SHP2 in this inactive state, these inhibitors effectively block signaling through the RAS-MAPK pathway.[1]

Data Presentation: Quantitative Comparison of Allosteric SHP2 Inhibitors

The following tables summarize the quantitative data on the biochemical and cellular potency, pharmacokinetic properties, and in vivo efficacy of this compound (TNO155), RMC-4630, and SHP099.

Table 1: In Vitro Potency of Allosteric SHP2 Inhibitors

InhibitorBiochemical IC50 (nM)Cellular pERK IC50 (nM)Cell LineReference(s)
This compound (TNO155) 118KYSE520[2]
RMC-4630 0.583 (RMC-4550)31 (RMC-4550)PC9[3]
SHP099 71Not directly compared-[]

Table 2: Preclinical Pharmacokinetics of Allosteric SHP2 Inhibitors

InhibitorSpeciesClearance (mL/min/kg)Half-life (h)Oral Bioavailability (%)Reference(s)
This compound (TNO155) Mouse24278
Rat158100
Dog49>100
RMC-4630 Not explicitly detailed in preclinical models in the provided results. Clinical data shows rapid absorption.Not explicitly detailed in preclinical models in the provided results.Not explicitly detailed in preclinical models in the provided results.Orally bioavailable.[5]
SHP099 Not explicitly detailed in the provided results. Orally bioavailable.Not explicitly detailed in the provided results.Not explicitly detailed in the provided results.Orally bioavailable.[6][6]

Table 3: In Vivo Efficacy of Allosteric SHP2 Inhibitors (Monotherapy)

InhibitorXenograft ModelDosing RegimenTumor Growth Inhibition (TGI)Reference(s)
This compound (TNO155) Limited monotherapy data available in provided results; primarily studied in combination.--[7][8]
RMC-4630 KRAS G12C NSCLC200 mg D1D2 weekly (clinical)Disease Control Rate (DCR) of 80% (12/15 patients)[5]
SHP099 HNSCC (BHY, HSC-4)75 mg/kg/dayNear total tumor control[9]
CT-26 Colon Cancer (immunocompetent)Not specifiedSignificant decrease in tumor volume and weight[10]
CT-26 Colon Cancer (immunodeficient)Not specifiedNo significant decrease in tumor volume and weight[10]

Signaling Pathways and Experimental Workflows

To understand the mechanism and evaluation of these inhibitors, the following diagrams illustrate the SHP2 signaling pathway and a typical experimental workflow.

SHP2_Signaling_Pathway RTK RTK Grb2 Grb2 RTK->Grb2 SHP2_inactive SHP2 (inactive) RTK->SHP2_inactive Recruitment SOS1 SOS1 Grb2->SOS1 RAS_GDP RAS-GDP (inactive) SOS1->RAS_GDP GEF RAS_GTP RAS-GTP (active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK pERK ERK->pERK Proliferation Cell Proliferation, Survival pERK->Proliferation SHP2_active SHP2 (active) SHP2_inactive->SHP2_active SHP2_active->RAS_GDP Dephosphorylation of negative regulators Inhibitor This compound / Allosteric Inhibitor Inhibitor->SHP2_inactive Stabilizes inactive state

SHP2 in the RAS-MAPK Signaling Pathway

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (SHP2 enzyme, substrate, inhibitor) Cell_Culture Cell Culture (Cancer cell lines) Inhibitor_Treatment Inhibitor Treatment (Dose-response) Cell_Culture->Inhibitor_Treatment Western_Blot Western Blot (pERK, total ERK) Inhibitor_Treatment->Western_Blot Proliferation_Assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Inhibitor_Treatment->Proliferation_Assay Xenograft_Model Xenograft Model Establishment (e.g., subcutaneous injection) Proliferation_Assay->Xenograft_Model Lead Candidate Selection Inhibitor_Dosing Inhibitor Dosing (Oral gavage) Xenograft_Model->Inhibitor_Dosing Tumor_Measurement Tumor Volume Measurement Inhibitor_Dosing->Tumor_Measurement Pharmacodynamics Pharmacodynamic Analysis (Tumor pERK levels) Tumor_Measurement->Pharmacodynamics

Experimental Workflow for SHP2 Inhibitor Evaluation

Experimental Protocols

SHP2 Biochemical Assay

Objective: To determine the in vitro enzymatic inhibitory activity of compounds against purified SHP2 protein.

Protocol:

  • Reagents and Materials: Purified full-length human SHP2 enzyme, a dually phosphorylated peptide substrate (e.g., derived from IRS-1) to activate SHP2, a fluorescent phosphatase substrate (e.g., DiFMUP), assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% Brij-35, 1 mM DTT), and test compounds.[3]

  • Procedure: a. The SHP2 enzyme is pre-incubated with the activating peptide. b. Test compounds at various concentrations are added to the activated enzyme and incubated. c. The reaction is initiated by adding the fluorescent substrate DiFMUP. d. The fluorescence generated by the dephosphorylation of DiFMUP is measured over time using a fluorescence plate reader. e. IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular Phospho-ERK (p-ERK) Western Blot Assay

Objective: To assess the ability of SHP2 inhibitors to block the MAPK signaling pathway in cancer cells by measuring the phosphorylation of ERK.

Protocol:

  • Cell Culture and Treatment: a. Seed cancer cells (e.g., KYSE520, PC9) in 6-well plates and allow them to adhere. b. Treat the cells with a range of concentrations of the SHP2 inhibitor or vehicle (DMSO) for a specified time (e.g., 2-24 hours).

  • Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. b. Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane. b. Block the membrane with 5% BSA in TBST for 1 hour. c. Incubate the membrane with a primary antibody against phosphorylated ERK (p-ERK, e.g., Thr202/Tyr204) overnight at 4°C. d. Wash the membrane and incubate with an HRP-conjugated secondary antibody. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: a. Quantify the band intensities using densitometry software. b. Strip the membrane and re-probe with an antibody against total ERK as a loading control to normalize the p-ERK signal.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of SHP2 inhibitors in a preclinical animal model.

Protocol:

  • Model Establishment: a. Subcutaneously implant human cancer cells (e.g., KYSE520, H3122) into the flank of immunocompromised mice (e.g., nude or SCID mice). b. Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: a. Randomize mice into treatment and control groups. b. Administer the SHP2 inhibitor orally at a specified dose and schedule (e.g., once or twice daily). The control group receives the vehicle.

  • Efficacy Evaluation: a. Measure tumor volume and body weight regularly (e.g., 2-3 times per week). b. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic markers like p-ERK).

  • Data Analysis: a. Calculate tumor growth inhibition (TGI) to quantify the anti-tumor effect. b. Plot mean tumor volume over time for each group.

Conclusion

This compound (TNO155) and other allosteric SHP2 inhibitors have demonstrated potent preclinical activity, effectively inhibiting the RAS-MAPK signaling pathway and demonstrating anti-tumor effects in various cancer models. While direct head-to-head comparisons in identical preclinical models are not always available, the compiled data provide a valuable resource for researchers in the field. The choice of a specific inhibitor for further investigation will depend on a comprehensive evaluation of its potency, pharmacokinetic profile, and efficacy in relevant cancer models. As monotherapy efficacy appears limited for some allosteric SHP2 inhibitors, ongoing and future studies will likely focus on rational combination therapies to enhance their anti-cancer activity.[7][8]

References

TNO155: A Deep Dive into its Impact on the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical signaling node in oncology. Its role in transducing signals from receptor tyrosine kinases (RTKs) to downstream pathways, primarily the RAS-MAPK cascade, makes it a compelling target for therapeutic intervention. TNO155, a potent and selective allosteric inhibitor of SHP2, is at the forefront of this therapeutic strategy, demonstrating promising preclinical and clinical activity. This guide provides a comprehensive comparison of TNO155's effects on the tumor microenvironment (TME) with other SHP2 inhibitors, supported by experimental data and detailed methodologies.

TNO155: Mechanism of Action and Therapeutic Rationale

TNO155 binds to a unique allosteric pocket on the SHP2 protein, stabilizing it in an inactive conformation.[1][2] This prevents the dephosphorylation of SHP2's substrates, thereby inhibiting the activation of the RAS-MAPK signaling pathway.[3] This pathway is frequently hyperactivated in various cancers due to mutations in genes like KRAS, BRAF, and EGFR, leading to uncontrolled cell proliferation and survival.[4] Beyond its tumor-intrinsic effects, SHP2 is a key regulator of the immune landscape within the TME. It is involved in the PD-1/PD-L1 immune checkpoint pathway and influences the function of various immune cells.[1]

Comparative Efficacy of SHP2 Inhibitors

While several SHP2 inhibitors are in development, including RMC-4630 and JAB-3068, this guide will focus on available data for TNO155 in comparison to other well-characterized inhibitors like RMC-4630. Direct head-to-head preclinical studies are often limited; however, data from various studies can be compiled to provide a comparative overview.

Preclinical Tumor Growth Inhibition

SHP2 inhibitors have demonstrated significant anti-tumor activity in a range of preclinical cancer models, particularly those with RTK or RAS pathway alterations.

SHP2 Inhibitor Cancer Model Treatment Tumor Growth Inhibition (TGI) Reference
TNO155 KRAS G12C NSCLC PDXCombination with KRAS G12C inhibitorSynergistic tumor shrinkage[5]
ALK-mutant Neuroblastoma XenograftCombination with LorlatinibDelayed tumor growth and prolonged survival[6]
RMC-4630 KRAS-mutant NSCLC XenograftMonotherapyInduced tumor cell senescence and impaired tumor growth[7]
NF1-deficient tumorsMonotherapyInduced tumor regressions[8]
SHP099 (Preclinical Tool Compound) KRAS-mutant Pancreatic Cancer XenograftCombination with MEK inhibitorHighly efficacious[4]
KRAS-mutant Lung Cancer XenograftCombination with MEK inhibitorHighly efficacious[4]
Clinical Efficacy

Early clinical trials have provided insights into the safety and preliminary efficacy of SHP2 inhibitors.

SHP2 Inhibitor Clinical Trial Cancer Type Key Findings Reference
TNO155 NCT03114319Advanced Solid TumorsFavorable pharmacokinetics and safety. Limited monotherapy efficacy.[5][9]
NCT04330664, NCT04699188KRAS G12C-mutant Solid TumorsPromising activity in combination with KRAS G12C inhibitors.[5]
RMC-4630 Phase 1RAS-addicted Solid CancersDisease control rate of 67% for all KRAS mutations and 75% for KRAS G12C mutations.[10]

Impact on the Tumor Microenvironment

A key aspect of TNO155's therapeutic potential lies in its ability to modulate the immunosuppressive TME.

Effects on Tumor-Infiltrating Lymphocytes (TILs)

SHP2 inhibition has been shown to enhance anti-tumor immunity by increasing the infiltration and activation of cytotoxic T lymphocytes.

SHP2 Inhibitor Finding Cancer Model Reference
TNO155 (and other SHP2i) Increased CD8+ T cell infiltrationSyngeneic KRAS G12C-mutant PDAC and NSCLC models[7]
RMC-4550 Modulated T cell infiltrates similar to checkpoint blockadePreclinical models
Effects on Myeloid Cells

SHP2 plays a crucial role in the differentiation and function of myeloid cells, particularly tumor-associated macrophages (TAMs).

SHP2 Inhibitor Finding Mechanism Reference
TNO155 (and other SHP2i) Decreased myeloid suppressor cellsRemodeling of the immune microenvironment[7]
RMC-4550 Selective depletion of pro-tumorigenic M2 macrophages and increase in M1 macrophagesAttenuation of CSF-1 receptor signaling
SHP2 Knockout Promotes M2 polarizationActivation of p-STAT3 and inhibition of p-NF-κB p65[11]
Low SHP2 expression Promotes M2 polarization and exosome releaseActivation of PI3K/AKT pathway[12][13]

Experimental Protocols

In Vivo Tumor Growth Inhibition Studies

Objective: To evaluate the anti-tumor efficacy of SHP2 inhibitors as single agents or in combination with other therapies in preclinical cancer models.

General Protocol:

  • Cell Line and Animal Model Selection: Choose appropriate cancer cell lines (e.g., KRAS-mutant NSCLC or pancreatic cancer) and immunocompromised (for xenografts) or syngeneic (for immunotherapy studies) mouse models.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

  • Treatment Administration: Once tumors reach a predetermined size, randomize mice into treatment groups and administer the SHP2 inhibitor (e.g., TNO155, RMC-4630) and/or other therapeutic agents via the appropriate route (e.g., oral gavage).

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for analysis of target engagement and downstream signaling pathways (e.g., Western blot for p-ERK).

Western Blotting for SHP2 Pathway Analysis

Objective: To assess the effect of SHP2 inhibitors on the phosphorylation status of key proteins in the MAPK signaling pathway.

Protocol:

  • Cell Lysis: Treat cancer cells with the SHP2 inhibitor for the desired time and concentration, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total SHP2, phospho-SHP2 (Tyr542), total ERK1/2, and phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C. Specific antibody clones and dilutions should be optimized for each experiment (e.g., anti-SHP2 antibody [Y478] (ab32083) or SHP-2 Antibody #3752).[14][15]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Tumor Microenvironment Analysis

Objective: To quantify and phenotype immune cell populations within the tumor microenvironment following treatment with SHP2 inhibitors.

Protocol:

  • Tumor Digestion: Harvest tumors and mechanically and enzymatically digest them to obtain a single-cell suspension.

  • Cell Staining:

    • Surface Staining: Stain the cells with a cocktail of fluorescently-conjugated antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, CD11b, F4/80, Gr-1).

    • Intracellular Staining: For intracellular targets like transcription factors (e.g., FoxP3 for regulatory T cells) or cytokines, fix and permeabilize the cells before staining with the respective antibodies.

  • Data Acquisition: Acquire data on a flow cytometer.

  • Data Analysis and Gating Strategy:

    • Gate on live, single cells.

    • Identify immune cells by gating on CD45+ cells.

    • Further phenotype lymphocyte populations (e.g., CD3+CD8+ cytotoxic T cells, CD3+CD4+ helper T cells) and myeloid populations (e.g., F4/80+ macrophages, Gr-1+ myeloid-derived suppressor cells). A representative gating strategy is crucial for accurate analysis.[16][17][18][19][20]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using Graphviz.

SHP2_MAPK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK GRB2 GRB2 RTK->GRB2 P SHP2 SHP2 RTK->SHP2 P SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS GTP exchange SHP2->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription TNO155 TNO155 TNO155->SHP2 inhibits

Caption: TNO155 inhibits the SHP2-mediated activation of the RAS-MAPK pathway.

Immune_Modulation_Pathway cluster_tme Tumor Microenvironment TumorCell Tumor Cell TCell CD8+ T Cell TumorCell->TCell PD-L1/PD-1 inhibition TCell->TumorCell killing Macrophage Macrophage (M2) Macrophage->TCell immunosuppression SHP2i TNO155 SHP2i->TumorCell alters SHP2i->Macrophage repolarizes to M1

Caption: TNO155 remodels the tumor microenvironment to enhance anti-tumor immunity.

Experimental_Workflow start Start: Tumor Model treatment Treatment: TNO155 +/- Combo start->treatment tumor_monitoring Tumor Growth Monitoring treatment->tumor_monitoring endpoint Endpoint Analysis tumor_monitoring->endpoint western Western Blot (p-ERK) endpoint->western flow Flow Cytometry (Immune Cells) endpoint->flow

Caption: Workflow for evaluating the in vivo efficacy of TNO155.

References

A Head-to-Head Battle for MAPK Pathway Supremacy: SHP2 Inhibitor SHP389 vs. MEK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the targeting of the RAS/MAPK signaling pathway remains a cornerstone of oncology research. This guide provides a side-by-side comparison of two key therapeutic strategies: upstream inhibition of SHP2 with the allosteric inhibitor SHP389, and downstream blockade of MEK with a class of well-established inhibitors. This comparison is supported by preclinical data, detailed experimental protocols, and visualizations to objectively evaluate their performance and potential in cancer therapy.

The RAS/RAF/MEK/ERK, or MAPK pathway, is a critical signaling cascade that, when dysregulated, drives the proliferation and survival of a significant portion of human cancers. While MEK inhibitors have been a clinical success, particularly in combination with BRAF inhibitors, adaptive resistance often limits their long-term efficacy. This has spurred the development of inhibitors targeting upstream nodes of the pathway, such as the protein tyrosine phosphatase SHP2. This compound is a potent and selective allosteric inhibitor of SHP2 that has shown promise in preclinical studies.

This guide will delve into the mechanisms of action, preclinical performance, and experimental methodologies for evaluating this compound and key MEK inhibitors, providing a comprehensive resource for the cancer research community.

Mechanism of Action: A Tale of Two Intervention Points

This compound and MEK inhibitors target the same oncogenic pathway but at different critical junctures. This compound acts upstream of RAS, preventing its activation, while MEK inhibitors act downstream of RAS and RAF.

This compound: The Upstream Gatekeeper

This compound is an allosteric inhibitor of SHP2, a non-receptor protein tyrosine phosphatase crucial for signal transduction from receptor tyrosine kinases (RTKs) to RAS. By binding to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains, this compound stabilizes SHP2 in a closed, auto-inhibited conformation. This prevents SHP2 from dephosphorylating its substrates, thereby blocking the activation of RAS and the downstream MAPK cascade. This upstream inhibition is hypothesized to prevent the feedback reactivation of the pathway, a common mechanism of resistance to downstream inhibitors.

SHP2_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK Grb2_SOS Grb2/SOS RTK->Grb2_SOS Activation RAS_GDP RAS-GDP Grb2_SOS->RAS_GDP SHP2 SHP2 SHP2->Grb2_SOS Dephosphorylates inhibitory sites RAS_GTP RAS-GTP RAS_GDP->RAS_GTP SOS-mediated GEF activity RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation This compound This compound This compound->SHP2 Allosteric Inhibition MEK_Inhibition cluster_cytoplasm Cytoplasm RAS_GTP RAS-GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation MEKi MEK Inhibitor MEKi->MEK Allosteric Inhibition Combination_Therapy cluster_pathway RAS/MAPK Pathway cluster_resistance Adaptive Resistance RTK RTK SHP2 SHP2 RTK->SHP2 RAS RAS SHP2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Feedback Feedback Reactivation (RTK Upregulation) MEK->Feedback Inhibition leads to Proliferation Tumor Growth ERK->Proliferation MEKi MEK Inhibitor MEKi->MEK SHP2i SHP2 Inhibitor (this compound) SHP2i->SHP2 SHP2i->Feedback Blocks Feedback->RTK Upregulation of SHP2_Assay_Workflow start Start prepare_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) start->prepare_reagents plate_inhibitor Plate Inhibitor and DMSO Controls prepare_reagents->plate_inhibitor add_enzyme Add SHP2 Enzyme plate_inhibitor->add_enzyme add_substrate Add DiFMUP Substrate add_enzyme->add_substrate incubate Incubate at RT (40 min) add_substrate->incubate read_fluorescence Read Fluorescence (Ex: 360nm, Em: 465nm) incubate->read_fluorescence analyze_data Analyze Data (Calculate % Inhibition, IC50) read_fluorescence->analyze_data end End analyze_data->end pERK_Western_Blot_Workflow start Start cell_culture Cell Culture & Treatment with Inhibitor start->cell_culture cell_lysis Cell Lysis & Protein Quantification cell_culture->cell_lysis sds_page SDS-PAGE & Protein Transfer cell_lysis->sds_page immunoblotting Immunoblotting for p-ERK sds_page->immunoblotting detection Signal Detection (ECL) immunoblotting->detection stripping Stripping & Re-probing for Total ERK detection->stripping analysis Densitometry & Data Analysis stripping->analysis end End analysis->end

Assessing the Specificity of TNO155 in Comparison to Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Kinase Inhibitor Specificity of TNO155

The development of targeted therapies in oncology has increasingly focused on maximizing on-target efficacy while minimizing off-target effects. TNO155, a potent and selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), has emerged as a promising therapeutic agent.[1][2][3] This guide provides an objective comparison of the kinase selectivity profile of TNO155 against other notable SHP2 inhibitors, SHP099 and RMC-4630, supported by available experimental data.

Executive Summary

TNO155 demonstrates a high degree of selectivity for its intended target, SHP2, a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway.[1][2][3] While comprehensive head-to-head kinome scan data in a single study is not publicly available, analysis of data from publications on each compound reveals that all three inhibitors are highly selective for SHP2. This guide synthesizes available data to provide a comparative overview of their specificity.

Introduction to TNO155 and SHP2 Inhibition

TNO155 is an orally bioavailable, allosteric inhibitor of SHP2.[1] SHP2 is a key signaling node that transduces signals from receptor tyrosine kinases (RTKs) to downstream pathways, most notably the RAS-MAPK cascade.[1][2][3] By stabilizing SHP2 in an inactive conformation, TNO155 prevents its signaling function, thereby inhibiting the proliferation of cancer cells driven by aberrant RTK signaling.[1] The allosteric mechanism of inhibition is a key feature of TNO155 and other second-generation SHP2 inhibitors like SHP099 and RMC-4630, contributing to their high selectivity over other phosphatases and kinases.

Comparative Kinase Selectivity

To provide a quantitative comparison of the selectivity of TNO155, SHP099, and RMC-4630, we have compiled available data from their respective discovery and characterization publications. It is important to note that these assays were not performed side-by-side and experimental conditions may vary.

InhibitorPrimary TargetIC50 (nM) vs. SHP2Off-Target Profile (Selected Kinases/Targets with >50% Inhibition at 1µM)Data Source
TNO155 SHP211Not publicly available in a comprehensive kinome scan format. Reported IC50 values for off-targets Cav1.2, VMAT, and SST3 are 18 µM, 6.9 µM, and 11 µM, respectively.LaMarche et al., J Med Chem, 2020; MedChemExpress Datasheet
SHP099 SHP271In a panel of 66 kinases, no significant off-target inhibition was observed at 1 µM.Chen et al., Nature, 2016
RMC-4630 SHP2Potent (specific IC50 not publicly available in primary literature)Stated to be a potent and selective inhibitor. Comprehensive kinome scan data is not publicly available in a peer-reviewed format.Revolution Medicines, Inc. public communications

Note: The lack of a standardized, publicly available, head-to-head kinome scan for all three compounds necessitates a cautious interpretation of these data. The selectivity of TNO155 has been demonstrated in vitro, though a broad kinase panel screening result is not available in the public domain.[3]

Signaling Pathway and Mechanism of Action

TNO155 and other allosteric SHP2 inhibitors target a central node in the RAS-MAPK signaling pathway. The following diagram illustrates the role of SHP2 and the mechanism of its inhibition.

SHP2_Pathway cluster_membrane cluster_cytoplasm RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SHP2_inactive SHP2 (inactive) RTK->SHP2_inactive Activation SOS1 SOS1 GRB2->SOS1 RAS_GDP RAS-GDP (inactive) SOS1->RAS_GDP Promotes GDP/GTP exchange SHP2_active SHP2 (active) SHP2_inactive->SHP2_active SHP2_active->SOS1 Dephosphorylates inhibitory sites RAS_GTP RAS-GTP (active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation TNO155 TNO155 TNO155->SHP2_active Allosteric Inhibition Radiometric_Assay_Workflow Start Start Prepare_Inhibitor Prepare Serial Dilutions of Inhibitor Start->Prepare_Inhibitor Add_Inhibitor Add Inhibitor to Plate Prepare_Inhibitor->Add_Inhibitor Dispense_Kinase Dispense Kinase and Substrate into Plate Dispense_Kinase->Add_Inhibitor Incubate Incubate for Binding Add_Inhibitor->Incubate Add_ATP Initiate Reaction with [γ-³³P]ATP Incubate->Add_ATP Incubate_Reaction Incubate for Kinase Reaction Add_ATP->Incubate_Reaction Stop_Reaction Stop Reaction and Transfer to Filter Incubate_Reaction->Stop_Reaction Wash Wash to Remove Unbound ATP Stop_Reaction->Wash Detect Quantify Radioactivity Wash->Detect Analyze Calculate % Inhibition and IC50 Detect->Analyze End End Analyze->End

References

Reproducibility of Preclinical Data on SHP389 (TNO155): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published preclinical data for SHP389, also known as TNO155, a potent and selective allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). The focus of this document is to assess the reproducibility of key findings by comparing data from the initial discovery publication with subsequent independent studies. Furthermore, this guide benchmarks the performance of this compound against other well-characterized SHP2 inhibitors.

Executive Summary

This compound (TNO155) is a clinical-stage SHP2 inhibitor that has demonstrated robust preclinical activity. An analysis of the available literature suggests a generally good consistency in the reported in vitro potency of TNO155 across different studies, lending confidence to the reproducibility of these findings. For instance, the originally reported biochemical IC50 is in close agreement with values from later publications. Cellular potency, as measured by inhibition of ERK phosphorylation (p-ERK) and cell proliferation, also shows comparable ranges across various cancer cell lines, although some variability is expected due to different experimental conditions and cell line-specific dependencies on the RAS-MAPK pathway.

Comparisons with other allosteric SHP2 inhibitors, such as SHP099 and RMC-4630, indicate that TNO155 is among the most potent compounds in this class in cellular assays. While direct head-to-head in vivo comparisons are limited, the available data suggests that TNO155 exhibits significant anti-tumor activity as a monotherapy in specific preclinical models and demonstrates synergistic effects when combined with other targeted agents, a finding that has been consistently reported across multiple studies.

This guide summarizes the key quantitative data, provides detailed experimental protocols for cornerstone assays, and visualizes the underlying biological pathways and experimental workflows to offer a comprehensive resource for researchers in the field of oncology and drug development.

Data Presentation: Comparative Analysis of In Vitro and In Vivo Efficacy

The following tables summarize key quantitative data from various publications to assess the reproducibility and comparative performance of this compound (TNO155).

Table 1: In Vitro Biochemical and Cellular Potency of SHP2 Inhibitors

CompoundBiochemical IC50 (nM)Cellular p-ERK IC50 (nM)Cellular Proliferation IC50 (µM)Cell Line(s) for Cellular AssaysReference(s)
This compound (TNO155) 118 - 360.04 - >10KYSE-520, NCI-H358, various OSCC and neuroblastoma cell lines[LaMarche et al., 2020], [Chen et al., 2024], [Valencia-Sama et al., 2023]
SHP099 71Not directly compared3.8 - 34various OSCC cell lines[Chen et al., 2024]
RMC-4630 Not ReportedNot directly compared0.26 - 20.9various OSCC cell lines[Chen et al., 2024]

Data from different sources are presented to illustrate the range of reported values. Direct comparison should be made with caution due to potential variations in experimental conditions.

Table 2: Comparison of In Vitro Anti-proliferative Activity (IC50, µM) of SHP2 Inhibitors in Oral Squamous Cell Carcinoma (OSCC) Cell Lines

Cell LineThis compound (TNO155)SHP099RMC-4630
ORL-195~0.5~5~0.3
SCC-9~0.4~4~0.4
BICR10>10~20~10
PE/CA-PJ15>10~30~20
Selected cell lines from the study by Chen et al., 2024, are shown to highlight the comparative potency.

Table 3: Summary of In Vivo Monotherapy Efficacy of this compound (TNO155)

Tumor ModelDosing RegimenTumor Growth Inhibition (TGI) / OutcomeReference
KYSE-520 (Esophageal) Xenograft30 mg/kg, QDSignificant tumor growth inhibition[LaMarche et al., 2020]
NCI-H358 (NSCLC) Xenograft30 mg/kg, QDTumor stasis[LaMarche et al., 2020]
ALK-mutant Neuroblastoma XenograftNot specified as monotherapyMore sensitive than ALK-wild type[Valencia-Sama et al., 2023]

Signaling Pathways and Experimental Workflows

To provide a clear understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.

SHP2_RAS_MAPK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 recruits SHP2_inactive SHP2 (inactive) RTK->SHP2_inactive recruits and activates SOS1 SOS1 GRB2->SOS1 recruits RAS_GDP RAS-GDP (inactive) SOS1->RAS_GDP promotes GDP/GTP exchange SHP2_active SHP2 (active) SHP2_inactive->SHP2_active SHP2_active->RAS_GDP promotes activation RAS_GTP RAS-GTP (active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation promotes This compound This compound (TNO155) This compound->SHP2_inactive stabilizes inactive conformation

SHP2 in the RAS-MAPK Signaling Pathway and the inhibitory action of this compound.

InVivo_Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis cell_culture 1. Cancer Cell Culture implantation 2. Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth 3. Tumor Growth to ~100-200 mm³ implantation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization treatment_group 5a. Treatment Group: This compound (oral gavage) randomization->treatment_group vehicle_group 5b. Vehicle Control Group randomization->vehicle_group monitoring 6. Monitor Tumor Volume and Body Weight treatment_group->monitoring vehicle_group->monitoring endpoint 7. Study Endpoint Reached monitoring->endpoint excision 8. Tumor Excision and Weight Measurement endpoint->excision data_analysis 9. Data Analysis: Tumor Growth Inhibition excision->data_analysis

A generalized workflow for an in vivo xenograft study to evaluate anti-tumor efficacy.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound (TNO155) research.

In Vitro Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cell lines are seeded into 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: A serial dilution of this compound is prepared in the appropriate cell culture medium. The cells are then treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for 72 to 120 hours.

  • Viability Assessment: Cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega) or by MTT assay. The luminescence or absorbance is measured using a plate reader.

  • Data Analysis: The data is normalized to the vehicle-treated control cells (100% viability). The IC50 values are calculated by fitting the dose-response curves using a non-linear regression model.

Western Blot for Phospho-ERK (p-ERK)

Objective: To assess the inhibitory effect of this compound on the RAS-MAPK signaling pathway by measuring the phosphorylation of ERK.

Methodology:

  • Cell Treatment: Cells are seeded in 6-well plates and grown to 70-80% confluency. The cells are then treated with various concentrations of this compound or a vehicle control for a specified duration (e.g., 2, 6, or 24 hours).

  • Cell Lysis: The cells are washed with ice-cold PBS and then lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with a primary antibody specific for p-ERK (e.g., Thr202/Tyr204) overnight at 4°C. After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate. The membrane is subsequently stripped and re-probed with an antibody against total ERK to serve as a loading control. Band intensities are quantified using densitometry software.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Methodology:

  • Cell Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells) in PBS, with or without Matrigel, is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or NOD/SCID).

  • Tumor Growth and Grouping: Tumor growth is monitored regularly using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2. When the mean tumor volume reaches approximately 100-200 mm³, the mice are randomized into treatment and control groups.

  • Drug Administration: this compound is administered at the desired dose and schedule (e.g., daily by oral gavage). The vehicle control is administered to the control group following the same schedule and route.

  • Monitoring: Tumor volumes and body weights are measured regularly (e.g., twice weekly).

Conclusion

The available published data on this compound (TNO155) demonstrates a consistent preclinical profile, supporting the reproducibility of its core pharmacological properties. The in vitro potency and its mechanism of action via inhibition of the RAS-MAPK pathway are well-substantiated across multiple studies. While in vivo efficacy can be influenced by various factors including the specific tumor model and experimental conditions, the overall findings of TNO155's anti-tumor activity, particularly in combination with other targeted therapies, are recurrent in the literature. This guide provides researchers with a consolidated overview of the key data and methodologies to facilitate further investigation and development of SHP2 inhibitors.

A Head-to-Head Comparison: TNO155 Versus First-Generation SHP2 Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the second-generation SHP2 inhibitor, TNO155, against its first-generation predecessors, including SHP099, RMC-4630, and IACS-13909. This document synthesizes preclinical and clinical data to evaluate their performance and provides detailed experimental methodologies to support a comprehensive understanding of their therapeutic potential.

Introduction to SHP2 Inhibition in Cancer Therapy

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[1][2] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in various cancers, promoting cell growth, proliferation, and survival.[1][2] Consequently, SHP2 has emerged as a compelling target for cancer therapy.

The development of allosteric SHP2 inhibitors, which lock the protein in an inactive conformation, represented a significant breakthrough in targeting this previously challenging phosphatase. First-generation inhibitors such as SHP099, RMC-4630 (the successor to RMC-4550), and IACS-13909 paved the way by demonstrating the therapeutic potential of this mechanism. TNO155 is a next-generation, potent, and selective allosteric SHP2 inhibitor currently under extensive clinical investigation.[1][3] This guide aims to provide a detailed comparison of TNO155 with these pioneering first-generation molecules.

Mechanism of Action of Allosteric SHP2 Inhibitors

Allosteric SHP2 inhibitors bind to a pocket located at the interface of the N-terminal SH2 (N-SH2), C-terminal SH2 (C-SH2), and protein tyrosine phosphatase (PTP) domains. This binding stabilizes the auto-inhibited conformation of SHP2, preventing its activation and subsequent downstream signaling. The diagram below illustrates this mechanism.

cluster_inactive Inactive State cluster_active Active State cluster_inhibited Inhibited State Inactive_SHP2 Inactive SHP2 (Auto-inhibited) N_SH2_inactive N-SH2 PTP_inactive PTP Domain N_SH2_inactive->PTP_inactive Blocks active site Active_SHP2 Active SHP2 (Open conformation) RAS_Activation RAS-MAPK Pathway Activation Active_SHP2->RAS_Activation Promotes N_SH2_active N-SH2 PTP_active PTP Domain N_SH2_active->PTP_active Conformational change pY_Protein Phosphorylated Protein (pY) pY_Protein->N_SH2_active Binds Inhibited_SHP2 Inhibited SHP2 Inhibited_SHP2->RAS_Activation Blocks Allosteric_Inhibitor Allosteric Inhibitor Allosteric_Inhibitor->Inactive_SHP2 Stabilizes inactive state RTK_Activation RTK Activation RTK_Activation->pY_Protein

Caption: Mechanism of allosteric SHP2 inhibition.

Comparative Performance Data

The following tables summarize the available preclinical data for TNO155 and first-generation SHP2 inhibitors. Direct comparison is challenging due to variations in experimental conditions across different studies.

Table 1: Biochemical Potency
InhibitorTargetIC₅₀ (nM)Assay Conditions
TNO155 SHP211Full-length human SHP2
SHP099 SHP271Full-length human SHP2
RMC-4630 SHP2~1-5Purified, activated full-length human SHP2
IACS-13909 SHP215.7Purified full-length human SHP2 with phosphopeptide activator

Data compiled from multiple sources.[4][5][6][7]

Table 2: Cellular Activity
InhibitorCell LineAssayEC₅₀ (nM)
TNO155 Various OSCC linesProliferation390 - 211,100
SHP099 MDA-MB-468, KYSE520p-ERK Inhibition~250
RMC-4630 Calu-1p-ERK Inhibition7
PC9p-ERK Inhibition31-39
IACS-13909 Various RTK-driven linesProliferationGI₅₀ ≤ 1000

Data compiled from multiple sources and represent a range of observed values.[1][6][8][9]

Table 3: In Vivo Efficacy in Xenograft Models
InhibitorXenograft ModelDosingOutcome
TNO155 HT-29 (colorectal)20 mg/kg BIDModerate tumor growth inhibition
SHP099 RPMI-8226 (multiple myeloma)75 mg/kg QDReduced tumor size, growth, and weight
RMC-4630 Various KRAS-mutant30 mg/kg QDDose-dependent tumor growth suppression, some regressions
IACS-13909 KYSE-520 (esophageal)70 mg/kg QD100% tumor growth inhibition

BID: twice daily; QD: once daily. Data compiled from multiple sources.[4][6][8]

SHP2 Signaling Pathway

The diagram below illustrates the central role of SHP2 in the RAS-MAPK signaling cascade, a key pathway in cancer cell proliferation and survival.

SHP2_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds Grb2 Grb2 RTK->Grb2 Recruits SHP2 SHP2 RTK->SHP2 Activates SOS SOS Grb2->SOS RAS_GDP RAS-GDP (Inactive) SOS->RAS_GDP Promotes GDP/GTP Exchange SHP2->SOS Activates RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

Caption: The SHP2-mediated RAS-MAPK signaling pathway.

Experimental Protocols

Biochemical SHP2 Inhibition Assay

This assay determines the in vitro inhibitory activity of compounds against the SHP2 enzyme.

Materials:

  • Recombinant full-length human SHP2 protein

  • Phosphopeptide substrate (e.g., dually phosphorylated IRS-1 peptide)

  • Fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 5 mM DTT)

  • Test compounds and control inhibitor

  • 384-well microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the diluted compounds to the wells of a 384-well plate.

  • Add the SHP2 enzyme and the phosphopeptide substrate to the wells and incubate to allow for compound binding and enzyme activation.

  • Initiate the enzymatic reaction by adding the DiFMUP substrate.

  • Measure the fluorescence intensity over time. The rate of increase in fluorescence is proportional to the phosphatase activity.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value.

Cellular p-ERK Inhibition Assay (Western Blot)

This assay assesses the ability of a compound to inhibit SHP2-mediated signaling in a cellular context by measuring the phosphorylation of ERK, a downstream effector.

Materials:

  • Cancer cell line of interest (e.g., KYSE-520, HT-29)

  • Cell culture medium and supplements

  • Test compounds and control inhibitor

  • Growth factor (e.g., EGF) to stimulate the pathway

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed cells in multi-well plates and allow them to attach overnight.

  • Starve the cells in serum-free medium.

  • Pre-treat the cells with various concentrations of the test compound for a specified time.

  • Stimulate the cells with a growth factor (e.g., EGF) for a short period to activate the MAPK pathway.

  • Lyse the cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

  • Probe the membrane with primary antibodies against phospho-ERK and total-ERK, followed by the HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities.

  • Normalize the phospho-ERK signal to the total-ERK signal and calculate the percent inhibition to determine the EC₅₀ value.

In Vivo Xenograft Tumor Model

This model evaluates the anti-tumor efficacy of SHP2 inhibitors in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or NOD/SCID)

  • Cancer cell line for implantation

  • Matrigel (optional, to support initial tumor growth)

  • Test compound formulated for administration (e.g., oral gavage)

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells into the flank of the immunocompromised mice.

  • Monitor the mice for tumor growth.

  • Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle to the respective groups according to the dosing schedule.

  • Measure tumor volume and body weight regularly (e.g., twice a week).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).

  • Compare the tumor growth inhibition between the treated and control groups.

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of a novel SHP2 inhibitor.

Biochemical_Assay Biochemical Assay (IC50 Determination) Cellular_Assay Cell-Based Assay (p-ERK Inhibition, EC50) Biochemical_Assay->Cellular_Assay Proliferation_Assay Cell Proliferation Assay (GI50 Determination) Cellular_Assay->Proliferation_Assay In_Vivo_Xenograft In Vivo Xenograft Model (Tumor Growth Inhibition) Proliferation_Assay->In_Vivo_Xenograft Pharmacodynamics Pharmacodynamics (PD) Studies In_Vivo_Xenograft->Pharmacodynamics Lead_Optimization Lead Optimization In_Vivo_Xenograft->Lead_Optimization Feedback Candidate_Selection Clinical Candidate Selection In_Vivo_Xenograft->Candidate_Selection Pharmacokinetics Pharmacokinetics (PK) Studies Pharmacokinetics->In_Vivo_Xenograft Pharmacokinetics->Candidate_Selection Pharmacodynamics->Candidate_Selection Lead_Optimization->Biochemical_Assay

References

Independent Verification of TNO155's Anti-Tumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tumor activity of TNO155, a first-in-class allosteric inhibitor of SHP2, with alternative therapeutic strategies. The information is supported by preclinical and clinical experimental data to facilitate independent verification and inform future research and development.

Executive Summary

TNO155 is an orally bioavailable small molecule that targets the Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2), a critical node in the RAS/MAPK signaling pathway.[1] Dysregulation of this pathway is a key driver in many human cancers. TNO155 has demonstrated modest single-agent activity but shows significant promise in combination with other targeted therapies, particularly in overcoming adaptive resistance. This guide summarizes the available quantitative data, details the experimental protocols used to generate this data, and provides visual representations of the key biological pathways and experimental workflows.

Data Presentation

Preclinical Efficacy of TNO155

The preclinical anti-tumor activity of TNO155 has been evaluated in various cancer models, both as a monotherapy and in combination with other agents.

Cell Line/ModelCancer TypeTreatmentIC50 / EfficacyReference
KYSE520Esophageal Squamous Cell CarcinomaTNO155IC50 = 0.011 µM (SHP2 inhibition)[2]
ALK-mutant Neuroblastoma cellsNeuroblastomaTNO155 + ALK inhibitors (crizotinib, ceritinib, or lorlatinib)Synergistic reduction in cell growth[3][4]
BRAF V600E Colorectal Cancer ModelsColorectal CancerTNO155 + Dabrafenib (BRAFi) + Trametinib (MEKi)Synergistic effect by blocking ERK feedback activation[5]
KRAS G12C Cancer CellsVariousTNO155 + KRAS G12C inhibitorEnhanced efficacy by blocking feedback activation of wild-type KRAS[5]
Murine ALK-mutant xenograftsNeuroblastomaTNO155 + LorlatinibReduced/delayed tumor growth and prolonged survival[3][4]
Clinical Performance of TNO155

Early-phase clinical trials have provided initial insights into the safety, tolerability, and preliminary efficacy of TNO155 in patients with advanced solid tumors.

Clinical Trial (ID)Patient PopulationTreatmentBest Overall Response (per RECIST 1.1)Reference
CTNO155X2101 (NCT03114319)Advanced Solid TumorsTNO155 Monotherapy (1.5-70 mg QD or 30-50 mg BID)Stable Disease (SD): 20% (24/118 patients)[6][7]
Phase Ib (NCT04000529)Advanced Solid TumorsTNO155 (60 mg QD) + Spartalizumab (300 mg Q3W)Partial Response (PR): 1.8%; SD: 24.6%; DCR: 26.3%[8][9]
Phase Ib (NCT04000529)Advanced Solid TumorsTNO155 (40 mg QD) + Ribociclib (200 mg QD)SD: 13.0%; DCR: 13.0% (44.4% DCR at recommended dose)[8][9]
KontRASt-01 (NCT04699188)KRAS G12C-mutated NSCLC (KRAS G12C inhibitor naive)TNO155 (10 mg BID) + JDQ433 (200 mg BID)PR: 33.3%; SD: 50%; DCR: 83.3%[10]
KontRASt-01 (NCT04699188)KRAS G12C-mutated NSCLC (prior KRAS G12C inhibitor)TNO155 (10 mg BID) + JDQ433 (200 mg BID)Complete Response (CR): 8.3%; PR: 25.0%; SD: 33.3%; DCR: 66.7%[10]

Experimental Protocols

Enzymatic SHP2 Inhibition Assay

This protocol is used to determine the in vitro potency of compounds against the SHP2 enzyme.

  • Materials : Recombinant SHP2 protein, a dually phosphorylated peptide substrate (e.g., derived from IRS-1), assay buffer, and a detection reagent.

  • Procedure :

    • Prepare serial dilutions of the test compound (e.g., TNO155).

    • In a microplate, add the SHP2 enzyme and the activating peptide substrate.

    • Add the diluted test compound and incubate.

    • Initiate the phosphatase reaction by adding a substrate like DiFMUP.

    • Measure the fluorescence signal over time.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[11]

Cell Viability Assay (MTT/MTS/CCK-8)

These colorimetric assays are used to assess the effect of TNO155 on the proliferation and viability of cancer cell lines.

  • Materials : Cancer cell lines, culture medium, 96-well plates, TNO155, and a viability reagent (MTT, MTS, or CCK-8).

  • Procedure :

    • Seed cancer cells into 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of TNO155 and incubate for a specified period (e.g., 72 hours).

    • Add the viability reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • The absorbance is proportional to the number of viable cells. Data is often normalized to untreated controls to determine the percentage of cell growth inhibition.[12][13][14]

Western Blot for SHP2 Pathway Inhibition

This technique is used to measure the phosphorylation status of key proteins in the SHP2 signaling pathway, such as ERK, to confirm target engagement.

  • Materials : Cell lysates from TNO155-treated and untreated cells, SDS-PAGE gels, transfer membranes, primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-SHP2), and HRP-conjugated secondary antibodies.

  • Procedure :

    • Lyse cells to extract proteins and determine protein concentration.

    • Separate proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against the target proteins.

    • Wash and then incubate with a secondary antibody.

    • Detect the signal using a chemiluminescent substrate. A reduction in the p-ERK/total-ERK ratio indicates SHP2 pathway inhibition.[15]

In Vivo Xenograft Model

This protocol evaluates the anti-tumor efficacy of TNO155 in a living organism.

  • Materials : Immunocompromised mice (e.g., nude or NSG mice), cancer cells or patient-derived tumor fragments, TNO155 formulation for oral gavage, and calipers for tumor measurement.

  • Procedure :

    • Inject cancer cells subcutaneously into the flank of the mice.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment and control groups.

    • Administer TNO155 (or vehicle control) to the mice, typically via oral gavage, according to a predetermined schedule and dose.

    • Measure tumor volume with calipers at regular intervals.

    • Monitor animal health and body weight.

    • At the end of the study, tumors can be excised for further analysis.[16][17]

Mandatory Visualization

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS1 SOS1 Grb2->SOS1 RAS RAS SOS1->RAS SHP2->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation TNO155 TNO155 TNO155->SHP2 Inhibits

Caption: SHP2 signaling pathway and the inhibitory action of TNO155.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis EnzymeAssay Enzymatic Assay (IC50) CellViability Cell Viability (Growth Inhibition) WesternBlot Western Blot (p-ERK Levels) Xenograft Xenograft Model Establishment Treatment TNO155 Treatment Xenograft->Treatment TumorMeasurement Tumor Volume Measurement Treatment->TumorMeasurement TNO155 TNO155 TNO155->EnzymeAssay TNO155->CellViability TNO155->WesternBlot TNO155->Treatment

Caption: General experimental workflow for evaluating TNO155's anti-tumor activity.

References

Comparative pharmacokinetics of different SHP2 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Pharmacokinetics of SHP2 Inhibitors

The development of small molecule inhibitors targeting the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) has opened new avenues in precision oncology. SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) that activates the RAS-mitogen-activated protein kinase (MAPK) pathway, making it a compelling target for cancers driven by RTK signaling. This guide provides a comparative overview of the pharmacokinetic profiles of three notable SHP2 inhibitors: TNO155, RMC-4630, and JAB-3068, supported by available preclinical and clinical data.

SHP2 plays a crucial role in transducing signals from activated RTKs to downstream effectors, primarily through the RAS/MAPK cascade. Upon growth factor binding, RTKs become phosphorylated, creating docking sites for adaptor proteins like Grb2, which in turn recruits SOS1. SHP2 is recruited to this complex and, upon its activation, dephosphorylates specific substrates, leading to the sustained activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK. This pathway ultimately regulates gene expression related to cell proliferation, differentiation, and survival.

SHP2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 P SHP2_inactive SHP2 (inactive) RTK->SHP2_inactive P SOS1 SOS1 Grb2->SOS1 RAS_GDP RAS-GDP (inactive) SOS1->RAS_GDP SHP2_active SHP2 (active) SHP2_inactive->SHP2_active SHP2_active->RAS_GDP dephosphorylates inhibitory sites RAS_GTP RAS-GTP (active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PK_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase acclimatization Acclimatization (e.g., 1 week) dosing Drug Administration (IV or PO) acclimatization->dosing sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing extraction Sample Extraction (e.g., Protein Precipitation) processing->extraction analysis LC-MS/MS Analysis extraction->analysis data_processing Data Processing and Pharmacokinetic Analysis analysis->data_processing

Evaluating the Synergistic Effects of TNO155: A Comparative Analysis of Immunotherapy and Chemotherapy Combinations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the optimal combination strategy for the SHP2 inhibitor TNO155 is critical. This guide provides a comparative analysis of the synergistic effects of TNO155 with both immunotherapy and chemotherapy, supported by preclinical and clinical data. The following sections detail the performance of these combinations, experimental methodologies, and the underlying signaling pathways.

TNO155, a potent and selective allosteric inhibitor of SHP2, has emerged as a promising therapeutic agent in oncology. SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth signaling pathways and is implicated in the development and progression of various cancers. By inhibiting SHP2, TNO155 can modulate key signaling cascades, including the RAS-MAPK pathway, thereby hindering tumor growth. Furthermore, SHP2 is involved in regulating immune responses, making its inhibition a compelling strategy for combination with immunotherapies.

This guide synthesizes the available data to provide a clear comparison between combining TNO155 with immunotherapy versus chemotherapy, offering insights to inform future research and clinical development.

Performance Data: TNO155 in Combination Therapies

The efficacy of TNO155 in combination with immunotherapy and various targeted chemotherapy agents has been evaluated in both preclinical models and clinical trials. The following tables summarize the key quantitative data from these studies.

TNO155 with Immunotherapy (anti-PD-1)
CombinationCancer ModelKey Findings
TNO155 + Spartalizumab (anti-PD-1) Advanced Solid Tumors (Phase Ib, NCT04000529)At the recommended dose, the disease control rate (DCR) was 31.6%, with a partial response (PR) rate of 5.3% and a stable disease (SD) rate of 26.3%[1].
TNO155 + anti-PD-1 antibody Preclinical Cancer ModelsShowed combination activity, suggesting TNO155 can reverse immune suppression in the tumor microenvironment by inhibiting CSF1R signaling in tumor-associated macrophages (TAMs)[2][3][4].
TNO155 with Targeted Chemotherapy
CombinationCancer ModelKey Findings
TNO155 + JDQ433 (KRAS G12C inhibitor) KRAS G12C-mutated Solid Tumors (Phase Ib/II, KontRASt-01, NCT04699188)In KRAS G12C inhibitor-naïve NSCLC patients, the objective response rate (ORR) was 33.3% and the DCR was 83.3%[5]. In patients previously treated with a KRAS G12C inhibitor, the ORR was 33.3% and the DCR was 66.7%[5].
TNO155 + Ribociclib (CDK4/6 inhibitor) Advanced Solid Tumors (Phase Ib, NCT04000529)At the recommended dose, the DCR was 44.4%[1].
TNO155 + Ribociclib Malignant Peripheral Nerve Sheath Tumors (MPNSTs) (Patient-Derived Xenografts)The combination enhanced tumor-suppressing effects compared to either agent alone[6].
TNO155 + Nazartinib (EGFR inhibitor) EGFR-mutant Lung Cancer ModelsThe combination resulted in sustained ERK inhibition and demonstrated a combination benefit[3][4].
TNO155 + Dabrafenib (BRAF inhibitor) + Trametinib (MEK inhibitor) BRAFV600E Colorectal Cancer ModelsTNO155 synergized with the BRAF/MEK inhibitors by blocking ERK feedback activation[2][3][4].

Signaling Pathways and Mechanisms of Action

The synergistic effects of TNO155 with immunotherapy and chemotherapy are rooted in its modulation of distinct but interconnected signaling pathways.

TNO155 and the RAS-MAPK Signaling Pathway

TNO155's primary mechanism of action involves the inhibition of SHP2, which is a critical transducer of signals from receptor tyrosine kinases (RTKs) to the RAS-MAPK pathway. In many cancers, this pathway is constitutively active, driving cell proliferation and survival. Targeted therapies often lead to feedback reactivation of this pathway, a common mechanism of drug resistance. TNO155 can prevent this feedback loop, thereby enhancing the efficacy of targeted agents.

TNO155_and_RAS_MAPK_Pathway cluster_cell Tumor Cell cluster_feedback Feedback Loop RTK RTK SHP2 SHP2 RTK->SHP2 RAS RAS SHP2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->RTK Feedback Activation Proliferation Cell Proliferation & Survival ERK->Proliferation TNO155 TNO155 TNO155->SHP2 Inhibits

Caption: TNO155 inhibits SHP2, blocking the RAS-MAPK pathway and preventing feedback reactivation.

TNO155 and the Tumor Microenvironment

Beyond its direct effects on tumor cells, TNO155 also modulates the tumor microenvironment. SHP2 is involved in the signaling of checkpoints like PD-1 in T cells and in the function of immunosuppressive cells such as tumor-associated macrophages (TAMs). By inhibiting SHP2, TNO155 can potentially enhance anti-tumor immunity.

TNO155_and_Tumor_Microenvironment cluster_tme Tumor Microenvironment cluster_tcell T Cell cluster_tam TAM PD1 PD-1 SHP2_T SHP2 PD1->SHP2_T TCell_Inhibition T Cell Inhibition SHP2_T->TCell_Inhibition CSF1R CSF1R SHP2_M SHP2 CSF1R->SHP2_M Immunosuppression Immunosuppression SHP2_M->Immunosuppression TNO155 TNO155 TNO155->SHP2_T Inhibits TNO155->SHP2_M Inhibits Anti_PD1 Anti-PD-1 Immunotherapy Anti_PD1->PD1 Blocks

Caption: TNO155 inhibits SHP2 in immune cells, potentially reducing immunosuppression.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols for key studies cited in this guide.

In Vivo Tumor Models (General Protocol)
  • Animal Models: Immunocompromised mice (for xenograft models) or syngeneic models (for immunotherapy studies) are typically used.

  • Tumor Implantation: Human cancer cell lines or patient-derived xenograft (PDX) fragments are subcutaneously implanted into the flanks of the mice.

  • Treatment Administration: Once tumors reach a specified volume, animals are randomized into treatment groups. TNO155 is typically administered orally. Combination agents (immunotherapy or chemotherapy) are administered according to established protocols (e.g., intraperitoneal injection for antibodies, oral gavage for small molecules).

  • Efficacy Endpoints: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Overall survival is also monitored. At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., Western blot for pathway modulation).

Clinical Trial Design (Phase I/Ib)
  • Study Design: These are typically open-label, dose-escalation, and dose-expansion studies.

  • Patient Population: Patients with advanced solid tumors who have progressed on standard therapies are enrolled. Specific cohorts may be enriched for certain mutations (e.g., KRAS G12C).

  • Treatment Regimen: TNO155 is administered orally, often in cycles (e.g., 2 weeks on, 1 week off). The combination agent is administered at its approved or investigational dose and schedule.

  • Primary Objectives: To determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D) and to assess the safety and tolerability of the combination.

  • Secondary Objectives: To evaluate preliminary anti-tumor activity (e.g., ORR, DCR, duration of response) and to characterize the pharmacokinetic and pharmacodynamic profiles of the drugs in combination.

Clinical_Trial_Workflow Patient_Screening Patient Screening (Advanced Solid Tumors) Enrollment Enrollment Patient_Screening->Enrollment Dose_Escalation Dose Escalation Phase (Determine MTD/RP2D) Enrollment->Dose_Escalation Dose_Expansion Dose Expansion Phase (Confirm Safety & Efficacy) Dose_Escalation->Dose_Expansion Endpoint_Analysis Endpoint Analysis (Safety, Efficacy, PK/PD) Dose_Expansion->Endpoint_Analysis

Caption: A simplified workflow for a Phase I/Ib clinical trial of a combination therapy.

Conclusion

The available data suggests that TNO155 holds significant promise as a combination partner for both immunotherapy and targeted chemotherapy.

  • With Immunotherapy: The combination of TNO155 with anti-PD-1 therapy is supported by a strong preclinical rationale, with early clinical data showing a modest disease control rate. The ability of TNO155 to modulate the immunosuppressive tumor microenvironment is a key aspect of this synergy.

  • With Chemotherapy (Targeted Therapy): TNO155 has demonstrated robust synergistic effects when combined with various targeted agents, particularly in cancers driven by RAS-MAPK pathway alterations. The mechanism of overcoming feedback resistance is well-supported by preclinical evidence, and the clinical data, especially with KRAS G12C inhibitors, is encouraging.

Overall, the data to date appears more mature and quantitatively stronger for the combination of TNO155 with targeted chemotherapies. However, the potential for TNO155 to enhance immune-mediated anti-tumor responses is a compelling area of ongoing investigation. The choice of combination partner will likely depend on the specific tumor type, its genetic drivers, and the broader tumor microenvironment context. Further head-to-head comparative studies will be invaluable in delineating the optimal therapeutic strategy for TNO155.

References

Safety Operating Guide

Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of SHP389

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of SHP389, a compound utilized in research as an allosteric inhibitor of the SHP2 protein. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Note: "this compound" is not a publicly documented substance; therefore, this guidance is based on a generalized template for handling potentially hazardous chemical compounds. Always consult the specific Safety Data Sheet (SDS) for any chemical you handle and adapt these procedures as necessary.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to minimize exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound. All PPE should be inspected before use and be of safe design and construction.

ActivityEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or gogglesNitrile or neoprene gloves (double-gloving recommended)Lab coatN95 or higher-rated respirator (if not in a ventilated enclosure)
Solution Preparation and Handling Chemical splash gogglesNitrile or neoprene gloves (double-gloving recommended)Chemical-resistant lab coat or apron

Essential Safety and Operational Guide for Handling SHP389

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with SHP389, an allosteric SHP2 inhibitor. The following procedures are based on best practices for handling potent, novel chemical compounds in a laboratory setting.

Disclaimer: As "this compound" is not a publicly documented substance with a specific Safety Data Sheet (SDS), this guidance is illustrative. Always consult the specific SDS for any chemical you handle and adapt these procedures accordingly.

Personal Protective Equipment (PPE)

To minimize exposure to this compound, the following personal protective equipment is mandatory.[1] A thorough risk assessment should be conducted to determine if additional PPE is required for specific procedures.[2]

PPE CategoryItemSpecifications & Use
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental contact.[2] For prolonged handling or when higher protection is needed, consider double-gloving or using Silver Shield gloves underneath nitrile gloves.[2] Change gloves immediately upon contamination.[2]
Eye and Face Protection Safety Glasses with Side-ShieldsMinimum requirement for working with or around hazardous materials.[2] Must be marked with "Z87" to signify adherence to ANSI Z87.1 standards.[2]
Chemical Splash GogglesRequired when there is a risk of splashes.[2][3]
Face ShieldMust be worn in addition to safety glasses or goggles when there is a significant splash hazard, such as when preparing stock solutions or handling larger volumes.[2][3]
Body Protection Laboratory CoatA standard lab coat is the minimum requirement.[2] For procedures with a higher risk of contamination, consider a disposable gown.
Respiratory Protection Air-Purifying RespiratorThe use of a respirator should be determined by a risk assessment, especially when handling the solid compound or when there is a potential for aerosol generation.[3] If required, users must be part of a respiratory protection program that includes medical evaluation and fit testing.[3] All handling of the solid compound should be performed in a certified chemical fume hood.
Foot Protection Closed-toe ShoesRequired for all laboratory work.[3]

Operational and Disposal Plans

Storage Plan:

FormConditionDuration
Solid Compound Room temperature in a desiccator, protected from light.Refer to manufacturer's specifications.
Stock Solutions 2-8°C, protected from light.Up to one week.[1]
-20°C or -80°C (aliquoted to avoid freeze-thaw cycles).Up to 1 month at -20°C, and up to 6 months at -80°C.[4]

Handling Procedures:

  • Weighing: All weighing of the solid compound must be conducted in a chemical fume hood.[1] Use anti-static weigh paper.[1]

  • Dissolving: Slowly add solvent to the solid to prevent aerosolization.[1]

  • Liquid Handling: Always handle solutions of this compound within a fume hood.[1] Use positive displacement pipettes for accurate and safe handling of volatile or viscous liquids.[1]

Emergency Procedures: [1]

Exposure RouteImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response: [1]

  • Evacuate and secure the area.

  • Alert colleagues and the laboratory supervisor.

  • For small spills, wear appropriate PPE, cover the spill with an absorbent material, and clean the area with a suitable decontaminating agent.

  • Collect all contaminated materials in a sealed, labeled hazardous waste container.

  • For large spills, or if you are unsure how to proceed, contact Environmental Health and Safety.

Disposal Plan:

All waste contaminated with this compound must be treated as hazardous chemical waste.[1]

Waste TypeDisposal Procedure
Solid Waste Contaminated PPE, weigh paper, and other solid materials should be collected in a designated, sealed, and labeled hazardous waste container.[1]
Liquid Waste Unused solutions and contaminated solvents should be collected in a clearly labeled, sealed hazardous waste container.[1] Do not mix with other chemical wastes unless compatibility has been confirmed.
Sharps Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.[1]

Quantitative Data

The following table summarizes the in vitro potency of this compound.

AssayIC50 (nM)
SHP2 Biochemical Assay36[4][5]
p-ERK Cellular Assay36[4][5]

Experimental Protocols

p-ERK Cellular Assay Protocol:

This protocol outlines a general method for determining the effect of this compound on the phosphorylation of ERK, a downstream effector in the MAPK signaling pathway.[5][6]

  • Cell Culture: Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method such as a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).

    • Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total ERK as a loading control.

  • Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal for each sample.

Visualizations

SHP389_Handling_Workflow This compound Handling and Experimental Workflow cluster_prep Preparation and Handling cluster_exp In Vitro Experiment cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE (Gloves, Lab Coat, Goggles) weigh_solid Weigh Solid this compound in Fume Hood prep_ppe->weigh_solid collect_solid Collect Solid Waste prep_ppe->collect_solid prep_stock Prepare Stock Solution weigh_solid->prep_stock weigh_solid->collect_solid store_stock Store Stock Solution (-20°C or -80°C) prep_stock->store_stock treat_cells Treat Cells with this compound prep_stock->treat_cells Use in Experiment plate_cells Plate Cells plate_cells->treat_cells lyse_cells Lyse Cells treat_cells->lyse_cells collect_liquid Collect Liquid Waste treat_cells->collect_liquid protein_quant Quantify Protein lyse_cells->protein_quant western_blot Western Blot for p-ERK protein_quant->western_blot data_analysis Data Analysis western_blot->data_analysis dispose_waste Dispose as Hazardous Waste collect_liquid->dispose_waste collect_solid->dispose_waste

Caption: Workflow for handling this compound and conducting an in vitro experiment.

SHP2_Signaling_Pathway SHP2 Signaling Pathway and this compound Inhibition RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Activates SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active SHP2_active->RAS Promotes SOS binding This compound This compound This compound->SHP2_active Inhibits

Caption: this compound inhibits the SHP2-mediated activation of the RAS-MAPK pathway.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.